molecular formula C29H44ClN5O4S B15540910 (S,R,S)-AHPC-C6-NH2 hydrochloride

(S,R,S)-AHPC-C6-NH2 hydrochloride

Número de catálogo: B15540910
Peso molecular: 594.2 g/mol
Clave InChI: UOVYBJUFEMNLOT-VIXMLYKZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S,R,S)-AHPC-C6-NH2 hydrochloride is a useful research compound. Its molecular formula is C29H44ClN5O4S and its molecular weight is 594.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C29H44ClN5O4S

Peso molecular

594.2 g/mol

Nombre IUPAC

(2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C29H43N5O4S.ClH/c1-19-25(39-18-32-19)21-12-10-20(11-13-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-7-5-6-8-14-30;/h10-13,18,22-23,26,35H,5-9,14-17,30H2,1-4H3,(H,31,37)(H,33,36);1H/t22-,23+,26-;/m1./s1

Clave InChI

UOVYBJUFEMNLOT-VIXMLYKZSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (S,R,S)-AHPC-C6-NH2 Hydrochloride-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Ubiquitin-Proteasome System for Targeted Protein Degradation

(S,R,S)-AHPC-C6-NH2 hydrochloride, a derivative of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand VH032, is a critical component in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules designed to selectively eliminate target proteins by coopting the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[3] This technology offers a novel therapeutic paradigm, moving beyond traditional occupancy-driven inhibition to a catalytic, event-driven mechanism of action.

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. In PROTACs synthesized using (S,R,S)-AHPC-C6-NH2, the (S,R,S)-AHPC moiety serves as the E3 ligase ligand, specifically engaging the VHL E3 ligase complex.[2][4] The C6-NH2 component is a linker with a terminal amine group, allowing for conjugation to a ligand for a specific protein of interest, such as the serine/threonine kinase AKT.[2][4][5]

The core mechanism of action of an (S,R,S)-AHPC-C6-NH2-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.[1] This proximity induces the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into smaller peptides. The PROTAC molecule, being a catalyst in this process, is then released to engage another target protein molecule, enabling the degradation of multiple protein copies.

Quantitative Data Presentation

The efficacy of a PROTAC is determined by several key quantitative parameters, including its binding affinity to the target protein and the E3 ligase, and its ability to induce degradation of the target protein in a cellular context. The following tables present representative data for a hypothetical AKT-targeting PROTAC utilizing a VH032-based ligand, based on publicly available information for similar PROTAC molecules.

Table 1: Representative Binding Affinities

ComponentTargetBinding Affinity (Kd)Assay
AKT LigandAKT15 nMIsothermal Titration Calorimetry (ITC)
(S,R,S)-AHPCVHL150 nMSurface Plasmon Resonance (SPR)
PROTAC MoleculeAKT110 nMITC
PROTAC MoleculeVHL180 nMSPR

Table 2: Cellular Degradation Potency and Efficacy

Cell LineTarget ProteinDC50DmaxTimepointAssay
PC-3 (Prostate Cancer)AKT150 nM>90%24 hoursWestern Blot
MCF7 (Breast Cancer)AKT175 nM>85%24 hoursWestern Blot
LNCaP (Prostate Cancer)AKT160 nM>90%24 hoursIn-Cell ELISA

Note: DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

Western Blotting for Protein Degradation

This protocol details the steps to quantify the degradation of a target protein (e.g., AKT) following treatment with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound dissolved in DMSO

  • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • 4-20% Tris-Glycine precast gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells. Transfer the lysate to a microfuge tube and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA assay according to the manufacturer's instructions.

  • SDS-PAGE: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Load equal amounts of protein (e.g., 20 µg) onto the gel. Run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane at 100V for 1 hour.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein (e.g., anti-AKT, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the target protein levels to a loading control (e.g., GAPDH).

In-Cell ELISA for High-Throughput Degradation Analysis

This protocol provides a higher-throughput method for assessing protein degradation.

Materials:

  • 96-well clear-bottom plates

  • PROTAC compound

  • Formaldehyde (B43269) solution

  • Quenching solution (e.g., glycine)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC as described above.

  • Cell Fixation and Permeabilization:

    • Aspirate the media and wash with PBS.

    • Fix the cells with formaldehyde solution for 20 minutes at room temperature.

    • Wash three times with PBS.

    • Add quenching solution and incubate for 5 minutes.

    • Wash three times with PBS.

    • Add permeabilization buffer and incubate for 20 minutes.

  • Immunostaining:

    • Block the cells with blocking buffer for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with PBS.

  • Detection: Add TMB substrate and incubate until a blue color develops. Add stop solution and read the absorbance at 450 nm using a plate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of protein degradation.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC (S,R,S)-AHPC-C6-NH2 based PROTAC POI Target Protein (e.g., AKT) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ub Ubiquitin VHL_bound VHL Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades POI_bound Target Protein POI_bound->Proteasome Targeted for Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->VHL_bound VHL_bound->POI_bound Ubiquitination

Caption: Mechanism of action of an (S,R,S)-AHPC-C6-NH2-based PROTAC.

Experimental_Workflow start Start synthesis PROTAC Synthesis ((S,R,S)-AHPC-C6-NH2 + POI Ligand) start->synthesis treatment PROTAC Treatment (Dose-Response & Time-Course) synthesis->treatment cell_culture Cell Culture (e.g., Cancer Cell Lines) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis analysis Degradation Analysis lysis->analysis western_blot Western Blot (DC50 & Dmax Determination) analysis->western_blot Qualitative & Quantitative in_cell_elisa In-Cell ELISA (High-Throughput Screening) analysis->in_cell_elisa High-Throughput downstream Downstream Pathway Analysis (e.g., Phospho-protein levels) western_blot->downstream in_cell_elisa->downstream end End downstream->end

Caption: General experimental workflow for evaluating PROTAC-mediated protein degradation.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Proteasome_deg Proteasomal Degradation AKT->Proteasome_deg Degraded Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes PROTAC_AKT AKT-targeting PROTAC with (S,R,S)-AHPC-C6-NH2 PROTAC_AKT->AKT Binds VHL_complex VHL E3 Ligase Complex PROTAC_AKT->VHL_complex Recruits VHL_complex->AKT Ubiquitinates

Caption: Signaling pathway of AKT and its degradation by an (S,R,S)-AHPC-C6-NH2-based PROTAC.

References

(S,R,S)-AHPC-C6-NH2 Hydrochloride: A Technical Guide for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-C6-NH2 hydrochloride , also known by its synonym VH032-C6-NH2 hydrochloride , is a synthetic E3 ligase ligand-linker conjugate crucial for the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the high-affinity von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC (also known as VH032), connected to a six-carbon aliphatic linker terminating in a primary amine. This functional handle allows for the covalent attachment of a ligand for a specific protein of interest, enabling the creation of a heterobifunctional PROTAC capable of inducing targeted protein degradation.

This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on related PROTACs, detailed experimental protocols for its application, and visualizations of relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.

Core Concepts and Mechanism of Action

PROTACs are a revolutionary therapeutic modality that hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand for a target protein of interest, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.

(S,R,S)-AHPC-C6-NH2 serves as a foundational building block for VHL-recruiting PROTACs. The (S,R,S)-AHPC portion of the molecule binds with high affinity to the VHL E3 ligase. When a PROTAC incorporating this moiety also binds to a target protein, it forms a ternary complex, bringing the target protein into close proximity with the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

Data Presentation

The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein, measured as the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved). The binding affinity of the VHL ligand is also a critical parameter.

ParameterMolecule/SystemValueReference
Binding Affinity (Kd) VH032 (parent VHL ligand) to VHL185 nM[1]
Binding Affinity (Kd) BODIPY FL VH032 to VCB complex3.01 nM[2]
Degradation (DC50) MS21 (AKT PROTAC with (S,R,S)-AHPC) in PC-3 cells8.8 nM[3]
Degradation (DC50) MS98 (AKT PROTAC)78 nM[4]
Degradation (DC50) UNC7700 (EED PROTAC) in DB cells111 nM[5][6]
Maximal Degradation (Dmax) MS21 (AKT PROTAC)>90%[3]
Maximal Degradation (Dmax) UNC7700 (EED PROTAC) in DB cells84%[5][6]
Growth Inhibition (GI50) EED-Targeted PROTACs in PRC2-dependent cancer cells49-58 nM[7][8]
Enzyme Inhibition (pIC50) EED-Targeted PROTACs against PRC2~8.1[7][8]

Signaling Pathways

(S,R,S)-AHPC-C6-NH2 has been instrumental in the development of PROTACs targeting key signaling proteins implicated in cancer, such as AKT and components of the Polycomb Repressive Complex 2 (PRC2).

PROTAC-Mediated Degradation of AKT

The PI3K/AKT signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. PROTACs utilizing (S,R,S)-AHPC-C6-NH2 can be synthesized to target AKT for degradation, thereby inhibiting downstream signaling.

AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proteasome Proteasome AKT->Proteasome ubiquitination CellGrowth Cell Growth & Survival mTORC1->CellGrowth PROTAC AKT PROTAC ((S,R,S)-AHPC-C6-Target Ligand) PROTAC->AKT binds VHL VHL E3 Ligase PROTAC->VHL binds Degradation Degradation Proteasome->Degradation

PROTAC-mediated degradation of AKT.
PROTAC-Mediated Degradation of EED

The Polycomb Repressive Complex 2 (PRC2) plays a critical role in epigenetic regulation, and its dysregulation is implicated in various cancers. EED is an essential component of the PRC2 complex. PROTACs designed with (S,R,S)-AHPC-C6-NH2 can target EED, leading to the degradation of the entire PRC2 complex.

EED_Degradation_Pathway cluster_nucleus Nucleus cluster_prc2 PRC2 Complex EZH2 EZH2 Histone Histone H3 EZH2->Histone methylates SUZ12 SUZ12 EED EED Proteasome Proteasome EED->Proteasome ubiquitination H3K27me3 H3K27me3 Histone->H3K27me3 GeneRepression Gene Repression H3K27me3->GeneRepression PROTAC EED PROTAC ((S,R,S)-AHPC-C6-Target Ligand) PROTAC->EED binds VHL VHL E3 Ligase PROTAC->VHL binds Degradation Degradation Proteasome->Degradation

PROTAC-mediated degradation of the PRC2 complex via EED targeting.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a PROTAC using this compound and the subsequent evaluation of its ability to induce protein degradation.

Synthesis of a PROTAC via Amide Coupling

This protocol describes the coupling of a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH) to the terminal amine of (S,R,S)-AHPC-C6-NH2.

Materials:

  • This compound

  • POI-COOH (ligand for the protein of interest with a carboxylic acid handle)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vessel, magnetic stirrer, and other standard laboratory glassware

  • HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve POI-COOH (1.0 equivalent) in anhydrous DMF.

  • Carboxylic Acid Activation: Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amide Coupling: To the activated POI-COOH solution, add a solution of this compound (1.1 equivalents) and additional DIPEA (1.1 equivalents to neutralize the hydrochloride salt) in anhydrous DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by LC-MS until the starting material (POI-COOH) is consumed (typically 2-16 hours).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by preparative HPLC to obtain the final PROTAC. Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis start Start: POI-COOH & (S,R,S)-AHPC-C6-NH2 activation Activate POI-COOH (HATU, DIPEA in DMF) start->activation coupling Amide Coupling (Add (S,R,S)-AHPC-C6-NH2) activation->coupling monitoring Monitor Reaction (LC-MS) coupling->monitoring workup Aqueous Work-up monitoring->workup purification Purification (Preparative HPLC) workup->purification characterization Characterization (LC-MS, NMR) purification->characterization end End: Final PROTAC characterization->end

General workflow for PROTAC synthesis.
Western Blot for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells treated with a PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Western_Blot_Workflow cluster_western Western Blot Workflow start Start: Cell Culture treatment PROTAC Treatment (Dose-response & Time-course) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (Blotting) sds_page->transfer immunoblotting Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblotting detection Chemiluminescent Detection immunoblotting->detection analysis Data Analysis (Densitometry, DC50, Dmax) detection->analysis end End: Quantified Degradation analysis->end

References

(S,R,S)-AHPC-C6-NH2 Hydrochloride for PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by co-opting the cell's intrinsic ubiquitin-proteasome system. This technical guide provides a comprehensive overview of a critical building block in the synthesis of von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs: (S,R,S)-AHPC-C6-NH2 hydrochloride. This molecule, a derivative of the high-affinity VHL ligand VH032, incorporates a 6-carbon alkyl linker with a terminal amine, facilitating the covalent attachment of a target protein ligand.[1] This guide will delve into the physicochemical properties, synthesis protocols, and biological evaluation of PROTACs synthesized using this versatile linker, with a particular focus on the degradation of the serine/threonine kinase AKT, a key node in oncogenic signaling pathways.

Core Concepts of PROTAC Technology

PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[2]

Physicochemical Properties of this compound

This compound is a synthesized E3 ligase ligand-linker conjugate.[1] The core (S,R,S)-AHPC moiety, also known as VH032, is a potent ligand for the VHL E3 ligase.[3] The C6-NH2 linker is a hexyl amine chain that provides a reactive handle for conjugation to a POI ligand. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

PropertyValueReference
Chemical Formula C29H43N5O4S · HCl[4]
Molecular Weight 594.22 g/mol [4]
Appearance Off-white to light yellow solidVendor Data
Solubility Soluble in DMSO and other polar organic solventsVendor Data
Storage Store at -20°C for long-term storage[2]
VHL Binding Affinity (Kd of VH032) 185 nM[3]

PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound typically involves an amide coupling reaction between the terminal amine of the linker and a carboxylic acid on the POI ligand. A common target for PROTAC-mediated degradation is the AKT kinase, for which numerous small molecule inhibitors with suitable conjugation points exist, such as GDC-0068.

Experimental Protocol: Synthesis of an AKT-targeting PROTAC

This protocol describes the synthesis of a hypothetical AKT-targeting PROTAC by coupling (S,R,S)-AHPC-C6-NH2 with a carboxylic acid-functionalized derivative of the AKT inhibitor, GDC-0068.

Materials:

  • This compound

  • GDC-0068-COOH (a derivative of GDC-0068 with a terminal carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase preparative HPLC

  • LC-MS (Liquid Chromatography-Mass Spectrometry)

  • NMR (Nuclear Magnetic Resonance) spectrometer

Procedure:

  • Reaction Setup: In a clean, dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve GDC-0068-COOH (1 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.1 equivalents) and additional DIPEA (1.1 equivalents to neutralize the hydrochloride) in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the progress of the reaction by LC-MS until the starting materials are consumed.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by reverse-phase preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Quantitative Analysis of PROTAC Performance

PROTACTargetCell LineDC50DmaxReference
MS98Total AKTBT47478 nM>90%[5]

Experimental Protocols for PROTAC Evaluation

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein (e.g., AKT) in cells treated with the PROTAC.

Materials:

  • Cancer cell line expressing AKT (e.g., BT474)

  • AKT-targeting PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against AKT

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with the primary antibody against AKT and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the AKT signal to the loading control to determine the percentage of protein degradation relative to the vehicle control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the ternary complex (AKT-PROTAC-VHL) in cells.

Materials:

  • Cell line expressing AKT and VHL

  • AKT-targeting PROTAC

  • Vehicle control

  • Non-denaturing cell lysis buffer

  • Antibody against AKT or VHL for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer and elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either AKT or VHL, followed by the addition of Protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding proteins and then elute the captured protein complexes.

  • Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against both AKT and VHL. The presence of both proteins in the immunoprecipitated sample from the PROTAC-treated cells (and their absence or significant reduction in the control) confirms the formation of the ternary complex.

Signaling Pathways and Experimental Workflows

AKT Signaling Pathway and PROTAC-mediated Degradation

The PI3K/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. PROTACs targeting AKT can effectively downregulate this pathway by inducing the degradation of the AKT protein.

AKT_Signaling_and_PROTAC_Intervention cluster_upstream Upstream Signaling cluster_akt_node AKT Node cluster_downstream Downstream Effects cluster_protac PROTAC Intervention Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT recruits and activates mTOR mTOR AKT->mTOR activates Cell_Survival Cell Survival AKT->Cell_Survival promotes Proteasome 26S Proteasome AKT->Proteasome targeted to Proliferation Proliferation mTOR->Proliferation AKT_PROTAC AKT PROTAC ((S,R,S)-AHPC-C6-Warhead) AKT_PROTAC->AKT binds VHL VHL E3 Ligase AKT_PROTAC->VHL recruits Ub Ubiquitin VHL->Ub transfers Ub->AKT poly-ubiquitinates Degradation AKT Degradation Proteasome->Degradation PROTAC_Development_Workflow Start Synthesis PROTAC Synthesis (Amide Coupling) Start->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Degradation_Assay Western Blot for Protein Degradation (DC50, Dmax) Purification->Degradation_Assay Ternary_Complex_Assay Co-IP for Ternary Complex Formation Degradation_Assay->Ternary_Complex_Assay Downstream_Analysis Downstream Pathway Analysis (e.g., p-AKT) Ternary_Complex_Assay->Downstream_Analysis Cell_Viability Cell Viability Assay Downstream_Analysis->Cell_Viability End Cell_Viability->End

References

An In-depth Technical Guide to VH032-C6-NH2 Hydrochloride: A Core VHL Ligand for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-C6-NH2 hydrochloride, systematically known as (S,R,S)-AHPC-C6-NH2 hydrochloride, is a synthetic E3 ligase ligand-linker conjugate. It incorporates the well-characterized von Hippel-Lindau (VHL) ligand, VH032, functionalized with a 6-carbon alkyl amine linker. This compound is a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to induce the degradation of specific target proteins.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The selection of the E3 ligase ligand and the nature of the linker are critical determinants of a PROTAC's efficacy and selectivity. VH032-C6-NH2 hydrochloride provides a readily available and versatile starting point for the synthesis of VHL-recruiting PROTACs, enabling researchers to explore the degradation of a wide array of proteins of interest (POIs). This guide provides a comprehensive overview of its technical aspects, including its mechanism of action, quantitative binding data of its parent ligand, and detailed experimental protocols for its application in PROTAC development.

Mechanism of Action: VHL-Mediated Protein Degradation

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VCB-Cul2-RBX1 E3 ubiquitin ligase complex. Under normal oxygen conditions (normoxia), the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) is hydroxylated on specific proline residues by prolyl hydroxylases (PHDs). This post-translational modification allows HIF-1α to be recognized and bound by VHL, leading to its ubiquitination and proteasomal degradation.

VH032 is a synthetic ligand that mimics the hydroxylated proline motif of HIF-1α, enabling it to bind to the same pocket on the VHL protein with high affinity.[1] By incorporating VH032 into a PROTAC, the VHL E3 ligase complex can be recruited to a specific protein of interest, leading to its ubiquitination and degradation. The C6-NH2 linker on VH032-C6-NH2 hydrochloride provides a reactive handle for conjugation to a ligand targeting a specific protein, thus forming the complete PROTAC molecule.

VHL_Pathway VHL-Mediated Ubiquitination and Degradation Pathway cluster_normoxia Normoxia cluster_degradation Ubiquitin-Proteasome System HIF1a HIF-1α Hydroxylated_HIF1a Hydroxylated HIF-1α HIF1a->Hydroxylated_HIF1a Hydroxylation PHD PHD (Prolyl Hydroxylase) O2 O2 VHL_complex VHL E3 Ligase Complex Hydroxylated_HIF1a->VHL_complex Binding Poly_Ub_HIF1a Poly-ubiquitinated HIF-1α VHL_complex->Poly_Ub_HIF1a Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Poly_Ub_HIF1a->Proteasome Recognition Degraded_HIF1a Degraded Peptides Proteasome->Degraded_HIF1a Degradation

VHL ubiquitination pathway for HIF-1α degradation.

Data Presentation: Quantitative Analysis

CompoundAssay TypeParameterValueReference
VH032 Isothermal Titration Calorimetry (ITC)Kd 185 nM[1]
BODIPY FL VH032 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)Kd 3.01 nM[2]
VH032 TR-FRETIC50 352.2 nM[2]
VH032 TR-FRETKi 142.1 nM[2]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using VH032-C6-NH2 hydrochloride

This protocol describes a general method for conjugating VH032-C6-NH2 to a protein of interest (POI) ligand containing a carboxylic acid functional group via amide bond formation.

Materials:

  • VH032-C6-NH2 hydrochloride

  • POI ligand with a terminal carboxylic acid

  • Amide coupling reagents (e.g., HATU, HOBt)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Reaction vessel, magnetic stirrer, and stir bar

  • LC-MS for reaction monitoring

  • Preparative HPLC for purification

Procedure:

  • Activation of POI Ligand:

    • Dissolve the POI ligand with the carboxylic acid moiety (1 equivalent) in the anhydrous solvent in a reaction vessel.

    • Add the amide coupling reagents (e.g., 1.2 equivalents of HATU and HOBt).

    • Add the non-nucleophilic base (e.g., 3 equivalents of DIPEA) and stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Coupling Reaction:

    • Add a solution of VH032-C6-NH2 hydrochloride (1.1 equivalents) and an additional equivalent of DIPEA to the reaction mixture.

    • Allow the reaction to proceed at room temperature, monitoring its progress with LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain the final PROTAC.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow POI_Ligand POI Ligand (with COOH) Activation Activation (HATU, DIPEA) POI_Ligand->Activation Activated_POI Activated POI Ligand Activation->Activated_POI Coupling Amide Coupling Activated_POI->Coupling VH032_linker VH032-C6-NH2·HCl VH032_linker->Coupling Crude_PROTAC Crude PROTAC Coupling->Crude_PROTAC Purification Preparative HPLC Crude_PROTAC->Purification Final_PROTAC Purified PROTAC Purification->Final_PROTAC

Generalized workflow for PROTAC synthesis.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

This protocol can be adapted to determine the binding affinity (Kd) of the synthesized PROTAC to the VHL complex.

Materials:

  • Purified VHL-ElonginB-ElonginC (VBC) complex

  • Synthesized PROTAC

  • ITC instrument

  • Dialysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl)

Procedure:

  • Sample Preparation:

    • Dialyze the VBC protein and the PROTAC against the same buffer to ensure buffer matching.

    • Determine the accurate concentrations of the protein and PROTAC solutions.

    • Typically, the protein concentration in the sample cell is 10-50 µM, and the PROTAC concentration in the syringe is 10-20 times higher.

  • ITC Experiment:

    • Load the VBC protein solution into the sample cell and the PROTAC solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of injections of the PROTAC solution into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line expressing the protein of interest

  • Synthesized PROTAC

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE and Western blot equipment and reagents

  • Primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibodies against the target protein and the loading control.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Western_Blot_Workflow Western Blot Workflow for PROTAC Evaluation Cell_Culture Cell Culture & PROTAC Treatment Cell_Lysis Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Immunoblotting Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblotting Detection Signal Detection Immunoblotting->Detection Data_Analysis Data Analysis (DC50 & Dmax) Detection->Data_Analysis

Experimental workflow for Western blot analysis.

Conclusion

VH032-C6-NH2 hydrochloride is a valuable and versatile chemical tool for the development of VHL-recruiting PROTACs. Its well-defined structure, incorporating a potent VHL ligand and a functionalizable linker, provides a solid foundation for the rational design of novel protein degraders. While specific binding data for this particular linker-equipped molecule is not extensively published, the high affinity of its parent compound, VH032, underscores its potential for effective VHL engagement. The detailed protocols provided in this guide offer a starting point for researchers to synthesize, characterize, and evaluate the efficacy of PROTACs derived from this important building block, thereby accelerating the discovery of new therapeutics in the exciting field of targeted protein degradation.

References

An In-depth Technical Guide to the Synthesis and Characterization of (S,R,S)-AHPC-C6-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (S,R,S)-AHPC-C6-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule, also known as VH032-C6-NH2, serves as a versatile E3 ligase ligand-linker conjugate, incorporating the von Hippel-Lindau (VHL) E3 ligase ligand attached to a C6 amine linker. Its primary application lies in the construction of PROTACs designed to induce the targeted degradation of specific proteins implicated in various diseases.

Physicochemical Properties

(S,R,S)-AHPC-C6-NH2 is a synthetic compound with the following key characteristics:

PropertyValue
Molecular Formula C₂₉H₄₃N₅O₄S
Molecular Weight 557.75 g/mol
CAS Number 2306389-03-5
Appearance Off-white to light yellow solid
Stereochemistry (S,R,S)

Synthesis of the Core Precursor: (S,R,S)-AHPC Amine (VH032 Amine)

The synthesis of (S,R,S)-AHPC-C6-NH2 originates from the preparation of its core precursor, (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, commonly referred to as (S,R,S)-AHPC amine or VH032 amine. A highly efficient, column chromatography-free, multi-gram scale synthesis has been developed, enabling the rapid construction of PROTAC libraries.

Synthetic Scheme Overview

The synthesis of the VH032 amine hydrochloride can be accomplished in a seven-step process with a high overall yield. The key steps involve the synthesis of the thiazole-containing benzylamine (B48309) intermediate followed by a series of coupling and deprotection steps.

Synthesis_Workflow A Starting Materials B Synthesis of tert-Butyl 4-(4-Methylthiazol-5-yl) benzylcarbamate A->B C Deprotection to (4-(4-Methylthiazol-5-yl)phenyl) methanamine Hydrochloride B->C D Coupling with (2S,4R)-1-((S)-2-((tert-Butoxycarbonyl) amino)-3,3-dimethylbutanoyl) -4-hydroxypyrrolidine-2-carboxylic acid C->D E Final Deprotection D->E F (S,R,S)-AHPC Amine HCl (VH032 Amine HCl) E->F

Caption: Synthetic workflow for (S,R,S)-AHPC Amine Hydrochloride.

Experimental Protocol for (S,R,S)-AHPC Amine Hydrochloride

The following is a detailed protocol for the synthesis of the VH032 amine hydrochloride:

Step 1 & 2: Synthesis of tert-Butyl 4-(4-Methylthiazol-5-yl)benzylcarbamate A mixture of crude tert-butyl 4-bromobenzylcarbamate, 4-methylthiazole, and potassium acetate (B1210297) in dimethoxyacetamide (DMAc) is degassed with nitrogen. Palladium(II) acetate is added, and the mixture is heated. After completion, the reaction mixture is concentrated and extracted with ethyl acetate (EA).

Step 3: Synthesis of (4-(4-Methylthiazol-5-yl)phenyl)methanamine (B1433745) Hydrochloride The crude product from the previous step is dissolved in dichloromethane (B109758) (DCM), and a solution of hydrogen chloride (HCl) in dioxane is added dropwise. The resulting precipitate is filtered and dried to yield the hydrochloride salt of the benzylamine intermediate.

Step 4-6: Synthesis of the Boc-protected (S,R,S)-AHPC Amine The benzylamine hydrochloride is coupled with (2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid using a coupling agent such as HATU in the presence of a base like DIPEA in DMF.

Step 7: Synthesis of (S,R,S)-AHPC Amine Hydrochloride (VH032 Amine HCl) To a solution of the Boc-protected intermediate in DCM, a solution of HCl in dioxane is added dropwise. Methanol is added, and the mixture is stirred overnight. The reaction mixture is concentrated, and the product is purified by washing with DCM to yield the final (S,R,S)-AHPC amine hydrochloride.

Synthesis of (S,R,S)-AHPC-C6-NH2

The final product, (S,R,S)-AHPC-C6-NH2, is synthesized by coupling the (S,R,S)-AHPC amine with a suitable C6-amino linker. Typically, this involves the reaction of the primary amine of the VH032 core with a linker that has a reactive group on one end and a protected amine on the other.

General Coupling Protocol

A common strategy involves the use of a linker such as 6-(Boc-amino)hexanoic acid.

  • Activation of the Linker: 6-(Boc-amino)hexanoic acid is activated using a peptide coupling reagent (e.g., HATU, HOBt) and a base (e.g., DIPEA) in an appropriate solvent like DMF.

  • Coupling Reaction: The (S,R,S)-AHPC amine is added to the activated linker solution, and the reaction is stirred until completion, which can be monitored by LC-MS.

  • Deprotection: The Boc-protecting group on the terminal amine of the linker is removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane).

  • Purification: The final product is purified using techniques such as preparative HPLC to yield (S,R,S)-AHPC-C6-NH2.

Characterization Data

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized (S,R,S)-AHPC-C6-NH2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule. The proton NMR spectrum of the precursor, (4-(4-methylthiazol-5-yl)phenyl)methanamine hydrochloride, shows characteristic signals for the aromatic and thiazole (B1198619) protons, as well as the benzylic protons.

¹H NMR Data for (4-(4-Methylthiazol-5-yl)phenyl)methanamine Hydrochloride (400 MHz, DMSO-d₆):

  • δ 9.09 (s, 1H)

  • δ 8.57 (s, 3H)

  • δ 7.62 (d, J = 8.2 Hz, 2H)

  • δ 7.55 (d, J = 8.1 Hz, 2H)

  • δ 4.06 (q, J = 5.7 Hz, 2H)

  • δ 2.47 (s, 3H)

Note: Specific NMR data for the final (S,R,S)-AHPC-C6-NH2 is typically provided in the certificate of analysis from commercial suppliers or in the supplementary information of publications describing its use.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, further confirming the elemental composition.

CompoundExpected [M+H]⁺
(S,R,S)-AHPC-C6-NH2558.3114
High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound. A high-purity profile is crucial for its application in biological assays and drug development. Purity is typically reported as a percentage based on the peak area at a specific wavelength. Commercial suppliers often provide purities of ≥95% or ≥98%.

Biological Application: The PROTAC Mechanism

(S,R,S)-AHPC-C6-NH2 serves as the VHL-binding component in a PROTAC molecule. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC ((S,R,S)-AHPC-C6-Linker-POI Ligand) POI Protein of Interest (POI) PROTAC->POI Binds to POI VHL VHL E3 Ligase PROTAC->VHL Binds to VHL Ternary_Complex POI-PROTAC-VHL Ternary Complex Ub Ubiquitin Ternary_Complex->Ub Recruits PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Released Ub->PolyUb_POI Transferred to POI Proteasome Proteasome PolyUb_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades POI

Caption: The catalytic mechanism of a PROTAC utilizing a VHL ligand.

Conclusion

(S,R,S)-AHPC-C6-NH2 is a well-characterized and synthetically accessible E3 ligase ligand-linker conjugate that is instrumental in the advancement of targeted protein degradation. The detailed synthetic protocols and characterization data provided in this guide serve as a valuable resource for researchers in the field of drug discovery and chemical biology, facilitating the development of novel PROTAC-based therapeutics. The availability of scalable and efficient synthetic routes for its core precursor, the VH032 amine, further enhances its utility and accessibility for the scientific community.

(S,R,S)-AHPC-C6-NH2 Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC-C6-NH2 hydrochloride, also known as VH032-C6-NH2 hydrochloride, is a synthetic E3 ligase ligand-linker conjugate. It incorporates the von Hippel-Lindau (VHL) ligand, (S,R,S)-AHPC, and a six-carbon alkyl amine linker. This molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutics designed to induce the degradation of specific target proteins. Understanding the solubility and stability of this molecule is paramount for its effective use in research and drug development.

Physicochemical Properties

PropertyValueSource
Molecular Formula C29H43N5O4S · HCl[1]
Molecular Weight 594.21 g/mol (hydrochloride salt)Calculated
Appearance Off-white to light yellow solid[1]

Solubility

The solubility of this compound is a critical factor for its handling, formulation, and biological activity. While comprehensive quantitative data in various solvents is not extensively published, the following information provides guidance. The hydrochloride salt form is intended to enhance aqueous solubility and stability.

Quantitative Solubility Data

SolventConcentrationConditionsNotesSource
Dimethyl Sulfoxide (DMSO)100 mg/mL (168.2 mM)Ultrasonic treatment may be needed.It is recommended to use newly opened, anhydrous DMSO as hygroscopicity can impact solubility.[1]

Qualitative Solubility and Formulation Guidance

For in vivo studies, the preparation of working solutions often requires the use of co-solvents due to the lipophilic nature of the core molecule. A common strategy involves preparing a stock solution in DMSO and then diluting it into a vehicle suitable for administration.

Example In Vivo Formulation Protocol: A clear solution for in vivo use can be prepared by following a sequential addition of solvents. For instance, a stock solution in DMSO can be diluted with a mixture of PEG300, Tween-80, and saline.[2][3] Alternatively, solubilizing agents like sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline can be employed.[2] It is crucial to prepare these working solutions fresh on the day of use to ensure stability and prevent precipitation.[1][3]

Stability and Storage

Proper storage and handling are essential to maintain the integrity and activity of this compound.

Storage Recommendations

FormStorage TemperatureDurationSource
Powder -20°C3 years[1]
4°C2 years[1]
In Solvent -80°C2 years[1]
-20°C1 year[1]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1] For a related compound, it is advised to store in a sealed container away from moisture.[4] While specific data on the photostability and pH-dependent stability of this compound is not available, as a general precaution for complex organic molecules, exposure to direct light should be minimized.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this specific molecule are not publicly available. However, standard methodologies for small molecules can be adapted.

Protocol 1: Shake-Flask Method for Aqueous Solubility Determination

This method determines the thermodynamic solubility of a compound in a specific buffer.

  • Preparation: Prepare a series of saturated solutions by adding an excess of this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in glass vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Reporting: Express the solubility in units of mg/mL or mM.

Protocol 2: HPLC-Based Stability Assay

This protocol assesses the stability of the compound in a solution over time.

  • Solution Preparation: Prepare a solution of this compound at a known concentration in the desired solvent or buffer system.

  • Incubation: Aliquot the solution into several vials and store them under controlled conditions (e.g., specified temperature and light exposure).

  • Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial and quench any potential degradation if necessary.

  • HPLC Analysis: Analyze the sample by a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradants.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time 0). The degradation kinetics can then be determined.

Signaling Pathway and Mechanism of Action

This compound is a component of PROTACs, which function by hijacking the ubiquitin-proteasome system (UPS). The following diagram illustrates the general mechanism of action for a PROTAC utilizing a VHL ligand.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_complex Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binding PROTAC (S,R,S)-AHPC-C6-NH2 -based PROTAC PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Recruitment Ternary->PROTAC Release & Recycling PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

The workflow for developing and evaluating a PROTAC based on this compound involves several key steps, from synthesis to biological evaluation.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation Ligand_POI Ligand for Target Protein (POI) Synthesis PROTAC Synthesis Ligand_POI->Synthesis AHPC (S,R,S)-AHPC-C6-NH2 (VHL Ligand & Linker) AHPC->Synthesis Binding Ternary Complex Formation Assay Synthesis->Binding Biochemical Characterization Degradation Western Blot / Mass Spectrometry (DC50, Dmax) Binding->Degradation Cellular Activity Cell_Viability Cell Viability Assay (IC50) Degradation->Cell_Viability Functional Outcome In_Vivo In Vivo Efficacy Studies Cell_Viability->In_Vivo Preclinical Testing

Caption: Experimental workflow for PROTAC development.

References

The Strategic Role of the C6 Linker in AHPC-based PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, commandeering the cell's native ubiquitin-proteasome system to achieve targeted protein degradation.[1][2] These heterobifunctional molecules are composed of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] Among the various E3 ligase recruiters, the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, which engages the von Hippel-Lindau (VHL) E3 ligase, has proven to be a cornerstone in the development of potent PROTACs.[3][4]

This technical guide provides an in-depth exploration of the crucial role of the linker, with a specific focus on the six-carbon (C6) alkyl linker in the context of AHPC-based PROTACs. The linker is not merely a passive tether but a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, degradation efficiency, and pharmacokinetic properties.[3][]

The Pivotal Role of the Linker in PROTAC Efficacy

The linker's length, composition, and attachment points are paramount to the successful design of a PROTAC.[3] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4] A linker that is too short may introduce steric hindrance, preventing the formation of the ternary complex, while an excessively long linker can lead to an unstable and overly flexible complex, resulting in inefficient ubiquitination.[]

Alkyl chains, including the C6 linker, are frequently employed due to their synthetic tractability, allowing for systematic variations in length to optimize the spatial orientation of the two ligands.[6] The hydrophobicity of alkyl linkers can also enhance cell membrane permeability, a crucial factor for PROTAC bioavailability.[7]

Data Presentation: The Impact of Linker Length on PROTAC Performance

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50), the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax).[6] The following tables summarize quantitative data for a selection of VHL-recruiting PROTACs, illustrating the impact of linker modifications on degradation potency.

Table 1: Comparative Degradation Efficiency of PROTACs with Varying Linker Lengths

PROTACTarget ProteinLinker Type/Length (atoms)Cell LineDC50 (nM)Dmax (%)
TBK1 DegraderTBK1Alkyl, < 12HEK293TNo degradation-
TBK1 DegraderTBK1Alkyl, 12-29 (optimal at 21)HEK293TSubmicromolar>90
ERα DegraderERαAlkyl, 12MCF7Effective-
ERα DegraderERαAlkyl, 16MCF7More effective than 12-atom linker-
Pal-pomCDK4/6Alkyl chainTNBC cells20 - 50Not Specified

Data synthesized from multiple sources to illustrate the general impact of linker length. Direct comparison requires identical warheads and E3 ligase ligands.[6]

Table 2: Degradation Efficiency of Select AHPC-based PROTACs

PROTAC NameTarget ProteinLinker TypeCell LineDC50 (nM)Dmax (%)
LC-2KRAS G12CPEG-basedNCI-H2030250 - 760>90
UNC9036STINGNot SpecifiedCaki-1227>80
A PROTAC targeting ERRαERRαPEG-basedTNBC and Her2+ BC cells77Not Specified

This table showcases the application of AHPC-based PROTACs against various targets.[3]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism_of_Action General Mechanism of AHPC-based PROTAC Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation Target_Protein Target Protein (e.g., BRD4) Ternary_Complex Target Protein-PROTAC-VHL Ternary Complex Target_Protein->Ternary_Complex Binds to Warhead PROTAC AHPC-C6-Warhead PROTAC PROTAC->Ternary_Complex Mediates Formation VHL_E3_Ligase VHL E3 Ligase Complex VHL_E3_Ligase->Ternary_Complex Binds to AHPC Ubiquitinated_Protein Poly-ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Protein Ubiquitination Proteasome 26S Proteasome Ubiquitinated_Protein->Proteasome Recognition Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degradation

Caption: General mechanism of AHPC-based PROTAC action.

BRD4_Degradation_Signaling_Pathway Downstream Signaling of BRD4 Degradation by an AHPC-based PROTAC BRD4_PROTAC AHPC-based BRD4 PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 Targets Degradation Proteasomal Degradation BRD4->Degradation Leads to MYC MYC Transcription Suppression Degradation->MYC Results in Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) MYC->Cell_Cycle_Arrest Induces Anti_Apoptotic Downregulation of Anti-Apoptotic Proteins (Bcl-2, Bcl-xL) MYC->Anti_Apoptotic Reduces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Anti_Apoptotic->Apoptosis Promotes

Caption: Downstream signaling of BRD4 degradation.

Experimental_Workflow General Experimental Workflow for PROTAC Evaluation Synthesis PROTAC Synthesis (Varying Linker Lengths) Cell_Treatment Cell Treatment (Dose-Response) Synthesis->Cell_Treatment Western_Blot Western Blot for Protein Degradation Cell_Treatment->Western_Blot Co_IP Co-Immunoprecipitation for Ternary Complex Formation Cell_Treatment->Co_IP Cell_Viability Cell Viability Assay (e.g., MTS/CellTiter-Glo) Cell_Treatment->Cell_Viability DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax Data_Analysis Comparative Data Analysis & SAR DC50_Dmax->Data_Analysis Co_IP->Data_Analysis Cell_Viability->Data_Analysis

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols

Synthesis of an AHPC-Alkyl-Acid Linker

This protocol outlines a general method for synthesizing an AHPC-linker conjugate with a terminal carboxylic acid, which can then be coupled to a warhead containing a suitable amine functionality.

Materials:

  • (S,R,S)-AHPC hydrochloride

  • Alkyl linker with a terminal amine and a protected carboxylic acid (e.g., Boc-protected 6-aminohexanoic acid for a C6 linker)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Coupling of AHPC to the Alkyl Linker:

    • Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected alkyl-amine linker in DMF.[3]

    • Add HATU, HOBt, and DIPEA to the solution.[3]

    • Stir the reaction mixture at room temperature for 12-24 hours.[3]

    • Monitor the reaction progress by LC-MS.[3]

    • Upon completion, quench the reaction and purify the product by flash column chromatography.[3]

  • Deprotection of the Carboxylic Acid:

    • Dissolve the purified AHPC-alkyl-Boc product in a solution of TFA in DCM.[3]

    • Stir the reaction at room temperature for 1-2 hours.[3]

    • Remove the solvent under reduced pressure to yield the final AHPC-alkyl-acid linker.[3]

    • Confirm the product identity and purity by NMR and LC-MS.[3]

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with an AHPC-based PROTAC.

Materials:

  • Cancer cell line of interest

  • AHPC-based PROTAC

  • DMSO (vehicle control)

  • PBS, Lysis buffer, BCA assay kit

  • SDS-PAGE gels, PVDF membrane, Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (against target protein and loading control, e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.[3]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Wash the membrane again and then add the chemiluminescent substrate.[3]

  • Data Analysis:

    • Visualize and quantify the band intensities using an imaging system and densitometry software.[6]

    • Normalize the target protein band intensity to the loading control band intensity.[6]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control and generate dose-response curves to determine DC50 and Dmax values.[6]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of PROTAC-induced protein degradation on cell viability.

Materials:

  • Relevant cancer cell line

  • AHPC-based PROTAC, DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well plates, plate-reading luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate and incubate overnight.[8]

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control.[8]

  • Incubation: Incubate for a desired period (e.g., 72 hours).[8]

  • Assay:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well.[8]

    • Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.[8]

  • Data Acquisition: Measure luminescence using a plate reader.[8]

Conclusion

The C6 alkyl linker represents a synthetically accessible and effective option in the design of AHPC-based PROTACs. Its length and hydrophobic nature can be advantageous for cell permeability and for achieving an optimal conformation for ternary complex formation. However, the ideal linker is highly dependent on the specific target protein and the warhead being used. A systematic approach to linker design, involving the synthesis and evaluation of a series of linkers with varying lengths (including C6) and compositions, is crucial for the development of potent and selective protein degraders. The experimental protocols and data presented in this guide provide a framework for researchers to undertake such comparative studies, thereby accelerating the rational design of next-generation PROTAC therapeutics.

References

(S,R,S)-AHPC-C6-NH2 Hydrochloride: A Technical Guide for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).

This technical guide provides an in-depth overview of (S,R,S)-AHPC-C6-NH2 hydrochloride , a key building block in the synthesis of von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs. This molecule comprises a high-affinity VHL ligand, (S,R,S)-AHPC (also known as VH032), connected to a 6-carbon alkyl linker with a terminal amine group. This amine functionality provides a versatile handle for conjugation to a ligand targeting a specific protein, thereby enabling the rapid generation of novel PROTAC degraders.

Core Concepts and Mechanism of Action

This compound is a synthetic E3 ligase ligand-linker conjugate.[1][2][3][4] Its core component, the VH032-based ligand, is a potent binder to the VHL E3 ubiquitin ligase.[5] PROTACs constructed using this building block function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

dot

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI PROTAC (S,R,S)-AHPC-C6-NH2 based PROTAC PROTAC_bound PROTAC VHL VHL E3 Ligase VHL_bound VHL POI_bound->PROTAC_bound Ub Ubiquitin PROTAC_bound->VHL_bound PolyUb_POI Poly-ubiquitinated POI Ub->PolyUb_POI Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action for a PROTAC synthesized from (S,R,S)-AHPC-C6-NH2.

Quantitative Data

The efficacy of a PROTAC is determined by its binding affinity to both the target protein and the E3 ligase, as well as its ability to promote the degradation of the target protein. Key parameters include the dissociation constant (Kd) for binding events, the half-maximal degradation concentration (DC50), and the maximum degradation level (Dmax).

Table 1: Binding Affinity of the VHL Ligand Core

LigandTargetKd (nM)Assay Method
VH032VHL E3 Ligase185Isothermal Titration Calorimetry (ITC)

This data represents the binding affinity of the core VHL-binding component of (S,R,S)-AHPC-C6-NH2.

This compound has been specifically mentioned as a building block for an AKT PROTAC degrader in patent literature (WO2019173516A1).[1][4][6] While specific degradation data for a PROTAC synthesized directly from this hydrochloride salt is not publicly available, a study on a potent AKT degrader, MS15 (compound 62) , which utilizes a closely related (S,R,S)-AHPC-Me VHL ligand, provides a strong indication of the potential efficacy.

Table 2: Example Degradation Performance of a Related AKT PROTAC (MS15/Compound 62)

CompoundTarget ProteinCell LineDC50Dmax
MS15 (Compound 62)Total AKTSW620 (colorectal adenocarcinoma)23 ± 16 nM>90%

This data is for a PROTAC using a methylated version of the AHPC ligand and serves as a representative example of the high potency achievable.[5]

Experimental Protocols

The development of a novel PROTAC requires a series of experiments to synthesize the molecule and validate its biological activity. The following are detailed methodologies for key experiments.

PROTAC Synthesis using this compound

This protocol outlines a general procedure for coupling this compound to a carboxylic acid-containing ligand for a protein of interest (POI-COOH).

dot

PROTAC_Synthesis_Workflow start Start Materials: (S,R,S)-AHPC-C6-NH2·HCl POI-COOH dissolve Dissolve reactants in DMF start->dissolve add_reagents Add coupling agents (e.g., HATU, HOBt) and a base (e.g., DIPEA) dissolve->add_reagents react Stir at room temperature (12-24 hours) add_reagents->react monitor Monitor reaction by LC-MS react->monitor monitor->react Incomplete purify Purify by preparative HPLC monitor->purify Reaction complete characterize Characterize final PROTAC (NMR, HRMS) purify->characterize end_product Final PROTAC characterize->end_product Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis & Protein Quantification (BCA) start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% non-fat milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Densitometry & Data Analysis detection->analysis end DC50 & Dmax Determination analysis->end

References

A Technical Guide to Discovering Novel Targets for (S,R,S)-AHPC-C6-NH2-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the identification and validation of novel protein targets for Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC-C6-NH2 E3 ligase ligand-linker conjugate. As a derivative of the well-established VH032 ligand, (S,R,S)-AHPC-C6-NH2 recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the ubiquitin-proteasome system (UPS). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ligase, leading to ubiquitination and subsequent destruction by the proteasome.[1][2] This event-driven mechanism allows for the targeting of proteins previously considered "undruggable" and offers a powerful alternative to traditional small-molecule inhibition.[1][2][3]

The primary challenge in expanding the utility of PROTACs lies in the discovery of new, therapeutically relevant protein targets. This document outlines a systematic, multi-pronged approach combining advanced proteomics and biophysical methods to identify novel substrates for PROTACs constructed from the (S,R,S)-AHPC-C6-NH2 building block. We present detailed experimental protocols, data interpretation guidelines, and visual workflows to facilitate the successful implementation of these strategies in a drug discovery setting.

Core Principle: The PROTAC Mechanism of Action

A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] The core function is to induce the formation of a ternary complex between the POI and the E3 ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1] The PROTAC molecule is then released and can catalyze further degradation cycles.

PROTAC_Mechanism cluster_formation 1. Ternary Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Proteasomal Degradation POI Protein of Interest (POI) PROTAC (S,R,S)-AHPC-based PROTAC POI->PROTAC VHL VHL E3 Ligase PROTAC->VHL VHL->POI Ub Ubiquitin Proteasome 26S Proteasome Proteasome->PROTAC Degraded Degraded Peptides Proteasome->Degraded Ternary_label Ternary Complex POI_Ub Ub-POI Ub_source E1-E2-Ub Ub_source->VHL Recruitment POI_Ub->Proteasome Recognition Discovery_Workflow Overall Target Discovery Workflow cluster_discovery Primary Discovery Strategies cluster_validation Target Validation start PROTAC Library Synthesis (POI Ligand + AHPC-C6-NH2) screen Phenotypic Screen (Optional) start->screen Test library qproteomics Quantitative Proteomics (Degradomics) start->qproteomics Unbiased affinity Affinity Chromatography (e.g., Photo-affinity) start->affinity Probe-based cetsa Cellular Thermal Shift Assay (CETSA-MS) start->cetsa Unbiased screen->qproteomics Active PROTACs hits Candidate Hit Identification qproteomics->hits affinity->hits cetsa->hits wb Western Blot Confirmation hits->wb dose Dose-Response & Time-Course Analysis wb->dose functional Functional / Phenotypic Assays dose->functional validated Validated Novel Target functional->validated Proteomics_Workflow Quantitative Proteomics Workflow (TMT-based) cells 1. Cell Culture & Treatment lysis 2. Lysis & Protein Digestion cells->lysis tmt 3. TMT Labeling lysis->tmt hplc 4. High-pH Reversed Phase Fractionation tmt->hplc ms 5. LC-MS/MS Analysis hplc->ms data 6. Data Analysis ms->data hits Identify Downregulated Proteins data->hits Affinity_Workflow Photo-Affinity Chromatography Workflow probe 1. Synthesize Probe (AHPC-PROTAC + Linker + Photolabel + Biotin) lysate 2. Incubate Probe with Cell Lysate probe->lysate uv 3. UV Crosslinking lysate->uv pulldown 4. Streptavidin Bead Pulldown uv->pulldown elute 5. On-Bead Digestion or Elution pulldown->elute ms 6. LC-MS/MS Analysis elute->ms data 7. Data Analysis (Enrichment vs Control) ms->data CETSA_Workflow CETSA-MS Workflow for Target Engagement treat 1. Treat Intact Cells (PROTAC vs. Vehicle) heat 2. Heat Shock (Temperature Gradient) treat->heat lyse 3. Lyse Cells & Separate Soluble Fraction heat->lyse prepare 4. Protein Digestion & TMT Labeling lyse->prepare ms 5. LC-MS/MS Analysis prepare->ms data 6. Data Analysis (Identify Thermally Stabilized Proteins) ms->data Signaling_Pathway Hypothetical Signaling Pathway Impact protac (S,R,S)-AHPC-PROTAC degradation protac->degradation vhl VHL vhl->degradation Recruits tgtk1 TGTK1 (Novel Target) sub1 Substrate 1 tgtk1->sub1 Phosphorylates (Activates) sub2 Substrate 2 tgtk1->sub2 Phosphorylates (Inhibits) tgtk1->degradation Binds phenotype Cellular Phenotype (e.g., Apoptosis) sub1->phenotype Inhibits sub2->phenotype Promotes degradation->tgtk1 DEGRADATION

References

Structural Analysis of (S,R,S)-AHPC-C6-NH2 Binding to VHL: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. A critical component of a PROTAC is its high-affinity ligand for an E3 ubiquitin ligase. This technical guide provides an in-depth analysis of the structural and biophysical interactions between (S,R,S)-AHPC-C6-NH2, a widely used ligand, and its target, the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Understanding this interaction is paramount for the rational design and optimization of VHL-recruiting PROTACs.

(S,R,S)-AHPC-C6-NH2, also known as VH032-C6-NH2, is a derivative of the well-characterized VHL ligand, VH032. Its specific stereochemistry is crucial for potent binding to the substrate recognition pocket of VHL, an essential first step in the PROTAC-mediated degradation cascade. By recruiting the VHL E3 ligase complex, PROTACs incorporating (S,R,S)-AHPC-C6-NH2 can induce the ubiquitination and subsequent proteasomal degradation of a diverse range of target proteins implicated in various pathologies.

VHL-Mediated Protein Degradation Pathway

The primary function of (S,R,S)-AHPC-C6-NH2 within a PROTAC is to act as a molecular scaffold, bringing a target protein of interest (POI) into close proximity with the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to trigger the degradation of multiple POI molecules.

VHL_PROTAC_Pathway cluster_0 Cellular Environment cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation POI Protein of Interest (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary binds PROTAC (S,R,S)-AHPC-C6-NH2 -based PROTAC PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary binds PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 transfers Ub E2->Ternary recruited Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome PolyUb_POI->Proteasome recognized by Peptides Degraded Peptides Proteasome->Peptides degrades to

Caption: VHL-PROTAC mediated protein degradation pathway.

Quantitative Binding Affinity Data

The binding affinity of the VHL ligand is a critical determinant of PROTAC efficacy. While specific quantitative data for (S,R,S)-AHPC-C6-NH2 is not extensively published in peer-reviewed literature, its structural similarity to the parent compound VH032 suggests a comparable high-affinity interaction. The following tables summarize key quantitative data for VH032 and a closely related analog, providing a strong reference for the expected binding affinity of (S,R,S)-AHPC-C6-NH2.

Table 1: Dissociation Constants (Kd) for VHL Ligands

CompoundMethodAffinity Constant (Kd)Reference
VH032Isothermal Titration Calorimetry (ITC)185 nM[Referenced in multiple publications]
Ligand 14a (fluoro-hydroxyproline modified VH032)Isothermal Titration Calorimetry (ITC)185 ± 7 nM[1]

Table 2: Inhibition Constants (Ki and IC50) for VHL Ligands

CompoundMethodInhibition Constant (Ki)IC50Reference
VH032Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)142.1 nM352.2 nM[Referenced in technical guides]

Structural Basis of Interaction

The high-affinity binding of (S,R,S)-AHPC-C6-NH2 to VHL is driven by a network of hydrogen bonds and hydrophobic interactions within the HIF-1α binding pocket. Co-crystal structures of the VHL complex with the closely related ligand VH032 (PDB ID: 4W9H) provide a detailed view of these critical interactions. The hydroxyproline (B1673980) motif of the ligand is essential, forming a key hydrogen bond with the side chain of Serine 111 and His115 in VHL. The tert-butyl group occupies a hydrophobic pocket, and the thiazole (B1198619) moiety engages in further interactions, collectively ensuring a stable and high-affinity binding.

Experimental Protocols

Several biophysical techniques are commonly employed to quantify the interaction between VHL ligands and the VHL protein complex. Below are detailed methodologies for two standard assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Methodology:

  • Protein and Ligand Preparation:

    • Recombinantly express and purify the VHL-ElonginB-ElonginC (VBC) complex.

    • Perform dialysis of the VBC complex and dissolve the (S,R,S)-AHPC-C6-NH2 ligand in the same dialysis buffer to minimize heats of dilution.

    • Accurately determine the concentrations of both the protein and the ligand. Typically, the protein concentration in the sample cell is in the range of 10-50 µM, and the ligand concentration in the syringe is 10-20 times higher.

  • ITC Experiment:

    • Load the VBC protein solution into the sample cell of the ITC instrument and the (S,R,S)-AHPC-C6-NH2 solution into the injection syringe.

    • Equilibrate the system to the desired temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of the ligand solution into the protein-containing sample cell.

    • Record the heat changes associated with each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

ITC_Workflow Prep Protein & Ligand Preparation (VBC Complex & (S,R,S)-AHPC-C6-NH2) Load Load Samples into ITC (Protein in cell, Ligand in syringe) Prep->Load Titrate Perform Titration (Inject ligand into protein) Load->Titrate Measure Measure Heat Change Titrate->Measure Analyze Data Analysis (Generate binding isotherm, fit data) Measure->Analyze Result Determine Thermodynamic Parameters (Kd, n, ΔH) Analyze->Result

Caption: Isothermal Titration Calorimetry (ITC) workflow.

Fluorescence Polarization (FP) Competitive Binding Assay

FP is a widely used method to determine the binding affinity of unlabeled ligands by measuring their ability to displace a fluorescently labeled probe from the target protein.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer that ensures the stability and activity of the VHL protein complex (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20).

    • VHL Protein Complex (VBC): Use a purified VBC complex at a constant concentration.

    • Fluorescent Tracer: Utilize a fluorescently labeled VHL ligand (e.g., a derivative of VH032 with a fluorophore). Prepare a stock solution and dilute it to a working concentration (typically around its Kd for optimal assay sensitivity).

    • Test Compound: Prepare a serial dilution of (S,R,S)-AHPC-C6-NH2.

  • Assay Procedure:

    • In a suitable microplate (e.g., a black, low-volume 384-well plate), add the VBC protein complex and the fluorescent tracer to all wells (except for controls).

    • Add the serially diluted (S,R,S)-AHPC-C6-NH2 to the wells.

    • Include controls for no inhibitor (maximum polarization) and no VBC (minimum polarization).

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Data Measurement and Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which can then be used to calculate the Ki.

FP_Workflow Reagent_Prep Reagent Preparation (Buffer, VBC, Fluorescent Tracer, Test Compound) Plate_Setup Plate Setup (Add VBC, Tracer, and serially diluted (S,R,S)-AHPC-C6-NH2) Reagent_Prep->Plate_Setup Incubate Incubation (Allow binding to reach equilibrium) Plate_Setup->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Data_Analysis Data Analysis (Plot data, fit curve to determine IC50/Ki) Measure_FP->Data_Analysis Result Determine Binding Affinity Data_Analysis->Result

Caption: Fluorescence Polarization (FP) assay workflow.

Conclusion

(S,R,S)-AHPC-C6-NH2 is a potent and versatile ligand for the VHL E3 ligase, serving as a cornerstone for the development of a wide array of PROTACs. Its high-affinity, non-covalent binding to the substrate recognition pocket of VHL enables the effective hijacking of the ubiquitin-proteasome system for targeted protein degradation. A thorough understanding of the structural and biophysical principles governing this interaction, coupled with robust experimental validation, is essential for the successful design and optimization of novel PROTAC-based therapeutics. This guide provides a foundational framework for researchers and drug developers working in this exciting and rapidly advancing field.

References

Methodological & Application

Application Notes and Protocols for Protein-Ligand Conjugation to (S,R,S)-AHPC-C6-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of a protein ligand to (S,R,S)-AHPC-C6-NH2, a bifunctional molecule containing a von Hippel-Lindau (VHL) E3 ligase ligand and a C6 amine linker.[1][2][3][4][5][6] This process is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of a target protein.[1][3] The protocol described herein focuses on the widely used and robust method of activating a carboxyl group on the protein ligand with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an NHS-ester, which then readily reacts with the primary amine of (S,R,S)-AHPC-C6-NH2 to form a stable amide bond.[7][8]

Primary amines are excellent nucleophiles and are commonly targeted for bioconjugation.[7][8][9] The terminal amine on the C6 linker of (S,R,S)-AHPC-C6-NH2 provides a reactive handle for covalent modification. The choice of EDC/NHS chemistry is based on its high efficiency and the stability of the resulting amide bond under physiological conditions.[8] This two-step, one-pot reaction minimizes side reactions and allows for controlled conjugation.

Experimental Protocols

Materials and Reagents
  • Protein Ligand with a carboxyl group

  • (S,R,S)-AHPC-C6-NH2

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Dialysis or size-exclusion chromatography materials for purification

  • LC-MS for reaction monitoring and characterization

Protocol for Conjugation of a Protein Ligand to (S,R,S)-AHPC-C6-NH2

This protocol outlines the steps for the conjugation of a protein ligand containing a carboxylic acid to the amine linker of (S,R,S)-AHPC-C6-NH2.

  • Reagent Preparation:

    • Dissolve the protein ligand in anhydrous DMF to a final concentration of 10 mM.

    • Prepare a 100 mM stock solution of EDC in anhydrous DMF.

    • Prepare a 100 mM stock solution of NHS in anhydrous DMF.

    • Dissolve (S,R,S)-AHPC-C6-NH2 in anhydrous DMF to a final concentration of 20 mM.

  • Activation of the Protein Ligand:

    • In a clean, dry reaction vial, add the protein ligand solution.

    • To the protein ligand solution, add 1.5 equivalents of the EDC stock solution.

    • Immediately add 1.5 equivalents of the NHS stock solution.

    • Allow the activation reaction to proceed at room temperature for 15-30 minutes with gentle stirring.

  • Conjugation Reaction:

    • To the activated protein ligand solution, add 1.2 equivalents of the (S,R,S)-AHPC-C6-NH2 solution.

    • Let the reaction mixture stir at room temperature for 2-4 hours. The reaction can also be performed overnight at 4°C.

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.

  • Quenching the Reaction:

    • Once the reaction is complete, add a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50 mM to quench any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • The final conjugate can be purified from unreacted starting materials and byproducts using dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC, depending on the properties of the conjugate.[10]

  • Characterization:

    • Confirm the identity and purity of the final conjugate using LC-MS and NMR spectroscopy.

Data Presentation

ParameterValue
Reagents
Protein LigandUser-defined
(S,R,S)-AHPC-C6-NH2MedChemExpress or other suppliers
EDCSigma-Aldrich or equivalent
NHSSigma-Aldrich or equivalent
Reaction Conditions
SolventAnhydrous DMF
Molar Ratio (Ligand:EDC:NHS)1 : 1.5 : 1.5
Molar Ratio (Activated Ligand:(S,R,S)-AHPC-C6-NH2)1 : 1.2
Activation Time15-30 minutes
Conjugation Time2-4 hours at RT or overnight at 4°C
Reaction pHNot critical in anhydrous DMF
Purification
MethodDialysis, SEC, or RP-HPLC
Characterization
TechniquesLC-MS, NMR

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Protein Ligand Conjugation prep Reagent Preparation (Protein Ligand, EDC, NHS, AHPC-C6-NH2) activation Activation of Protein Ligand (Add EDC and NHS) prep->activation 15-30 min RT conjugation Conjugation Reaction (Add (S,R,S)-AHPC-C6-NH2) activation->conjugation 2-4 hours RT quenching Quenching (Add Tris-HCl) conjugation->quenching 15 min RT purification Purification (Dialysis, SEC, or HPLC) quenching->purification characterization Characterization (LC-MS, NMR) purification->characterization

Caption: Workflow for the conjugation of a protein ligand to (S,R,S)-AHPC-C6-NH2.

G cluster_reaction Chemical Reaction Pathway ligand_cooh Protein Ligand-COOH activated_ligand Protein Ligand-NHS Ester ligand_cooh->activated_ligand + EDC, NHS final_conjugate Protein Ligand-CO-NH-C6-AHPC-(S,R,S) activated_ligand->final_conjugate + (S,R,S)-AHPC-C6-NH2 ahpc_nh2 (S,R,S)-AHPC-C6-NH2 ahpc_nh2->final_conjugate

Caption: Chemical reaction pathway for EDC/NHS mediated conjugation.

References

Application Notes and Protocols for AKT Protein Degradation using (S,R,S)-AHPC-C6-NH2-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the use of PROTACs synthesized with the E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-C6-NH2, to induce the degradation of the AKT protein. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by hijacking the cell's ubiquitin-proteasome system to selectively eliminate target proteins.[1] An AKT-targeting PROTAC utilizing (S,R,S)-AHPC-C6-NH2 as the von Hippel-Lindau (VHL) E3 ligase binder is designed to induce the degradation of AKT, a key node in signaling pathways that regulate cell survival, proliferation, and growth.[2] Dysregulation of the AKT pathway is implicated in various diseases, including cancer, making it a prime target for therapeutic intervention.

The (S,R,S)-AHPC-C6-NH2 component serves as a high-affinity ligand for the VHL E3 ligase, connected via a C6 linker to a warhead that binds to the AKT protein. This trimolecular complex formation facilitates the polyubiquitination of AKT, marking it for degradation by the 26S proteasome. Unlike traditional inhibitors that only block protein function, PROTACs lead to the physical removal of the target protein from the cell.

Mechanism of Action

An (S,R,S)-AHPC-C6-NH2-based AKT PROTAC operates through the formation of a ternary complex, bringing together the AKT protein and the VHL E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the AKT protein. The resulting polyubiquitin (B1169507) chain is recognized by the proteasome, leading to the degradation of the AKT protein. The PROTAC molecule is then released and can catalytically induce the degradation of multiple AKT protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation AKT AKT Protein PROTAC (S,R,S)-AHPC-C6-NH2 -based PROTAC AKT->PROTAC Ternary AKT-PROTAC-VHL Ternary Complex VHL VHL E3 Ligase VHL->PROTAC Ub_AKT Polyubiquitinated AKT Ternary->Ub_AKT Ubiquitination Proteasome 26S Proteasome Ub_AKT->Proteasome Recognition Degraded_AKT Degraded AKT (Peptides) Proteasome->Degraded_AKT Degradation

PROTAC-mediated degradation of AKT protein.

Data Presentation

The efficacy of an (S,R,S)-AHPC-C6-NH2-based AKT PROTAC is typically evaluated by measuring the reduction in AKT protein levels in a cellular context. Key parameters include the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved). The following tables summarize representative quantitative data for a VHL-recruiting pan-AKT PROTAC, MS21, which utilizes a closely related methylated VHL ligand.

Table 1: Dose-Dependent Degradation of AKT by an AKT PROTAC (MS21) in PC3 Cells

Concentration (nM)% AKT Degradation (relative to DMSO control)
12.3525%
37.3750%
111.1175%
333.33>90%
1000>95%

Data is estimated from Western Blot analysis in referenced literature.[2] Actual values may vary depending on the specific AKT warhead, cell line, and experimental conditions.

Table 2: Time-Course of AKT Degradation by an AKT PROTAC (MS21) in PC3 Cells at 1 µM

Time (hours)% AKT Degradation (relative to DMSO control)
2~20%
4~50%
8~80%
16>90%
24>95%

Data is estimated from Western Blot analysis in referenced literature.[2] The onset and duration of degradation can be cell-line dependent.

Experimental Protocols

The following protocols provide a framework for assessing the activity of an (S,R,S)-AHPC-C6-NH2-based AKT PROTAC.

Protocol 1: Western Blot Analysis of AKT Degradation

This protocol is designed to quantify the dose-dependent degradation of AKT protein following treatment with the PROTAC.[3][4]

Materials:

  • Cancer cell line expressing AKT (e.g., PC3, BT474)

  • Complete cell culture medium

  • (S,R,S)-AHPC-C6-NH2-based AKT PROTAC

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-total AKT, anti-phospho-AKT (S473), anti-GAPDH, or anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Western_Blot_Workflow start Start cell_seeding Seed cells in 6-well plates start->cell_seeding protac_treatment Treat with PROTAC (Dose-response / Time-course) cell_seeding->protac_treatment cell_lysis Cell Lysis and Protein Extraction protac_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sample_prep Sample Preparation for SDS-PAGE protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Membrane Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-AKT, Anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Acquisition and Analysis detection->analysis end End analysis->end

Experimental workflow for Western Blot analysis.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment:

    • Dose-Response: Prepare serial dilutions of the AKT PROTAC in complete culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration. Incubate for a fixed time (e.g., 24 hours).

    • Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., a concentration determined to be effective from the dose-response experiment) and harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Cell Lysis:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total AKT and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. To assess the impact on signaling, parallel blots can be probed with antibodies against phospho-AKT and downstream targets like phospho-PRAS40.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the AKT band to the loading control band. Calculate the percentage of AKT degradation relative to the vehicle-treated control.

Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo)

This protocol measures the effect of AKT degradation on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • (S,R,S)-AHPC-C6-NH2-based AKT PROTAC

  • 96-well plates (clear for MTT, opaque for CellTiter-Glo)

  • MTT reagent and solubilization solution (e.g., DMSO or acidified isopropanol) OR CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (absorbance for MTT, luminescence for CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight.

  • Compound Treatment: Add serial dilutions of the PROTAC compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a period relevant to the expected phenotypic effect (e.g., 72 hours).

  • Assay:

    • For MTT Assay:

      • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

      • Add solubilization solution to dissolve the formazan (B1609692) crystals.

      • Read the absorbance at the appropriate wavelength.

    • For CellTiter-Glo® Assay:

      • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

      • Add CellTiter-Glo® reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Record the luminescence.

  • Data Analysis: Plot the signal (absorbance or luminescence) against the PROTAC concentration. Normalize the data to the vehicle control (100% viability) and calculate the IC50 value (concentration for 50% inhibition of cell viability).

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

This protocol is to confirm the formation of the AKT-PROTAC-VHL ternary complex.[5]

Materials:

  • Cell line expressing AKT

  • (S,R,S)-AHPC-C6-NH2-based AKT PROTAC

  • Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease inhibitors

  • Primary antibody for immunoprecipitation (e.g., anti-VHL or anti-AKT)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or Laemmli buffer)

  • Primary antibodies for Western blot (anti-AKT and anti-VHL)

Procedure:

  • Cell Treatment and Lysis: Treat cells with the AKT PROTAC or DMSO for a short period (e.g., 2-4 hours) to capture the transient ternary complex. Lyse the cells using a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with Protein A/G beads.

    • Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-VHL) overnight at 4°C.

    • Add fresh Protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against AKT and VHL. The presence of AKT in the VHL immunoprecipitate (and vice versa) in the PROTAC-treated sample, but not in the control, confirms the formation of the ternary complex.

Troubleshooting

  • No or low degradation:

    • Confirm target engagement by the warhead.

    • Verify the expression of VHL in the chosen cell line.

    • Optimize PROTAC concentration and treatment time.

    • Check for the "hook effect" where very high concentrations of PROTAC can inhibit ternary complex formation.

  • High background in Western blots:

    • Optimize blocking conditions and antibody concentrations.

    • Increase the number and duration of washes.

  • Inconsistent results:

    • Ensure consistent cell seeding density and growth phase.

    • Prepare fresh PROTAC dilutions for each experiment.

    • Maintain consistent incubation times and conditions.

Conclusion

The use of (S,R,S)-AHPC-C6-NH2 as a VHL E3 ligase-recruiting element in the design of AKT PROTACs represents a promising strategy for achieving potent and selective degradation of the AKT protein. The protocols outlined in this document provide a comprehensive guide for researchers to evaluate the efficacy of these molecules, from initial assessment of protein degradation to the analysis of downstream cellular effects. Rigorous and consistent application of these methodologies will facilitate the development of novel therapeutics targeting the AKT signaling pathway.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of (S,R,S)-AHPC-C6-NH2 Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules function by co-opting the cell's intrinsic ubiquitin-proteasome system.[1] A PROTAC consists of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]

(S,R,S)-AHPC-C6-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC moiety (also known as VH032-NH2), a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a C6 alkyl amine linker.[2][3][4] This molecule serves as a versatile building block for the synthesis of PROTACs. The terminal amine group on the linker allows for the covalent attachment of a ligand specific to a protein of interest, thereby creating a VHL-recruiting PROTAC.[5]

These application notes provide a comprehensive guide to the cell-based assays required to evaluate the efficacy of a PROTAC synthesized using (S,R,S)-AHPC-C6-NH2. For the purpose of illustrating the downstream signaling analysis, we will consider a hypothetical PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established target for VHL-based PROTACs.[6][7]

Mechanism of Action of a (S,R,S)-AHPC-C6-NH2 Based PROTAC

The PROTAC, upon entering the cell, facilitates the formation of a ternary complex between the target protein (e.g., BRD4) and the VHL E3 ligase complex.[1][7] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein.[1] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1] The PROTAC molecule is subsequently released and can engage in further catalytic cycles of protein degradation.[8]

PROTAC_Mechanism cluster_cell Cell PROTAC (S,R,S)-AHPC-C6-NH2 based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ternary_Complex->PROTAC Released & Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow A Cell Culture and Seeding B PROTAC Treatment (Dose-Response & Time-Course) A->B C Cell Lysis & Protein Quantification B->C F Cell Viability Assay (e.g., MTS, CellTiter-Glo) B->F H Downstream Signaling Analysis (e.g., Western Blot for c-MYC, PARP) B->H D Western Blot Analysis (Protein Degradation) C->D E Data Analysis: DC50 & Dmax Determination D->E G Data Analysis: IC50 Determination F->G I Data Analysis: Target Engagement & Phenotypic Effects H->I Downstream_Signaling cluster_pathway Downstream Effects of BRD4 Degradation PROTAC BRD4 PROTAC BRD4_Deg BRD4 Degradation PROTAC->BRD4_Deg MYC_Supp c-MYC Suppression BRD4_Deg->MYC_Supp BCL2_Down Downregulation of Anti-Apoptotic Proteins (e.g., Bcl-2) BRD4_Deg->BCL2_Down Cell_Cycle_Arrest Cell Cycle Arrest MYC_Supp->Cell_Cycle_Arrest Apoptosis Apoptosis BCL2_Down->Apoptosis

References

Application Notes and Protocols for Linker Optimization Strategies in (S,R,S)-AHPC-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (S,R,S)-AHPC-Based PROTACs and the Critical Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1]

This document focuses on a prominent class of PROTACs that utilize the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] The (S,R,S)-AHPC moiety demonstrates high binding affinity for VHL, a crucial factor for the efficient formation of the ternary complex (POI-PROTAC-E3 ligase), which ultimately leads to the ubiquitination and subsequent degradation of the target protein.[1][3]

The linker, far from being a passive spacer, plays a pivotal role in the overall efficacy of an (S,R,S)-AHPC-based PROTAC.[2] Its composition, length, and attachment points are critical determinants of the PROTAC's physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.[2][3] Optimal linker design is therefore a key aspect of developing potent and selective protein degraders.

Linker Optimization Strategies

The development of a potent (S,R,S)-AHPC-based PROTAC often involves the empirical optimization of the linker, which can necessitate the synthesis of extensive compound libraries.[2] The two most commonly employed linker motifs in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[1][3]

  • PEG Linkers: These are frequently used to enhance the aqueous solubility and cell permeability of the PROTAC molecule.[3]

  • Alkyl Chains: These can provide more rigidity, which may be advantageous for pre-organizing the PROTAC into a bioactive conformation.[3]

The primary goal of linker optimization is to identify a linker that facilitates the formation of a stable and productive ternary complex. A linker that is too short can cause steric hindrance, preventing the formation of a stable complex.[3] Conversely, an excessively long or overly flexible linker might lead to non-productive binding, where a ternary complex forms but is not in a conformation suitable for efficient ubiquitination.[3]

Quantitative Data on Linker Effects

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[2] The following table summarizes illustrative data from various studies on VHL-recruiting PROTACs, highlighting the impact of linker modifications on degradation potency. Note: The data is collated from studies on different target proteins and should be considered illustrative of general principles rather than a direct comparison.

PROTAC ID/ReferenceTarget ProteinLinker Composition & LengthCell LineDC50 (nM)Dmax (%)
p38α-PROTAC[4]p38αShort alkyl linkerMDA-MB-231210>90
ER-targeting PROTAC[5]Estrogen Receptor α16-atom chainMCF7Potent degradationNot specified
ER-targeting PROTAC[5]Estrogen Receptor α9, 12, 19, and 21-atom chainsMCF7Less potent degradationNot specified

Visualizing PROTAC Mechanisms and Workflows

Experimental Protocols

Synthesis of an (S,R,S)-AHPC-Linker Conjugate

This protocol describes a general method for the synthesis of an (S,R,S)-AHPC-linker conjugate with a terminal carboxylic acid, which can then be coupled to a warhead containing a suitable amine functionality.[2]

Materials:

  • (S,R,S)-AHPC hydrochloride

  • PEG or Alkyl linker with a terminal amine and a protected carboxylic acid (e.g., Boc-protected)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Coupling of (S,R,S)-AHPC to the Linker:

    • Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG/Alkyl-amine linker in DMF.

    • Add HATU, HOBt, and DIPEA to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction and purify the product by flash column chromatography.

  • Deprotection of the Carboxylic Acid:

    • Dissolve the purified (S,R,S)-AHPC-linker-Boc product in a solution of TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the final (S,R,S)-AHPC-linker-acid.

    • Confirm the product identity and purity by NMR and LC-MS.

Western Blot Analysis of PROTAC-Mediated Degradation

This protocol details the steps for treating cultured cells with a PROTAC and subsequently analyzing the degradation of the target protein via Western blot.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples.

    • Prepare samples with Laemmli buffer and denature by heating.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody against the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection and Analysis:

    • Detect the signal using an ECL substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of degradation relative to the vehicle control and determine the DC50 and Dmax values.

Ternary Complex Formation Assay (TR-FRET)

This protocol provides a general method for assessing the formation of the POI-PROTAC-VHL ternary complex using Time-Resolved Fluorescence Energy Transfer (TR-FRET).

Materials:

  • Purified, recombinant target protein (POI) and VHL-ElonginB-ElonginC (VBC) complex

  • FRET donor-labeled anti-tag antibody (e.g., anti-His-Tb)

  • FRET acceptor-labeled anti-tag antibody (e.g., anti-GST-d2)

  • His-tagged POI and GST-tagged VBC (or vice versa)

  • PROTAC of interest

  • Assay buffer

  • Low-volume, 384-well plates

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the His-tagged POI and the FRET donor-labeled antibody in assay buffer.

    • Prepare a solution of the GST-tagged VBC and the FRET acceptor-labeled antibody in assay buffer.

    • Prepare a serial dilution of the PROTAC in assay buffer.

  • Assay Assembly:

    • Add the POI/donor antibody solution to the wells of a 384-well plate.

    • Add the PROTAC serial dilution to the wells.

    • Add the VBC/acceptor antibody solution to initiate the reaction.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

  • Signal Detection:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, indicative of ternary complex formation.

Cell Viability Assay (CellTiter-Glo®)

This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of a PROTAC on cell viability.

Materials:

  • Cultured cells of interest

  • PROTAC of interest

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Signal Detection and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

References

Application Notes and Protocols for Quantitative Proteomics Analysis of Protein Degradation by (S,R,S)-AHPC-C6-NH2 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties. (S,R,S)-AHPC-C6-NH2 is a widely utilized E3 ligase ligand-linker conjugate that incorporates a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected to a 6-carbon alkyl chain terminating in an amine group.[1] This amine serves as a versatile attachment point for a "warhead" that targets a specific protein for degradation.[2] A notable application of this linker is in the development of PROTACs targeting the serine/threonine kinase AKT for degradation.[3]

Quantitative mass spectrometry-based proteomics is an indispensable tool for the development and characterization of PROTACs.[4][5] It allows for an unbiased, proteome-wide assessment of a PROTAC's efficacy and selectivity.[6] This approach is crucial for confirming the degradation of the intended target, quantifying the extent of degradation, and identifying any off-target effects, which are critical parameters in the preclinical development of PROTAC-based therapeutics.[7]

These application notes provide a comprehensive overview and detailed protocols for the use of quantitative proteomics to measure protein degradation induced by PROTACs synthesized with the (S,R,S)-AHPC-C6-NH2 VHL ligand-linker conjugate, with a specific focus on the degradation of AKT.

Key Features of (S,R,S)-AHPC-C6-NH2 Based PROTACs

  • High Affinity for VHL: The (S,R,S)-AHPC core exhibits high binding affinity for the VHL E3 ligase, which is essential for the efficient formation of a productive ternary complex (POI-PROTAC-VHL).[8]

  • Versatile Linker: The C6 alkyl linker provides flexibility and an appropriate length to facilitate the productive interaction between the target protein (e.g., AKT) and the VHL E3 ligase complex.[2]

  • Modular Design: The terminal amine group on the linker allows for straightforward conjugation to a wide variety of ligands targeting different proteins of interest, enabling the development of a diverse range of PROTACs.[2]

  • Catalytic Action: PROTACs act catalytically, meaning a single molecule can induce the degradation of multiple target protein molecules, leading to potent and sustained protein knockdown.[8]

Quantitative Data Summary

The following tables present representative quantitative data from hypothetical proteomics and binding affinity experiments assessing an AKT-targeting PROTAC utilizing the (S,R,S)-AHPC-C6-NH2 linker. This data is illustrative of typical results obtained in such studies.

Table 1: Quantitative Proteomics Analysis of an AKT-Targeting PROTAC

Protein NameGene NameFold Change (PROTAC vs. Vehicle)p-valueFunction
AKT1AKT1-8.7<0.001Target Protein; Serine/threonine kinase
AKT2AKT2-7.9<0.001Target Protein; Serine/threonine kinase
AKT3AKT3-6.5<0.001Target Protein; Serine/threonine kinase
PIK3CAPIK3CA1.10.85Upstream kinase in the PI3K/AKT pathway
MTORMTOR0.90.79Downstream effector of AKT signaling
GSK3BGSK3B1.00.92Downstream substrate of AKT
VHLVHL1.20.68Recruited E3 Ubiquitin Ligase
CUL2CUL20.90.81Component of the VHL E3 ligase complex
Protein XGENEX-3.50.04Potential off-target
Protein YGENEY0.90.88Unaffected protein
Protein ZGENEZ1.10.75Unaffected protein

Table 2: Degradation and Binding Affinity Parameters for AKT-Targeting PROTACs

ParameterValueDescription
DC50 (AKT1) 32 nMConcentration of PROTAC required to degrade 50% of AKT1.[3]
Dmax (AKT1) >95%Maximum degradation of AKT1 achieved.
Kd (AKT1) 1.3 nMBinding affinity of the PROTAC's warhead to AKT1.[3]
Kd (VHL) ~200 nMBinding affinity of the (S,R,S)-AHPC moiety to VHL.

Signaling Pathway and Experimental Workflow Diagrams

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC (S,R,S)-AHPC-C6-NH2 -based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Target Protein (e.g., AKT) POI->Ternary_Complex VHL VHL E3 Ligase Complex (with CUL2, etc.) VHL->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Ub Ubiquitin Ub->Ternary_Complex Ub Transfer E1_E2 E1/E2 Enzymes E1_E2->Ub Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Proteomics_Workflow cluster_workflow Quantitative Proteomics Workflow A Cell Culture and Treatment (e.g., Cancer Cell Line) B Cell Lysis and Protein Extraction A->B C Protein Digestion (Trypsin) B->C D Peptide Labeling (e.g., TMT) C->D E LC-MS/MS Analysis (e.g., Orbitrap) D->E F Data Analysis (e.g., MaxQuant) E->F G Protein Identification and Quantification F->G H Statistical Analysis and Data Visualization G->H

Caption: A typical quantitative proteomics workflow.

Experimental Protocols

Protocol 1: Cell Culture and PROTAC Treatment
  • Cell Seeding: Seed human cancer cells known to express the target protein (e.g., PC-3 prostate cancer cells for AKT) in 6-well plates at a density that will result in approximately 80-90% confluency at the time of harvest. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of the (S,R,S)-AHPC-C6-NH2-based AKT PROTAC in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO (typically ≤ 0.1%).

  • Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of the PROTAC or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) to determine the optimal time for target degradation. For a global proteomics analysis, a shorter time point (e.g., 6-8 hours) is often preferred to minimize the observation of secondary effects.[9]

Protocol 2: Sample Preparation for Mass Spectrometry
  • Cell Lysis: After incubation, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add an appropriate lysis buffer (e.g., RIPA buffer or a urea-based buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Protein Digestion:

    • Take a standardized amount of protein (e.g., 50 µg) from each sample.

    • Reduction: Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylation: Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

    • Digestion: Dilute the sample to reduce the urea (B33335) concentration (if used) to below 2 M. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup and Labeling (TMT-based Quantification):

    • Stop the digestion by adding formic acid. Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Dry the purified peptides under vacuum.

    • For quantitative analysis, label the peptides from each condition (e.g., vehicle control and different PROTAC concentrations) with different isobaric Tandem Mass Tags (TMT) according to the manufacturer's protocol.[6]

    • Combine the labeled peptide samples into a single tube.

Protocol 3: LC-MS/MS Analysis
  • Chromatographic Separation: Reconstitute the combined, labeled peptide sample in a solution of 0.1% formic acid. Load the sample onto a reverse-phase C18 analytical column connected to a nano-flow ultra-high-performance liquid chromatography (UHPLC) system. Separate the peptides using a gradient of increasing acetonitrile (B52724) concentration over a defined period (e.g., 90-120 minutes).

  • Mass Spectrometry: Analyze the eluted peptides using a high-resolution Orbitrap mass spectrometer.

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

    • For DDA, the instrument performs a full MS scan to detect peptide precursor ions, followed by fragmentation (MS/MS) of the most intense ions.

    • For TMT-based quantification, use a method that includes an MS3 scan to accurately quantify the reporter ions.

Protocol 4: Data Analysis
  • Database Searching: Process the raw mass spectrometry data using specialized software such as MaxQuant, Proteome Discoverer, or Spectronaut. Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) to identify peptide sequences.

  • Protein Quantification:

    • Quantify the relative abundance of proteins across the different samples based on the intensities of the TMT reporter ions.

    • Normalize the data to account for any variations in sample loading.

  • Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to identify proteins that show a significant change in abundance upon PROTAC treatment compared to the vehicle control. A typical cutoff for significance is a p-value < 0.05 and a fold change > 2.

  • Data Interpretation:

    • Confirm the significant downregulation of the target protein (e.g., AKT).

    • Analyze the list of other significantly downregulated proteins to identify potential off-target effects.

    • Examine changes in the abundance of proteins in related signaling pathways to understand the downstream consequences of target degradation.

Conclusion

The use of (S,R,S)-AHPC-C6-NH2 as a VHL E3 ligase-recruiting element provides a robust and versatile platform for the development of PROTACs against a wide range of therapeutic targets. Quantitative proteomics is an essential tool in this process, offering a comprehensive and unbiased method to evaluate the efficacy, selectivity, and mechanism of action of these novel therapeutic agents. The protocols and data presented here provide a framework for researchers to design and execute rigorous experiments to advance their targeted protein degradation programs.

References

Revolutionizing Drug Discovery: Click Chemistry Applications of (S,R,S)-AHPC-C6-NH2 Derivatives in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of targeted protein degradation, the strategic application of click chemistry with derivatives of the high-affinity von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-C6-NH2, is accelerating the development of novel Proteolysis Targeting Chimeras (PROTACs). These innovative bifunctional molecules are at the forefront of therapeutic research, offering the potential to target and eliminate disease-causing proteins previously considered "undruggable." This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of (S,R,S)-AHPC-C6-NH2 derivatives in the synthesis of next-generation protein degraders.

Introduction to (S,R,S)-AHPC-C6-NH2 and its Role in PROTACs

(S,R,S)-AHPC-C6-NH2 is a potent E3 ubiquitin ligase ligand that specifically binds to the von Hippel-Lindau protein.[1][2] In the context of PROTACs, it serves as the critical anchor to the cell's ubiquitin-proteasome system. A PROTAC molecule is a chimeric compound comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase (like (S,R,S)-AHPC), and a linker that connects these two moieties.[2] By bringing the POI in close proximity to the E3 ligase, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]

The modular nature of PROTACs lends itself to combinatorial synthesis strategies, where different POI ligands, E3 ligase ligands, and linkers can be combined to optimize degradation efficiency. Click chemistry, with its high efficiency, selectivity, and biocompatibility, has emerged as a premier conjugation method for rapidly assembling diverse PROTAC libraries.[4]

Functionalization of (S,R,S)-AHPC-C6-NH2 for Click Chemistry

To be utilized in click chemistry, the terminal amine of (S,R,S)-AHPC-C6-NH2 must be functionalized with either an azide (B81097) or an alkyne group. Commercially available derivatives, such as those incorporating a polyethylene (B3416737) glycol (PEG) spacer, offer a streamlined approach for PROTAC synthesis. These pre-functionalized building blocks, like (S,R,S)-AHPC-PEG-N3 and (S,R,S)-AHPC-PEG-Alkyne, are ready for direct use in click reactions, bypassing the need for multi-step in-house synthesis and purification.[5][6]

Application 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust and highly efficient method for ligating an azide-functionalized (S,R,S)-AHPC derivative with an alkyne-functionalized POI ligand.[7] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.

Quantitative Data for CuAAC-mediated PROTAC Synthesis
PROTAC Component 1PROTAC Component 2Reaction YieldDC50DmaxReference
(S,R,S)-AHPC-PEG4-N3Alkyne-functionalized JQ1>90%82 nM (for vRucaparib-TP4)Not specified[7][8]
Azide-functionalized CRBN-ligandsAlkyne-linked sEH inhibitorsNot specifiedSubnanomolarNot specified[9]
BRD4 ligand with azido (B1232118) moietyCereblon E3 ligase ligand with alkyne moiety55-90%0.20 µM>90% degradation[10][11]
Experimental Protocol: CuAAC Synthesis of a PROTAC

This protocol outlines the general procedure for the synthesis of a PROTAC using (S,R,S)-AHPC-PEG4-N3 and an alkyne-functionalized protein of interest (POI) ligand.[7]

Materials:

  • (S,R,S)-AHPC-PEG4-N3

  • Alkyne-functionalized POI ligand

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Sodium ascorbate (B8700270)

  • Anhydrous, amine-free solvents (e.g., DMSO, t-butanol/water)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of (S,R,S)-AHPC-PEG4-N3 in DMSO.

    • Prepare a 10 mM stock solution of the alkyne-functionalized POI ligand in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.

  • Reaction Setup:

    • In a reaction vial, add the alkyne-functionalized POI ligand (1.0 equivalent).

    • Add (S,R,S)-AHPC-PEG4-N3 (1.1 equivalents).

    • Add a suitable solvent (e.g., DMSO/t-butanol/water 3:1:1) to achieve a final concentration of approximately 1-10 mM.

    • Degas the solution by bubbling with nitrogen for 10-15 minutes.

  • Catalyst Preparation and Addition:

    • In a separate tube, premix CuSO4 (0.1 equivalents) and THPTA/TBTA (0.5 equivalents).

    • Add the copper/ligand premix to the reaction vial.

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution (1.0 equivalent) to the reaction mixture to reduce Cu(II) to the active Cu(I) species and initiate the cycloaddition.

  • Reaction and Monitoring:

    • Seal the reaction vial and stir the mixture at room temperature.

    • Protect the reaction from light.

    • Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 1-4 hours).

  • Purification:

    • Upon completion, purify the crude product by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to yield the final PROTAC product as a solid.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR.

Application 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is highly valuable for biological applications where the cytotoxicity of copper is a concern.[4] This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with an azide.

Experimental Protocol: SPAAC Synthesis of a PROTAC

This protocol describes the synthesis of a PROTAC using (S,R,S)-AHPC-PEG4-N3 and a DBCO-functionalized POI ligand.[4]

Materials:

  • (S,R,S)-AHPC-PEG4-N3

  • DBCO-functionalized POI ligand

  • Anhydrous, amine-free solvents (e.g., DMSO, DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the reactants in a suitable solvent like DMSO. For example:

      • (S,R,S)-AHPC-PEG4-N3: 10 mM in DMSO.

      • DBCO-functionalized POI ligand: 10 mM in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the DBCO-functionalized POI ligand (1.0 equivalent) in a solvent mixture (e.g., DMSO/PBS).

    • Add the (S,R,S)-AHPC-PEG4-N3 solution (1.2 equivalents). A slight excess of the azide can drive the reaction to completion.

  • Reaction Incubation:

    • Stir or shake the reaction mixture at room temperature.

    • Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific DBCO reagent.

    • Protect the reaction from light if the DBCO reagent is light-sensitive.

    • Monitor the reaction progress by LC-MS.

  • Purification and Characterization:

    • Once the reaction is complete, purify the final PROTAC conjugate using preparative reverse-phase HPLC.

    • Lyophilize the collected fractions to yield the purified PROTAC.

    • Verify the structure, identity, and purity of the final product using LC-MS and ¹H NMR.

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the processes described, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and the general experimental workflows for PROTAC synthesis via click chemistry.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC derivative) Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Facilitates Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->VHL Transfers Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Caption: PROTAC-mediated protein degradation pathway.

CuAAC_Workflow Start Start Reagents Prepare Stock Solutions (AHPC-Azide, POI-Alkyne, CuSO4, Ligand, Ascorbate) Start->Reagents Reaction_Setup Combine AHPC-Azide and POI-Alkyne in Solvent and Degas Reagents->Reaction_Setup Catalyst_Addition Add Premixed CuSO4/Ligand Reaction_Setup->Catalyst_Addition Initiation Add Sodium Ascorbate Catalyst_Addition->Initiation Incubation Incubate at Room Temperature (1-4 hours) Initiation->Incubation Monitoring Monitor by LC-MS Incubation->Monitoring Monitoring->Incubation Incomplete Purification Purify by HPLC Monitoring->Purification Reaction Complete Characterization Characterize by LC-MS and NMR Purification->Characterization End End Characterization->End

Caption: Experimental workflow for CuAAC synthesis of PROTACs.

SPAAC_Workflow Start Start Reagents Prepare Stock Solutions (AHPC-Azide, POI-DBCO) Start->Reagents Reaction_Setup Combine AHPC-Azide and POI-DBCO in Solvent Reagents->Reaction_Setup Incubation Incubate at Room Temperature (1-24 hours) Reaction_Setup->Incubation Monitoring Monitor by LC-MS Incubation->Monitoring Monitoring->Incubation Incomplete Purification Purify by HPLC Monitoring->Purification Reaction Complete Characterization Characterize by LC-MS and NMR Purification->Characterization End End Characterization->End

Caption: Experimental workflow for SPAAC synthesis of PROTACs.

Conclusion

The use of click chemistry with (S,R,S)-AHPC-C6-NH2 derivatives provides a powerful and versatile platform for the rapid synthesis and optimization of VHL-recruiting PROTACs. The detailed protocols and application notes presented herein offer a guide for researchers to harness these cutting-edge techniques in the pursuit of novel therapeutics for a wide range of diseases. The continued innovation in linker technology and bioconjugation methods will undoubtedly further expand the potential of targeted protein degradation.

References

Application Notes and Protocols for Developing PROTACs for Neurodegenerative Diseases using (S,R,S)-AHPC-C6-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific proteins by harnessing the cell's own ubiquitin-proteasome system.[1] This approach holds immense promise for treating neurodegenerative diseases, which are often characterized by the accumulation of misfolded and aggregated proteins such as tau and α-synuclein.[2] These pathogenic proteins are challenging to target with traditional small-molecule inhibitors. PROTACs offer a novel strategy to induce their degradation, thereby potentially halting or reversing disease progression.

This document provides detailed application notes and experimental protocols for the development of PROTACs targeting neurodegenerative disease-associated proteins, utilizing (S,R,S)-AHPC-C6-NH2 as a key building block. (S,R,S)-AHPC-C6-NH2 is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to a C6 amine linker, making it a versatile component for PROTAC synthesis.[3] While the following protocols provide a comprehensive guide, it is important to note that specific conditions may require optimization for different target proteins and cell models.

Mechanism of Action and Signaling Pathway

A PROTAC synthesized using (S,R,S)-AHPC-C6-NH2 functions by forming a ternary complex between the target protein of interest (POI), such as tau, and the VHL E3 ligase complex.[4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2]

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation POI Protein of Interest (e.g., Tau) PROTAC (S,R,S)-AHPC-C6-NH2 -based PROTAC POI->PROTAC Binds to POI ligand VHL VHL E3 Ligase Proteasome 26S Proteasome POI->Proteasome Recognition Ub Ubiquitin PROTAC->Ub Recruits E2/Ub VHL->PROTAC Binds to (S,R,S)-AHPC Ub->POI Polyubiquitination Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Experimental Protocols

Protocol 1: Synthesis of a Tau-Targeting PROTAC using (S,R,S)-AHPC-C6-NH2

This protocol describes a representative synthesis of a PROTAC targeting the tau protein. It involves the coupling of a known tau-binding molecule (warhead) with (S,R,S)-AHPC-C6-NH2.

Materials:

  • Tau-binding molecule with a carboxylic acid handle (e.g., a derivative of a known tau PET ligand)

  • (S,R,S)-AHPC-C6-NH2[3]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Dissolve the tau-binding molecule (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • In a separate vial, dissolve (S,R,S)-AHPC-C6-NH2 (1.1 eq) in anhydrous DMF.

  • Add the (S,R,S)-AHPC-C6-NH2 solution to the activated tau-binding molecule solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

  • Characterize the purified PROTAC by high-resolution mass spectrometry and NMR.

PROTAC_Synthesis_Workflow Start Start Activate Activate Tau Warhead-COOH with HATU/DIPEA Start->Activate Couple Couple with (S,R,S)-AHPC-C6-NH2 Activate->Couple Purify Purify PROTAC (HPLC) Couple->Purify Characterize Characterize (MS, NMR) Purify->Characterize End End Characterize->End

PROTAC Synthesis Workflow
Protocol 2: Western Blot Analysis of PROTAC-Mediated Tau Degradation

This protocol details the quantification of target protein degradation in a neuronal cell line (e.g., SH-SY5Y) using Western blotting.

Materials:

  • SH-SY5Y cells

  • Cell culture medium and reagents

  • Synthesized Tau-PROTAC

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-Tau, anti-p-Tau (specific phospho-sites), and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed SH-SY5Y cells in 6-well plates and allow them to adhere. Treat the cells with a range of Tau-PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control.

Protocol 3: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC facilitates the ubiquitination of the target protein.

Materials:

  • Recombinant human E1 (UBE1), E2 (e.g., UBE2D2), and VHL E3 ligase complex

  • Recombinant human ubiquitin

  • Recombinant human Tau protein

  • Tau-PROTAC

  • ATP

  • Ubiquitination reaction buffer

  • Western blot reagents

Procedure:

  • Set up the ubiquitination reaction by combining E1, E2, VHL E3 ligase, ubiquitin, and Tau protein in the reaction buffer.

  • Add the Tau-PROTAC at various concentrations. Include a no-PROTAC control.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze the reaction products by Western blot using an anti-Tau antibody to detect the formation of higher molecular weight polyubiquitinated Tau species.

Protocol 4: Ternary Complex Formation Assay (AlphaScreen)

This assay provides evidence of the PROTAC-induced formation of the POI-PROTAC-E3 ligase complex.

Materials:

  • His-tagged recombinant Tau protein

  • GST-tagged recombinant VHL E3 ligase complex

  • Tau-PROTAC

  • AlphaScreen™ GST Detection Kit (Donor beads)

  • AlphaScreen™ His Detection Kit (Acceptor beads)

  • Assay buffer

  • 384-well microplates

Procedure:

  • Add the Tau-PROTAC at various concentrations to the wells of a 384-well plate.

  • Add a mixture of His-tagged Tau and GST-tagged VHL complex to the wells.

  • Incubate at room temperature for 1 hour.

  • Add a mixture of the AlphaScreen Donor and Acceptor beads.

  • Incubate in the dark at room temperature for 1-2 hours.

  • Read the plate on an AlphaScreen-compatible plate reader. An increase in the AlphaScreen signal indicates the formation of the ternary complex.

Data Presentation

Quantitative data from the experiments should be summarized for clear comparison of different PROTAC candidates.

Table 1: In Vitro Degradation of Tau by a Representative (S,R,S)-AHPC-C6-NH2-based PROTAC in SH-SY5Y Cells

PROTAC Concentration (nM)% Tau Degradation (vs. Vehicle)% p-Tau (S396) Degradation (vs. Vehicle)
115 ± 320 ± 4
1045 ± 555 ± 6
10085 ± 490 ± 3
100070 ± 6 (Hook Effect)75 ± 5 (Hook Effect)
DC50 (nM) ~25 ~18
Dmax (%) ~88 ~92

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Ternary Complex Formation Assay Results

PROTAC Concentration (nM)AlphaScreen Signal (Arbitrary Units)
0.11500 ± 200
15000 ± 450
1012000 ± 1100
10025000 ± 2100
100018000 ± 1500 (Hook Effect)
EC50 (nM) ~8

Data are presented as mean ± standard deviation.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_validation In Vitro Validation cluster_cellular Cellular Assays s1 Design PROTAC s2 Synthesize PROTAC using (S,R,S)-AHPC-C6-NH2 s1->s2 s3 Purify and Characterize s2->s3 v1 Ternary Complex Assay (AlphaScreen) s3->v1 v2 In Vitro Ubiquitination Assay v1->v2 c1 Western Blot for Degradation (DC50, Dmax) v2->c1 c2 Cell Viability Assay c1->c2

Overall Experimental Workflow

Conclusion

The use of (S,R,S)-AHPC-C6-NH2 provides a robust and versatile platform for the development of VHL-based PROTACs targeting proteins implicated in neurodegenerative diseases. The detailed protocols and application notes presented here offer a comprehensive framework for researchers to design, synthesize, and evaluate novel PROTAC degraders. Rigorous experimental validation, including the confirmation of ternary complex formation, target ubiquitination, and cellular degradation, is crucial for the successful advancement of these promising therapeutic agents.

References

Application Notes and Protocols for High-Throughput Screening of (S,R,S)-AHPC-C6-NH2-Based PROTAC Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). This technology offers a powerful approach to target proteins previously considered "undruggable." A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in the degradation process, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of PROTAC libraries based on the (S,R,S)-AHPC-C6-NH2 E3 ligase ligand. (S,R,S)-AHPC-C6-NH2 is a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, a widely used recruiter in PROTAC design. These guidelines are intended to assist researchers in the efficient identification and characterization of potent and selective protein degraders.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The fundamental mechanism of action for a VHL-recruiting PROTAC, such as one synthesized from an (S,R,S)-AHPC-C6-NH2-based library, involves hijacking the VHL E3 ubiquitin ligase complex to induce the degradation of a target protein.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation PROTAC (S,R,S)-AHPC-C6-NH2 -based PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI VHL VHL E3 Ligase Complex PROTAC->VHL Binds to VHL Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary VHL->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Polyubiquitination PROTAC_recycled PROTAC (recycled) Ternary->PROTAC_recycled Release Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP-dependent Activation E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary Ub Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for High-Throughput Screening

A typical HTS workflow for an (S,R,S)-AHPC-C6-NH2-based PROTAC library involves a tiered approach, starting with primary screens to identify active compounds and followed by more detailed secondary and tertiary assays for confirmation and characterization.

HTS_Workflow cluster_Screening High-Throughput Screening Cascade cluster_Primary Primary Screen cluster_Secondary Secondary Screen cluster_Tertiary Tertiary Characterization Start Start: (S,R,S)-AHPC-C6-NH2 PROTAC Library Primary_Assay High-Throughput Protein Degradation Assay (e.g., HiBiT or NanoBRET) Start->Primary_Assay Decision1 Identify 'Hits' (Compounds showing significant degradation) Primary_Assay->Decision1 Dose_Response Dose-Response Confirmation (Calculate DC50 and Dmax) Decision1->Dose_Response Hits Orthogonal_Assay Orthogonal Degradation Assay (e.g., Western Blot or Mass Spectrometry) Dose_Response->Orthogonal_Assay Decision2 Confirm 'Leads' (Potent and confirmed degraders) Orthogonal_Assay->Decision2 Selectivity Selectivity Profiling (Proteomics) Decision2->Selectivity Leads Target_Engagement Target Engagement Assays (e.g., NanoBRET) Selectivity->Target_Engagement Ternary_Complex Ternary Complex Formation (e.g., TR-FRET) Target_Engagement->Ternary_Complex End Validated 'Leads' for further development Ternary_Complex->End

Caption: A typical experimental workflow for PROTAC HTS.

Data Presentation: Quantitative Analysis of a Representative PROTAC Library

The following tables summarize illustrative data from a high-throughput screen of a hypothetical 10-compound (S,R,S)-AHPC-C6-NH2-based PROTAC library targeting a protein of interest (POI-X).

Table 1: Primary High-Throughput Screen Data (HiBiT Assay)
Compound IDConcentration (nM)% POI-X Degradation
PROTAC-00110085.2
PROTAC-00210012.5
PROTAC-00310092.1
PROTAC-0041005.3
PROTAC-00510078.9
PROTAC-00610045.6
PROTAC-00710095.7
PROTAC-0081002.1
PROTAC-00910068.4
PROTAC-01010088.3
DMSO Control-0.0

Compounds with >50% degradation are considered "hits" for follow-up studies.

Table 2: Secondary Screen - Dose-Response and Orthogonal Confirmation
Compound IDDC50 (nM) (HiBiT)Dmax (%) (HiBiT)DC50 (nM) (MS)Dmax (%) (MS)
PROTAC-00125.688.128.385.7
PROTAC-0038.994.310.192.5
PROTAC-00545.280.551.778.9
PROTAC-0075.196.86.295.1
PROTAC-00989.770.295.468.3
PROTAC-01015.490.218.988.6

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 3: Tertiary Screen - Target Engagement and Selectivity
Compound IDTarget Engagement IC50 (nM) (NanoBRET)Off-Target Hits (>50% degradation)
PROTAC-00135.11
PROTAC-00312.50
PROTAC-0077.80
PROTAC-01020.32

Lower IC50 values in the target engagement assay indicate stronger binding to the POI in a cellular context.

Experimental Protocols

High-Throughput Protein Degradation Assay (HiBiT Assay)

This protocol describes a lytic endpoint assay to measure the degradation of a HiBiT-tagged protein of interest.

Materials:

  • Cells endogenously expressing the HiBiT-tagged POI

  • White, opaque 96- or 384-well assay plates

  • PROTAC library compounds dissolved in DMSO

  • Nano-Glo® HiBiT Lytic Detection System

  • Luminometer

Procedure:

  • Cell Plating: Seed the HiBiT-tagged cells in white, opaque-walled assay plates at a density that ensures they are in the logarithmic growth phase at the time of the assay. Incubate overnight at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the PROTAC library compounds in cell culture medium. Add the diluted compounds to the cells. Include a DMSO-only control.

  • Incubation: Incubate the plates for the desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C and 5% CO2.

  • Lysis and Signal Detection:

    • Equilibrate the plates and the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.

    • Add the lytic reagent to each well.

    • Incubate at room temperature for 10 minutes to induce cell lysis and allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate luminometer.

  • Data Analysis: Normalize the luminescence signal of the compound-treated wells to the DMSO control wells to determine the percentage of remaining protein. Calculate the percentage of degradation.

Mass Spectrometry-Based Proteomics for Degradation and Selectivity

This protocol provides a general workflow for quantitative proteomics to confirm POI degradation and assess off-target effects.

Materials:

  • Cell line of interest

  • PROTAC compounds

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA assay kit for protein quantification

  • Sample preparation reagents (e.g., DTT, iodoacetamide, trypsin)

  • LC-MS/MS system (e.g., Orbitrap)

  • Data analysis software (e.g., Proteome Discoverer, MaxQuant)

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80% confluency and treat with the desired concentrations of PROTACs or DMSO control for a specified time.

  • Cell Lysis and Protein Extraction: Harvest the cells, wash with PBS, and lyse using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation for MS:

    • Take a fixed amount of protein (e.g., 20 µg) from each sample.

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw mass spectrometry data to identify and quantify proteins.

    • Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to the DMSO control.

    • For dose-response experiments, plot the normalized abundance of the POI against the PROTAC concentration to determine DC50 and Dmax values.

    • For selectivity analysis, identify any proteins other than the intended target that show significant degradation.

NanoBRET Target Engagement Assay

This protocol measures the binding of a PROTAC to its target protein within living cells.

Materials:

  • Cells expressing the POI fused to NanoLuc® luciferase

  • Fluorescent tracer that binds to the POI

  • PROTAC compounds

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • Plate reader capable of measuring BRET

Procedure:

  • Cell Plating: Plate the NanoLuc®-POI expressing cells in a white, 96-well plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the PROTAC compounds.

    • Prepare the fluorescent tracer at the appropriate concentration in Opti-MEM®.

    • Add the PROTAC dilutions and the tracer to the cells.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for a sufficient time to allow for binding equilibrium (typically 2 hours).

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Data Acquisition: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the NanoBRET ratio. A decrease in the BRET signal with increasing PROTAC concentration indicates displacement of the tracer and engagement of the target protein by the PROTAC. Determine the IC50 value from the dose-response curve.

Conclusion

The high-throughput screening of (S,R,S)-AHPC-C6-NH2-based PROTAC libraries requires a systematic and multi-faceted approach. By employing a tiered screening cascade that incorporates sensitive and robust primary assays, followed by orthogonal validation and in-depth characterization, researchers can efficiently identify and prioritize promising PROTAC candidates for further development. The detailed protocols and illustrative data presented in these application notes provide a comprehensive framework for establishing a successful PROTAC discovery workflow.

Troubleshooting & Optimization

improving the solubility of (S,R,S)-AHPC-C6-NH2 hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of (S,R,S)-AHPC-C6-NH2 hydrochloride in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

Q2: Why is my this compound not dissolving completely in DMSO?

Several factors can contribute to incomplete dissolution:

  • Water Contamination in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[3] This absorbed water can significantly decrease the solubility of many organic compounds, including amine salts.[1][2] It is crucial to use anhydrous (dry) DMSO, preferably from a freshly opened bottle.

  • Insufficient Agitation: The compound may require more energy to dissolve. Vigorous vortexing and sonication are often necessary to break down particle aggregates and facilitate dissolution.[1]

  • Low Temperature: Dissolution is an endothermic process for many compounds, and solubility can be lower at cooler temperatures.

Q3: My compound dissolved initially but then precipitated out of the DMSO solution. What happened?

Precipitation after initial dissolution is a common issue and is often linked to:

  • Moisture Absorption: If the DMSO stock solution is exposed to ambient air, it can absorb water, leading to a decrease in the compound's solubility over time and causing it to precipitate.[3]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote precipitation. It is best practice to aliquot the stock solution into single-use vials to avoid this.

  • Supersaturation: It's possible to create a supersaturated solution, especially with heating, which is thermodynamically unstable and can lead to precipitation over time.

Q4: Can I heat the DMSO solution to improve the solubility of this compound?

Gentle heating can be an effective method to increase the solubility of compounds in DMSO.[1] However, the thermal stability of this compound is not well-documented in publicly available sources. It is advisable to warm the solution gently (e.g., to 30-40°C) and for a short period. Prolonged or excessive heating should be avoided to minimize the risk of degradation.

Troubleshooting Guide

If you are encountering issues with dissolving this compound in DMSO, follow this troubleshooting workflow.

Problem: The compound is not fully dissolving in DMSO.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Agitation Vortex the sample vigorously for 1-2 minutes. If undissolved particles remain, sonicate the sample in a water bath for 10-15 minutes.Complete dissolution of the compound into a clear solution.
Water in DMSO Use a fresh, unopened bottle of anhydrous DMSO. If using a previously opened bottle, consider using molecular sieves to dry the DMSO before use.The compound dissolves readily in the anhydrous solvent.
Concentration Too High Try preparing a more dilute solution. If a high concentration is required, a combination of sonication and gentle warming may be necessary.A clear solution is obtained at a lower, more manageable concentration.

Problem: The compound precipitates after being dissolved in DMSO.

Potential Cause Troubleshooting Step Expected Outcome
Moisture Absorption During Storage Aliquot the stock solution into small, single-use vials with tight-fitting caps. Store in a desiccator to minimize moisture exposure.The aliquoted solutions remain clear and free of precipitate.
Freeze-Thaw Cycles Prepare single-use aliquots to avoid the need for repeated freezing and thawing of the main stock solution.Stability of the stock solution is maintained over time.
Precipitation Upon Dilution in Aqueous Buffer This is common when a compound is highly soluble in DMSO but poorly soluble in aqueous solutions. To mitigate this, add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations of the compound.A clear, homogenous final solution is achieved without precipitation.

Experimental Protocols

Protocol for Dissolving this compound in DMSO

  • Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

    • Use a new, sealed bottle of anhydrous DMSO.

  • Dissolution:

    • Weigh the desired amount of this compound and place it in a sterile, dry vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

    • Vortex the vial vigorously for 1-2 minutes.

  • Sonication (if necessary):

    • If the compound is not fully dissolved, place the vial in a bath sonicator.

    • Sonicate for 10-15 minutes, periodically checking for dissolution. The water in the sonicator bath can be slightly warmed (e.g., 30°C) to aid solubility.

  • Gentle Warming (use with caution):

    • If sonication alone is insufficient, warm the solution in a water bath at 30-40°C for 5-10 minutes with intermittent vortexing.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into single-use vials.

    • Store the aliquots at -20°C or -80°C in a desiccated environment.

Visualizations

G Workflow for Dissolving (S,R,S)-AHPC-C6-NH2 HCl in DMSO start Start: Weigh Compound add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Vigorously (1-2 min) add_dmso->vortex check1 Is Solution Clear? vortex->check1 sonicate Sonicate (10-15 min) check1->sonicate No end_success Success: Store Aliquots check1->end_success Yes check2 Is Solution Clear? sonicate->check2 warm Gentle Warming (30-40°C, 5-10 min) check2->warm No check2->end_success Yes check3 Is Solution Clear? warm->check3 check3->end_success Yes end_fail Re-evaluate Concentration/Solvent check3->end_fail No

Caption: A step-by-step workflow for dissolving the compound in DMSO.

G Troubleshooting Precipitation of (S,R,S)-AHPC-C6-NH2 HCl start Problem: Precipitate Observed check_when When did precipitation occur? start->check_when after_storage After Storage check_when->after_storage After Storage during_dilution During Aqueous Dilution check_when->during_dilution During Dilution cause_storage Likely Cause: - Moisture Absorption - Freeze-Thaw Cycles after_storage->cause_storage cause_dilution Likely Cause: - Poor Aqueous Solubility - 'Salting Out' during_dilution->cause_dilution solution_storage Solution: - Use Anhydrous DMSO - Aliquot into Single-Use Vials - Store in Desiccator cause_storage->solution_storage solution_dilution Solution: - Add DMSO Stock Dropwise to Buffer - Vortex During Addition - Consider Co-solvents cause_dilution->solution_dilution

Caption: A troubleshooting guide for compound precipitation issues.

References

Technical Support Center: Troubleshooting Failed PROTAC Synthesis with (S,R,S)-AHPC-C6-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of Proteolysis Targeting Chimeras (PROTACs) using the (S,R,S)-AHPC-C6-NH2 linker.

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-C6-NH2 and what is its role in PROTAC synthesis?

A1: (S,R,S)-AHPC-C6-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC moiety, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 6-carbon alkyl chain (C6) that terminates in a primary amine (-NH2). In PROTAC synthesis, it serves as a foundational building block to which a "warhead" (a ligand for your protein of interest) is typically attached via the terminal amine, forming the final heterobifunctional PROTAC molecule.

Q2: What is the mechanism of action for PROTACs synthesized with (S,R,S)-AHPC-C6-NH2?

A2: PROTACs synthesized with this linker function by recruiting the VHL E3 ligase to a specific protein of interest. The PROTAC forms a ternary complex with the target protein and the VHL E3 ligase, which leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

Q3: What are the most common reasons for a low yield in the amide coupling step with (S,R,S)-AHPC-C6-NH2?

A3: Low yields in the amide coupling reaction are a frequent challenge in PROTAC synthesis. The primary factors to investigate include:

  • Poor quality or degradation of starting materials: Ensure the purity and integrity of your warhead, (S,R,S)-AHPC-C6-NH2, and all reagents.

  • Suboptimal reaction conditions: Factors such as the choice of coupling reagent, base, solvent, reaction temperature, and time can significantly impact the yield.[1][2]

  • Poor solubility of reactants: The warhead, linker, or intermediate products may have limited solubility in the chosen solvent, hindering the reaction kinetics.[1]

  • Presence of a trifluoroacetic acid (TFA) salt: If your warhead or linker is a TFA salt, it can inhibit the coupling reaction.[3]

  • Side reactions: Undesired reactions can consume starting materials and generate impurities that complicate purification.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Amide Coupling Reaction

If you observe a low yield or no formation of the desired PROTAC product, as confirmed by LC-MS, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Amide Coupling Yield

Troubleshooting Low Amide Coupling Yield start Low PROTAC Yield reagent_quality Verify Starting Material Quality (Warhead, Linker, Reagents) start->reagent_quality reagent_quality->start Quality Poor (Source new/purify) reaction_conditions Optimize Reaction Conditions reagent_quality->reaction_conditions Quality OK reaction_conditions->reaction_conditions purification Review Purification Strategy reaction_conditions->purification Conversion >80% purification->purification end Yield Optimized purification->end Isolated Yield >50%

Caption: A step-by-step workflow for troubleshooting low PROTAC yield.

Data on Amide Coupling Reagent and Condition Optimization

ParameterCondition A (Low Yield)Condition B (Optimized)Expected OutcomeCitation
Coupling Reagent EDC/HOBtHATU or HBTUIncreased conversion to the desired product, monitored by LC-MS.[2]
Base Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)Minimized side reactions and improved yield.[3]
Solvent Dichloromethane (DCM)N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)A homogenous reaction mixture, leading to improved reaction kinetics.[1][3]
Temperature Room Temperature0 °C to Room Temperature (or gentle heating to 40-50°C for difficult couplings)Optimized reaction rate and minimized degradation.[1]
Reaction Time 2 hours4-24 hours (monitored by LC-MS)Drives the reaction to completion without significant byproduct formation.[1]
Issue 2: Complex Mixture of Products and Impurities

If your reaction results in a complex mixture of unidentified products, it may be due to side reactions or degradation.

Potential Side Reactions and Solutions

Observation by LC-MSPotential CauseRecommended Solution
Multiple peaks with similar masses to the productEpimerization of the (S,R,S)-AHPC coreUse a milder base and carefully control the reaction temperature.
Peak at ~2x the mass of an intermediateDisulfide bond formation if the warhead contains a free thiolProtect the thiol group before amide coupling.
Broad, unresolved peaksPoor solubility or aggregation of the PROTACUse a co-solvent system (e.g., DMF/DCM, DMSO) and consider reverse-phase HPLC for purification.[1][4]
Presence of unreacted starting materials after extended reaction timeInactive coupling reagent or inhibition by TFA saltUse fresh, anhydrous coupling reagents. If a TFA salt is present, add 2-3 equivalents of a non-nucleophilic base like DIPEA before adding the coupling reagent.[2][3]

Experimental Protocols

General Protocol for Amide Coupling of a Carboxylic Acid-Functionalized Warhead to (S,R,S)-AHPC-C6-NH2

Materials:

  • Carboxylic acid-functionalized warhead

  • (S,R,S)-AHPC-C6-NH2

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase HPLC for purification

  • LC-MS for reaction monitoring and product characterization

  • NMR for structural confirmation

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid-functionalized warhead (1.0 equivalent) in anhydrous DMF.[2]

  • Add HATU (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.[2]

  • Add DIPEA (2.5 equivalents) to the reaction mixture and stir for another 5 minutes.[2]

  • Add a solution of (S,R,S)-AHPC-C6-NH2 (1.1 equivalents) in anhydrous DMF to the reaction mixture.[2]

  • Stir the reaction at room temperature and monitor its progress by LC-MS every 1-2 hours until the starting material is consumed or the reaction plateaus.[2]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Visualizations

PROTAC Mechanism of Action: VHL-Mediated Protein Degradation

VHL-Mediated PROTAC Mechanism POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-VHL) POI->TernaryComplex PROTAC PROTAC ((S,R,S)-AHPC-C6-Warhead) PROTAC->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination PolyUb Poly-ubiquitinated POI Ubiquitination->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.[5][6]

References

Technical Support Center: Overcoming Off-Target Effects of (S,R,S)-AHPC-C6-NH2-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTACs synthesized using the (S,R,S)-AHPC-C6-NH2 E3 ligase ligand-linker conjugate. This resource is designed to help you address and mitigate potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-C6-NH2 and what are the primary sources of off-target effects in PROTACs developed with it?

(S,R,S)-AHPC-C6-NH2 is a synthetic E3 ligase ligand-linker conjugate that incorporates the VH032-based ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] It is a key component for generating PROTACs that hijack the VHL E3 ligase to induce the degradation of a target protein.

Off-target effects in PROTACs, including those using (S,R,S)-AHPC-C6-NH2, can arise from several factors:

  • Warhead Promiscuity: The ligand targeting your protein of interest (POI) may have an affinity for other proteins with similar binding domains, leading to their unintended degradation.

  • VHL Ligand-Mediated Off-Targets: The VHL ligand component itself can potentially alter cellular pathways. For instance, since VHL ligands are derived from inhibitors of the VHL/HIF-1α interaction, they can stabilize HIF-1α, which may activate the hypoxic response.[2]

  • Neosubstrate Degradation: The formation of the ternary complex (POI-PROTAC-VHL) can create novel protein interaction surfaces on VHL, leading to the ubiquitination and degradation of proteins that are not the intended target but are recruited by this new interface.[2]

  • High PROTAC Concentrations: Excessive concentrations can lead to non-specific interactions and the degradation of proteins other than the intended target. This can also lead to the "hook effect," where the formation of unproductive binary complexes at high concentrations reduces on-target degradation efficiency.

Q2: How can I proactively assess the potential for off-target effects during the design of my (S,R,S)-AHPC-C6-NH2-based PROTAC?

A proactive approach during the design phase can significantly minimize off-target effects:

  • Warhead Selectivity: Begin with a highly selective ligand for your POI. It is crucial to profile the warhead against a broad panel of related proteins (e.g., a kinome scan for kinase targets).[2]

  • Linker Optimization: The linker's length, composition, and attachment points are critical as they influence the geometry of the ternary complex. Systematic modification of the linker can improve selectivity and reduce off-target degradation.

  • VHL Ligand Choice and Attachment Point: While (S,R,S)-AHPC-C6-NH2 provides a VHL ligand, subtle modifications to the linker attachment point on the warhead can alter the ternary complex conformation and improve selectivity.

Q3: What are essential controls to include in my experiments to identify off-target effects?

Incorporating the right controls is fundamental for distinguishing on-target from off-target effects:

  • Inactive Control PROTAC: This is a critical control that is structurally similar to your active PROTAC but cannot form a productive ternary complex. For VHL-based PROTACs, this is often a diastereomer with an inverted stereocenter on the hydroxyproline (B1673980) moiety of the VHL ligand, which abrogates VHL binding. This control helps differentiate between degradation-dependent effects and other pharmacological effects of the molecule.[2]

  • Warhead-Only Control: Treating cells with the warhead molecule alone helps to identify off-target effects that are solely due to the target-binding portion of the PROTAC.[2]

  • E3 Ligase Ligand Alone: In this case, treating cells with (S,R,S)-AHPC-C6-NH2 or a similar VHL ligand alone can help identify effects of the E3 ligase recruiter itself.

  • E3 Ligase Knockout/Downregulation: Using CRISPR/Cas9 or siRNA to eliminate VHL expression is a definitive way to confirm that the degradation is VHL-dependent. A VHL-dependent PROTAC should lose its degradation activity in these cells.[2]

  • Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor like MG132 should rescue the degradation of your POI, confirming the involvement of the ubiquitin-proteasome system.[2]

Troubleshooting Guides

Issue 1: Significant off-target protein degradation observed in proteomics data.

  • Possible Cause 1: PROTAC concentration is too high.

    • Solution: Perform a dose-response experiment to identify the optimal concentration that balances on-target degradation with minimal off-target effects.

  • Possible Cause 2: The "hook effect" is occurring at high concentrations.

    • Solution: Test a wider range of concentrations, particularly in the lower nanomolar to picomolar range, to identify the optimal degradation window and avoid the hook effect.

  • Possible Cause 3: The warhead is promiscuous.

    • Solution: If possible, redesign the PROTAC with a more selective warhead. Validate the selectivity of the warhead independently.

  • Possible Cause 4: Unfavorable linker design.

    • Solution: Synthesize and test a library of PROTACs with varying linker lengths, compositions, and attachment points to identify a more selective molecule.

Issue 2: Cellular toxicity is observed.

  • Possible Cause 1: On-target toxicity.

    • Solution: Use an orthogonal method like siRNA or CRISPR to knock down the target protein. If this phenocopies the toxicity, it is likely on-target. You could also attempt a rescue experiment by expressing a degradation-resistant mutant of your POI.[2]

  • Possible Cause 2: Off-target toxicity.

    • Solution: Use your inactive epimer control. If toxicity persists, it is likely independent of VHL-mediated degradation. Analyze global proteomics data to identify any depleted essential proteins that could be responsible for the toxicity.[2]

  • Possible Cause 3: VHL ligand-induced effects.

    • Solution: Test the (S,R,S)-AHPC-C6-NH2 or a similar VHL ligand alone in your cell model. Use a VHL inhibitor negative control (e.g., the cis-isomer) to confirm that the effects are due to VHL binding.[2]

Issue 3: No or weak on-target degradation, making off-target assessment difficult.

  • Possible Cause 1: Poor cell permeability.

    • Solution: Perform a cell-free degradation assay using cell lysate to confirm that the PROTAC is active when permeability is not a factor. If it works in the lysate but not in cells, linker or ligand optimization to improve physicochemical properties is necessary.[2]

  • Possible Cause 2: Inefficient ternary complex formation.

    • Solution: The geometry of the PROTAC may not support a stable and productive POI-PROTAC-VHL complex. Synthesize a small library of PROTACs with varying linker lengths and compositions to find a more optimal geometry.[2]

  • Possible Cause 3: Low E3 ligase expression.

    • Solution: Confirm VHL expression in your cell line via Western Blot or proteomics. If VHL levels are low, consider a different cell line or a PROTAC that recruits a more abundant E3 ligase.[2]

Quantitative Data Summary

The following tables provide illustrative examples of quantitative data for identifying and comparing on- and off-target effects of a hypothetical (S,R,S)-AHPC-C6-NH2-based PROTAC.

Table 1: Illustrative Global Proteomics Data for Off-Target Identification

Protein Gene NameLog2 Fold Change (PROTAC vs. Vehicle)p-valuePotential Off-Target?
Target_Protein -3.5 <0.001 No (On-Target)
Protein_A-0.20.65No
Protein_B-2.8<0.01Yes
Protein_C0.10.82No
Protein_D-2.5<0.01Yes

Note: This table is for illustrative purposes. A significant negative Log2 fold change with a low p-value indicates potential degradation. Further validation is required to confirm these hits as true off-targets.

Table 2: Comparison of Degradation Parameters for On-Target and Off-Target Proteins

ProteinDC50 (nM)Dmax (%)
Target_Protein 15 95
Off-Target_B25060
Off-Target_D50055

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the protein. Dmax is the maximum percentage of protein degradation achieved. A significantly lower DC50 and higher Dmax for the on-target protein compared to off-targets indicate good selectivity.

Detailed Experimental Protocols

Protocol 1: Global Proteomics Workflow for Off-Target Identification by LC-MS/MS

This protocol outlines a typical workflow for the unbiased identification of off-target protein degradation using quantitative mass spectrometry.

  • Cell Culture and Treatment:

    • Culture a relevant human cell line to approximately 70-80% confluency.

    • Treat cells with the (S,R,S)-AHPC-C6-NH2-based PROTAC at its optimal degradation concentration and a higher concentration to assess the hook effect.

    • Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind VHL).

    • Incubate for a predetermined time (e.g., 8-24 hours) to allow for protein degradation.

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

    • Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest the proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Identify and quantify peptides and proteins using specialized software (e.g., MaxQuant, Proteome Discoverer).

    • Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

CETSA measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to a shift in its melting temperature. This can be used to confirm the engagement of the PROTAC with both on-target and potential off-target proteins.

  • Compound Incubation:

    • Incubate intact cells or cell lysates with the (S,R,S)-AHPC-C6-NH2-based PROTAC or vehicle control for a specified time (e.g., 1 hour).

  • Heat Challenge:

    • Heat the cell suspension or lysate to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Separation:

    • Lyse the cells (if using intact cells) and separate the soluble (unfolded) protein fraction from the precipitated (denatured) protein fraction by centrifugation.

  • Protein Quantification:

    • Analyze the soluble fraction by Western blot using an antibody specific to the protein of interest (on-target or potential off-target).

  • Data Analysis:

    • Quantify the band intensities at each temperature and normalize to the non-heated control.

    • Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex binds PROTAC (S,R,S)-AHPC-C6-NH2 -based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for a (S,R,S)-AHPC-C6-NH2-based PROTAC.

Proteomics_Workflow cluster_workflow Global Proteomics Workflow for Off-Target Identification A 1. Cell Culture & Treatment (PROTAC, Vehicle, Controls) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Digestion (e.g., Trypsin) B->C D 4. LC-MS/MS Analysis C->D E 5. Data Analysis (Protein Identification & Quantification) D->E F 6. Identification of On-Target and Off-Target Effects E->F

Caption: Experimental workflow for global proteomics.

Hook_Effect cluster_low_conc Low [PROTAC] cluster_high_conc High [PROTAC] POI1 POI Ternary1 Productive Ternary Complex POI1->Ternary1 PROTAC1 PROTAC PROTAC1->Ternary1 VHL1 VHL VHL1->Ternary1 Binary1 Unproductive Binary Complex (POI-PROTAC) POI2 POI POI2->Binary1 PROTAC2a PROTAC PROTAC2a->Binary1 PROTAC2b PROTAC Binary2 Unproductive Binary Complex (PROTAC-VHL) PROTAC2b->Binary2 VHL2 VHL VHL2->Binary2

Caption: The "Hook Effect" in PROTAC experiments.

References

Technical Support Center: Optimizing Linker Length for Enhanced PROTAC Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on optimizing the linker component of Proteolysis Targeting Chimeras (PROTACs) to enhance their protein degradation activity.

Troubleshooting Guide

This guide addresses common experimental issues encountered during PROTAC development, with a focus on linker-based solutions.

Question: My novel PROTAC shows no or very poor degradation of the target protein. What are the initial troubleshooting steps related to the linker?

Answer: When a PROTAC fails to induce degradation, the linker is a primary suspect after confirming binary binding of the warhead and anchor ligands to their respective proteins. The linker's length, composition, and attachment points are critical for facilitating a stable and productive ternary complex (Protein of Interest-PROTAC-E3 Ligase).[1][2]

Here is a systematic approach to troubleshoot:

  • Confirm Binary Target Engagement: Before optimizing the linker, ensure both the warhead and the E3 ligase ligand bind to their respective targets. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm this. If there is no binding, the issue lies with the ligands, not the linker.[3]

  • Synthesize a Linker Length Series: The most common cause of failure is a suboptimal linker length. A linker that is too short can cause steric hindrance, preventing the formation of the ternary complex.[1][2] Conversely, a linker that is too long can lead to an unstable and unproductive complex due to high flexibility.[1][4] It is recommended to synthesize a series of PROTACs with varying linker lengths (e.g., incremental additions of ethylene (B1197577) glycol units or methylene (B1212753) groups) to empirically determine the optimal length.[1][5]

  • Vary Linker Composition: If altering the length is ineffective, the linker's chemical composition may be the issue. The two most common flexible linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains.[5][] Modifying the linker to balance hydrophilicity and hydrophobicity can improve physicochemical properties, cell permeability, and ternary complex stability.[][8][9]

  • Re-evaluate Attachment Points: The linker's exit vector on both the warhead and the E3 ligand is crucial.[3][] The connection should be at a solvent-exposed position that does not disrupt the binding of the ligands to their protein partners.[3][] Analysis of ligand-protein co-crystal structures can provide rational guidance for selecting optimal attachment points.[10]

Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can linker optimization mitigate this?

Answer: The "hook effect" is a known phenomenon for PROTACs where high concentrations lead to the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) instead of the productive ternary complex required for degradation.[3][11] While inherent to the mechanism, linker design can significantly influence its severity.[3][12]

Strategies to mitigate the hook effect include:

  • Enhance Ternary Complex Cooperativity: A well-designed linker can promote favorable protein-protein interactions between the target and the E3 ligase, increasing the stability of the ternary complex.[5] This positive cooperativity makes the ternary complex more favorable than the binary complexes, even at high PROTAC concentrations.[3]

  • Modify Linker Flexibility: Introducing more rigid linker motifs, such as piperazine, piperidine, or alkynes, can pre-organize the PROTAC into a bioactive conformation.[1][5][] This reduces the entropic penalty of forming the ternary complex, leading to greater stability and a less pronounced hook effect.[3]

Question: My PROTAC has good in vitro degradation activity but performs poorly in cell-based assays. Could the linker be responsible for poor cell permeability?

Answer: Yes, the linker significantly impacts the overall physicochemical properties of the PROTAC, which are often large molecules with high molecular weight that challenge cell permeability (i.e., they are "beyond the Rule of Five").[10][12][13]

To address permeability issues:

  • Modify Linker Composition: The chemical makeup of the linker affects the PROTAC's solubility and membrane permeability.[][8]

    • Hydrophilic Linkers (e.g., PEG): Can improve solubility.[][9]

    • Hydrophobic Linkers (e.g., alkyl chains): Can improve cell permeability, but a balance must be struck to maintain aqueous solubility.[8][9]

  • Introduce Rigid Elements: Incorporating rigid functional groups can sometimes improve permeability by reducing the molecule's conformational flexibility and polar surface area.[1][14]

  • Perform Permeability Assays: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to quantitatively assess how linker modifications affect your PROTAC's permeability.[13]

Frequently Asked Questions (FAQs)

Q1: What is the ideal linker length for a PROTAC?

There is no single "ideal" linker length; it must be empirically determined for each specific Protein of Interest (POI) and E3 ligase pair.[3] However, a common starting point is to synthesize a series of PROTACs with linkers of varying lengths. Studies often explore linkers ranging from 2 to 10 atoms or longer chains composed of PEG or alkyl units.[3][] The optimal length is one that effectively bridges the two proteins without causing steric clashes or excessive flexibility.[2]

Q2: What are the most common types of linkers used in PROTACs?

The most widely used linkers are flexible alkyl chains and polyethylene glycol (PEG) chains.[5][] These are popular due to their synthetic accessibility and the ease with which their length can be adjusted.[1][10] There is a growing trend towards using more rigid linkers containing motifs like piperazine, piperidine, alkynes, or triazoles to improve conformational stability, cell permeability, and metabolic stability.[1][5][]

Q3: How do I choose the linker attachment point on my ligands?

The attachment point, or "exit vector," is a critical design parameter.[][10] The linker should be connected at a position on each ligand that is solvent-exposed and does not interfere with the key interactions required for binding to the target protein or E3 ligase.[3][] The best practice is to analyze the crystal structure of the ligand bound to its respective protein to identify suitable solvent-exposed vectors for linker attachment.[10]

Data Presentation: Impact of Linker Modification on PROTAC Efficacy

The following tables summarize quantitative data illustrating how linker length and composition can impact PROTAC efficacy, measured by DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Table 1: Effect of Alkyl Linker Length on BRD4 Degradation (Illustrative data based on trends described in the literature)

PROTAC IDLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
BRD4-C3Alkyl Chain3>1000<20
BRD4-C6Alkyl Chain615075
BRD4-C9 Alkyl Chain 9 25 >95
BRD4-C12Alkyl Chain128085

Table 2: Effect of Linker Composition on EGFR/HER2 Selectivity (Based on the study by Burslem et al., as described in the literature[10])

PROTAC IDWarheadLinker CompositionTarget(s) DegradedSelectivity
PROTAC 27LapatinibAlkylEGFR & HER2Non-selective
PROTAC 28 Lapatinib Alkyl + 1 PEG unit EGFR only Selective

Mandatory Visualizations

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Warhead E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Anchor E2 E2 Enzyme Ub Ubiquitin E2->Ub transfers POI_Ub Ubiquitinated POI Ub->POI_Ub Proteasome 26S Proteasome POI_Ub->Proteasome is recognized by Degraded Degraded Peptides Proteasome->Degraded degrades

Troubleshooting_Workflow start start q1 Binary Binding Confirmed (SPR/ITC)? start->q1 Check stop_fail stop_fail q1->stop_fail No q2 Assess Cell Permeability (e.g., PAMPA) q1->q2 Yes q3 q3 q2->q3 Is it Permeable? a1 Modify Linker Composition: - Adjust Hydrophilicity - Add Rigid Moieties q3->a1 No a2 Synthesize Analogs: - Vary Linker Length - Vary Linker Composition - Vary Attachment Points q3->a2 Yes a1->q2 q4 Degradation Observed? a2->q4 Test Analogs stop_ok stop_ok q4->stop_ok Yes q5 Analyze Ternary Complex Formation (Co-IP/SPR) q4->q5 No q6 q6 q5->q6 Does it Form? q6->stop_fail Yes, but still no degradation q6->a2 No/Weak

Linker_Properties cluster_properties Key Properties cluster_impact Influences Length Length Ternary Ternary Complex Stability & Geometry Length->Ternary PK Physicochemical Properties (Solubility, Permeability) Length->PK Selectivity Target Selectivity Length->Selectivity Composition Composition (PEG, Alkyl, Rigid) Composition->Ternary Composition->PK Composition->Selectivity Attachment Attachment Point (Exit Vector) Attachment->Ternary Attachment->PK Attachment->Selectivity outcome outcome Ternary->outcome PK->outcome Selectivity->outcome center_node center_node center_node->Length center_node->Composition center_node->Attachment

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation Analysis

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).[11][15]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[5]

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin) to determine the percentage of remaining protein relative to the vehicle control.[15]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol verifies the formation of the POI-PROTAC-E3 ligase ternary complex within cells.

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to be effective (or at its optimal degradation concentration) for a short duration (e.g., 1-4 hours).[16]

  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100) supplemented with protease inhibitors to preserve protein-protein interactions.[16]

  • Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose (B213101) beads. Incubate the pre-cleared lysate with an antibody against either the E3 ligase (e.g., anti-VHL or anti-CRBN) or the POI overnight at 4°C.[16]

  • Immune Complex Capture: Add Protein A/G agarose beads to the lysate/antibody mixture and incubate for 2-4 hours to capture the immune complexes.

  • Washing and Elution: Wash the beads several times with IP lysis buffer to remove non-specific binders. Elute the bound proteins from the beads using SDS-PAGE loading buffer and boiling.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the POI (if you pulled down the E3 ligase) or the E3 ligase (if you pulled down the POI) to confirm their co-precipitation.

Protocol 3: General PROTAC Synthesis via Amide Coupling

This protocol outlines a representative synthesis of a PROTAC by coupling a carboxylic acid-functionalized linker intermediate to an amine-containing ligand.[15][17][18]

  • Activation of Carboxylic Acid: Dissolve the E3 ligase-linker-COOH intermediate (1.0 eq) in a suitable solvent like DMF. Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0-3.0 eq). Stir the mixture for 15-30 minutes at room temperature to form the activated ester.[15]

  • Coupling Reaction: To the activated mixture, add the amine-containing POI ligand (1.1 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction's progress by LC-MS to check for the consumption of starting materials and the formation of the desired product mass.

  • Work-up and Purification: Upon completion, quench the reaction (e.g., with water) and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using flash column chromatography or preparative reverse-phase HPLC to obtain the final, pure PROTAC molecule.[15]

  • Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[15] Purity should be >95% for use in biological assays.

References

Technical Support Center: Optimizing Cell Permeability of (S,R,S)-AHPC-C6-NH2 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of PROTACs synthesized using the (S,R,S)-AHPC-C6-NH2 E3 ligase ligand-linker conjugate.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during your experiments when dealing with (S,R,S)-AHPC-C6-NH2-based PROTACs exhibiting low cellular efficacy, which is often linked to poor cell permeability.

Issue: Low or no degradation of the target protein is observed.

This is a frequent challenge in PROTAC development. Poor cell permeability is a primary suspect, as PROTACs are often large molecules that do not adhere to traditional drug-like properties.[1]

Possible Causes & Recommended Solutions:

  • Suboptimal Physicochemical Properties of the PROTAC: The inherent structure of your PROTAC might be hindering its ability to cross the cell membrane.

    • Solution: Evaluate and optimize the physicochemical properties of your PROTAC. Consider linker modifications, as the linker plays a crucial role in a PROTAC's overall characteristics.[1] Experiment with different linker compositions (e.g., polyethylene (B3416737) glycol (PEG) linkers for improved solubility or more rigid linkers for enhanced ternary complex formation) and systematically vary the linker length.[1][2] Altering the attachment points of the linker to the target protein ligand and the E3 ligase ligand can also significantly impact the PROTAC's conformation and permeability.[1]

  • Inefficient Cellular Uptake: The PROTAC may not be effectively entering the cells.

    • Solution: Employ strategies to enhance cellular uptake. One common approach is the prodrug strategy, where polar functional groups are masked with lipophilic moieties that are cleaved intracellularly to release the active PROTAC.[3][4]

  • Active Efflux: The PROTAC may be actively transported out of the cell by efflux pumps.

    • Solution: To determine if your PROTAC is a substrate for efflux transporters, perform a bidirectional Caco-2 permeability assay. An efflux ratio (Papp (B-A) / Papp (A-B)) greater than 2 is indicative of active efflux.[1] If efflux is confirmed, you can consider co-dosing with known efflux inhibitors in your in vitro experiments or redesigning the PROTAC to reduce its recognition by these transporters.

  • High Molecular Weight and Polarity: PROTACs are inherently large molecules and often possess a high polar surface area, which are properties that generally correlate with poor passive diffusion across the lipid bilayer of the cell membrane.[2]

    • Solution: Introduce intramolecular hydrogen bonds into your PROTAC design. This can encourage a more compact, "chameleon-like" conformation that masks polar groups, thereby enhancing membrane permeability.[1][3] Additionally, an amide-to-ester substitution within the linker can increase lipophilicity and has been shown to improve the cellular activity of some PROTACs.[5]

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-C6-NH2 and what is its role in my PROTAC?

(S,R,S)-AHPC-C6-NH2, also known as VH032-C6-NH2, is a synthetic E3 ligase ligand-linker conjugate.[6] It incorporates a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand and features a 6-carbon alkyl linker with a terminal amine group.[6][7] In your PROTAC, (S,R,S)-AHPC-C6-NH2 serves as the component that recruits the VHL E3 ligase. The terminal amine provides a convenient attachment point for your target protein ligand, completing the heterobifunctional structure of the PROTAC.[8]

Q2: How can I experimentally assess the cell permeability of my (S,R,S)-AHPC-C6-NH2-based PROTAC?

Several in vitro assays are commonly used to evaluate PROTAC cell permeability. The two most prominent are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.

  • PAMPA: This is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane.[9][10] It is a cost-effective method for early-stage screening of passive permeability.[9]

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of Caco-2 cells, which differentiate to form a polarized epithelial barrier that mimics the human intestinal lining.[11][12] This assay is considered more physiologically relevant than PAMPA as it can assess both passive diffusion and active transport processes, including efflux.[11]

Q3: What are some general strategies to improve the cell permeability of PROTACs?

Improving the cell permeability of PROTACs often involves a multi-pronged approach focused on optimizing their physicochemical properties. Key strategies include:

  • Linker Optimization: The linker is a highly adaptable component of the PROTAC. Modifying its length, composition (e.g., replacing a PEG linker with an alkyl or phenyl ring), and attachment points can significantly impact permeability.[1][3]

  • Introduction of Intramolecular Hydrogen Bonds: Designing PROTACs that can form internal hydrogen bonds can lead to a more compact structure, effectively reducing the molecule's size and polarity, which can facilitate passage across the cell membrane.[1][3]

  • Prodrug Strategy: Masking polar functional groups with lipophilic moieties that are later cleaved inside the cell can enhance cellular uptake.[3][4]

  • Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can increase lipophilicity and permeability.[5]

  • Click-Formed PROTACs (CLIPTACs): This innovative strategy involves synthesizing the PROTAC in situ from two smaller, more cell-permeable fragments that are joined by a bio-orthogonal click reaction inside the cell.[2]

Q4: Can you provide some representative data on PROTAC permeability?

The following tables summarize illustrative data for the permeability of various PROTACs, highlighting the impact of different linker types. Note that these are representative values and actual results will vary depending on the specific PROTAC and experimental conditions.

Table 1: PAMPA Permeability Data for Representative PROTACs [13]

PROTAC IDLinker TypeApparent Permeability (Papp) (x 10⁻⁶ cm/s)Reference Compound (Propranolol) Papp (x 10⁻⁶ cm/s)
PROTAC APEG41.520.5
PROTAC BPEG80.820.5
PROTAC CAlkyl C82.320.5
PROTAC DPEG120.420.5

Table 2: Caco-2 Permeability Data for Representative PROTACs [13]

PROTAC IDLinker TypeA-B Papp (x 10⁻⁶ cm/s)B-A Papp (x 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
PROTAC EPEG61.28.47.0
PROTAC FPEG100.79.113.0
PROTAC GAlkyl C101.83.62.0
PROTAC HPEG4-Phenyl2.55.02.0

Table 3: Cellular Uptake Data for a Representative PROTAC [13]

Time (hours)PROTAC Concentration (nM)Intracellular Concentration (nM)Uptake (%)
11001212
41003535
241008888

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.[13]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • LC-MS/MS system for analysis

Procedure:

  • Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate. Allow the solvent to evaporate.[13]

  • Donor Solution Preparation: Prepare solutions of the test PROTAC and control compounds in PBS at a final concentration of 10 µM.[13]

  • Acceptor Solution Preparation: Fill the wells of the 96-well acceptor plate with 300 µL of PBS.[13]

  • Assay Assembly: Place the filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.[13]

  • Compound Addition: Add 150 µL of the donor solution to each well of the filter plate.[13]

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[13]

  • Sample Collection: After incubation, carefully remove the filter plate. Collect samples from both the donor and acceptor wells for analysis.[13]

  • Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.[13]

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the bidirectional permeability and efflux of a PROTAC across a Caco-2 cell monolayer.[13]

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with inserts

  • Cell culture medium

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Test PROTAC and control compounds

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture: Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[13]

  • Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Values above 250 Ω·cm² are generally considered acceptable.[13]

  • Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add 0.4 mL of transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (A) side and 1.2 mL of transport buffer to the basolateral (B) side.[13] c. Incubate at 37°C with gentle shaking for 2 hours. d. At the end of the incubation, collect samples from both the apical and basolateral compartments.[13]

  • Permeability Assay (Basolateral to Apical, B-A): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add 1.2 mL of transport buffer containing the test PROTAC to the basolateral (B) side and 0.4 mL of transport buffer to the apical (A) side.[13] c. Incubate and collect samples as described for the A-B direction.[13]

  • Analysis: Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.[13]

Visualizations

PROTAC_MoA cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded POI Proteasome->Degraded_POI Degradation PROTAC_ext Extracellular PROTAC PROTAC_ext->PROTAC Cell Permeation

Caption: General mechanism of action for a PROTAC.

Troubleshooting_Workflow Start Low/No Target Degradation Permeability Assess Cell Permeability (PAMPA, Caco-2) Start->Permeability Low_Perm Low Permeability Permeability->Low_Perm Yes Good_Perm Acceptable Permeability Permeability->Good_Perm No Optimize Optimize PROTAC Properties: - Modify Linker - Prodrug Approach - Intramolecular H-bonds Low_Perm->Optimize Efflux Check for Active Efflux (Bidirectional Caco-2) Good_Perm->Efflux High_Efflux High Efflux Ratio Efflux->High_Efflux Yes Low_Efflux Low Efflux Ratio Efflux->Low_Efflux No Redesign Redesign to Avoid Efflux Transporters High_Efflux->Redesign Other_Issues Investigate Other Issues: - Ternary Complex Formation - PROTAC Stability - 'Hook Effect' Low_Efflux->Other_Issues

Caption: Troubleshooting workflow for poor PROTAC efficacy.

Caco2_Workflow Start Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days to form monolayer Start->Culture TEER Measure TEER to confirm monolayer integrity Culture->TEER Assay Perform Bidirectional Permeability Assay (A-B & B-A) TEER->Assay Sample Collect samples from apical & basolateral compartments Assay->Sample Analyze Quantify PROTAC concentration using LC-MS/MS Sample->Analyze Calculate Calculate Papp values and Efflux Ratio Analyze->Calculate

Caption: Experimental workflow for the Caco-2 permeability assay.

References

Technical Support Center: Optimizing Ternary Complex Formation and Mitigating the Hook Effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving ternary complex formation, with a focus on mitigating the hook effect, particularly when using von Hippel-Lindau (VHL) E3 ligase ligands like (S,R,S)-AHPC-C6-NH2 in the design of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTACs and ternary complex formation?

A1: The hook effect, also known as the prozone effect, is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration, instead of a typical sigmoidal dose-response curve.[2][3] Excessively high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[3]

Q2: What is the underlying cause of the hook effect?

A2: The hook effect is caused by the formation of unproductive binary complexes at high concentrations of the PROTAC.[1][4] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase (e.g., VHL).[2] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[4] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[4][5]

Q3: What are the experimental consequences of the hook effect?

Q4: How can the hook effect be minimized or avoided?

A4: Several strategies can be employed to mitigate the hook effect:

  • Titration of PROTAC Concentration: Perform a broad dose-response curve to identify the optimal concentration range for maximal degradation (Dmax) and to determine the concentration at which the hook effect begins.[1]

  • Enhance Ternary Complex Cooperativity: Design PROTACs that exhibit positive cooperativity. This means the binding of the PROTAC to one protein partner enhances its affinity for the other, stabilizing the ternary complex over the binary complexes.[7][8]

  • Kinetic Analysis: Monitor the kinetics of both ternary complex formation and protein degradation in real-time to better understand the system's dynamics.[3]

  • Direct Measurement of Ternary Complex Formation: Utilize biophysical and cellular assays to directly measure the formation of the ternary complex at different PROTAC concentrations.[9]

Troubleshooting Guides

This section provides a systematic approach to troubleshoot common issues related to the hook effect during your experiments.

Issue 1: The dose-response curve for target protein degradation is bell-shaped.

  • Likely Cause: You are observing the classic hook effect.[1]

  • Troubleshooting Steps:

    • Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly at the higher end where the effect is observed.[9] A broad concentration range (e.g., 1 pM to 100 µM) is recommended.[9]

    • Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1]

    • Assess Ternary Complex Formation: Employ biophysical assays like Surface Plasmon Resonance (SPR), Time-Resolved Fluorescence Energy Transfer (TR-FRET), or AlphaLISA to directly measure ternary complex formation in vitro.[7] In a cellular context, use assays like NanoBRET™ to correlate the decrease in degradation with reduced ternary complex formation.[1][9]

Issue 2: The PROTAC shows weak or no degradation, even at high concentrations.

  • Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking degradation at the tested concentrations.[9]

  • Troubleshooting Steps:

    • Test a Wider Concentration Range: Your initial concentration range may have been too high (entirely within the hook effect region) or too low to induce degradation. Test a very broad range of concentrations.[9]

    • Verify Target and E3 Ligase Expression: Confirm that the cell line you are using expresses both the target protein and the recruited E3 ligase (VHL in this case) at sufficient levels using techniques like Western Blot or qPCR.[2]

    • Confirm Binary and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase individually (binary interactions) and facilitate the formation of a ternary complex using appropriate biophysical assays.[7][10]

    • Check Cell Permeability: Poor cell permeability of the PROTAC can lead to inaccurate dose-response relationships.[1] Consider assessing the cell permeability of your PROTAC.[11][12]

    • Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, optimal PROTAC concentration to determine the ideal incubation time.[1]

Data Presentation

To effectively troubleshoot and optimize your experiments, it is crucial to systematically collect and analyze quantitative data. The following tables provide templates for organizing your results.

Table 1: PROTAC Dose-Response for Target Degradation

PROTAC Concentration% Target Protein Remaining (Normalized to Vehicle)Standard Deviation
Vehicle Control100X
0.1 nMXX
1 nMXX
10 nMXX
100 nMXX
1 µMXX
10 µMXX
100 µMXX

Table 2: Biophysical Measurement of Ternary Complex Formation (e.g., TR-FRET Signal)

PROTAC ConcentrationTR-FRET RatioStandard Deviation
Vehicle ControlXX
0.1 nMXX
1 nMXX
10 nMXX
100 nMXX
1 µMXX
10 µMXX
100 µMXX

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Dose-Response Analysis by Western Blot

This protocol is to determine the DC50 and Dmax values and to identify a potential hook effect.[2]

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight, aiming for 70-80% confluency at the time of harvest.[1][2]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A recommended range is 0.1 nM to 100 µM to capture the full dose-response curve.[9] Include a vehicle control (e.g., DMSO). Treat the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours).[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with an appropriate buffer (e.g., RIPA) containing protease inhibitors.[2]

  • Protein Quantification: Determine the protein concentration for each lysate (e.g., using a BCA assay) to ensure equal loading.[2]

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin), followed by HRP-conjugated secondary antibodies.[2]

  • Imaging & Densitometry: Image the blot and quantify the band intensities. Normalize the target protein levels to the loading control and then to the vehicle control.[2]

  • Curve Plotting: Plot the normalized protein levels against the PROTAC concentration to visualize the dose-response and identify any hook effect.[2]

Protocol 2: Cellular Ternary Complex Formation by NanoBRET™ Assay

This live-cell assay monitors ternary complex formation in a physiological context.[1][9]

  • Cell Transfection: Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase (VHL) fusion.

  • Labeling: Add the HaloTag® fluorescent ligand to the cells to label the E3 ligase.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.

  • Signal Detection: Add the NanoLuc® substrate and measure both the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals using a BRET-capable luminometer.[1]

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[1] A bell-shaped curve when plotting the BRET ratio against the PROTAC concentration is indicative of the hook effect on ternary complex formation.[1]

Visualizations

The Hook Effect Mechanism

HookEffect cluster_low Low [PROTAC] cluster_high High [PROTAC] Target_low Target Protein Ternary_low Productive Ternary Complex Target_low->Ternary_low Binds PROTAC_low PROTAC PROTAC_low->Ternary_low Bridges E3_low E3 Ligase E3_low->Ternary_low Binds Degradation_low Max Degradation Ternary_low->Degradation_low Leads to Target_high Target Protein Binary1 Unproductive Binary Complex (Target-PROTAC) Target_high->Binary1 PROTAC_high1 PROTAC PROTAC_high1->Binary1 PROTAC_high2 PROTAC Binary2 Unproductive Binary Complex (E3-PROTAC) PROTAC_high2->Binary2 E3_high E3 Ligase E3_high->Binary2 Reduced_Ternary Reduced Ternary Complex Formation Binary1->Reduced_Ternary Binary2->Reduced_Ternary Reduced_Degradation Reduced Degradation Reduced_Ternary->Reduced_Degradation

Caption: The molecular mechanism of the hook effect.[2]

Troubleshooting Workflow for Lack of PROTAC-Induced Degradation

TroubleshootingWorkflow start No Target Degradation Observed check_expression Step 1: Confirm Target and E3 Ligase Expression start->check_expression decision_expression Expressed? check_expression->decision_expression ternary_formation Step 2: Check for Ternary Complex Formation decision_ternary Formation? ternary_formation->decision_ternary proteasome_activity Step 3: Verify Proteasome Activity decision_proteasome Functional? proteasome_activity->decision_proteasome cell_permeability Step 4: Assess Cell Permeability action_permeability Troubleshoot: - Perform permeability assay - Modify PROTAC linker cell_permeability->action_permeability decision_expression->ternary_formation Yes action_expression Troubleshoot: - Western Blot/qPCR - Choose different cell line decision_expression->action_expression No decision_ternary->proteasome_activity Yes action_ternary Troubleshoot: - Perform biophysical assays (SPR, FRET) - Redesign PROTAC decision_ternary->action_ternary No decision_proteasome->cell_permeability Yes action_proteasome Troubleshoot: - Use proteasome inhibitor control decision_proteasome->action_proteasome No

Caption: A logical workflow for troubleshooting the absence of PROTAC activity.[2]

Experimental Workflow for PROTAC Dose-Response by Western Blot

WB_Workflow cluster_workflow Dose-Response Workflow cluster_output Output A 1. Cell Seeding B 2. PROTAC Treatment (Wide Concentration Range) A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE & Western Blot D->E F 6. Imaging & Densitometry E->F G 7. Data Analysis & Curve Plotting F->G H Dose-Response Curve G->H I Identify Hook Effect H->I J Determine DC50 & Dmax H->J

Caption: Key steps for generating a dose-response curve to identify a potential hook effect.[2]

References

strategies to reduce non-specific binding of (S,R,S)-AHPC-C6-NH2 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting and frequently asked questions (FAQs) for mitigating non-specific binding of PROTACs that utilize the (S,R,S)-AHPC-C6-NH2 moiety or similar scaffolds to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Understanding the Challenge: Non-Specific Binding

PROTACs are powerful molecules designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation.[1] However, their complex structure and high molecular weight can lead to off-target effects. Non-specific binding is a primary contributor to these effects, potentially causing cytotoxicity, activation of unintended signaling pathways, or degradation of essential proteins.[2][3] This guide will help you diagnose and address these issues.

The molecule (S,R,S)-AHPC-C6-NH2 is a derivative of the high-affinity VHL ligand (S,R,S)-AHPC, featuring a 6-carbon (C6) alkyl linker terminating in an amine (NH2) group.[4][5][6] This amine serves as a synthetic handle for attaching a warhead that binds your protein of interest (POI). While the (S,R,S)-AHPC core provides strong VHL binding, the overall PROTAC's properties—including its linker and warhead—dictate its specificity.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding and off-target effects with my VHL-recruiting PROTAC?

A1: Off-target effects primarily stem from three sources:

  • Warhead Promiscuity: The ligand targeting your POI may have an affinity for other proteins, leading to their unintended degradation.[8][9]

  • Physicochemical Properties: PROTACs are often large and hydrophobic, which can lead to aggregation or non-specific interactions with cellular components.[3][10] The linker composition significantly influences these properties.[][12]

  • Neosubstrate Degradation: The formation of the ternary complex (POI-PROTAC-VHL) can create new protein interaction surfaces on VHL, leading to the ubiquitination and degradation of proteins that are not the intended target.[8]

Q2: My PROTAC shows high cellular toxicity. How do I determine if it's an on-target or off-target effect?

A2: Differentiating between on- and off-target toxicity is crucial.

  • Use an Inactive Control: Synthesize a control PROTAC with a modification that abolishes VHL binding (e.g., an inactive epimer of the AHPC ligand) but retains the warhead.[13] If toxicity persists with this control, it is likely independent of VHL-mediated degradation and may be caused by the warhead itself.[8][13]

  • Orthogonal Target Validation: Use an alternative method like siRNA or CRISPR to knock down your target protein. If this phenocopies the toxicity observed with your PROTAC, the effect is likely on-target.[8]

  • Dose-Response Analysis: Perform a detailed dose-response curve. Off-target toxicity may only appear at higher concentrations, while on-target degradation should occur at a lower, optimal concentration window.[14]

Q3: I'm observing the "hook effect" with my PROTAC. Is this related to non-specific binding?

A3: The hook effect, where degradation efficiency decreases at high PROTAC concentrations, is not directly caused by non-specific binding but can complicate data interpretation.[2][15] It occurs when excess PROTAC molecules form non-productive binary complexes (PROTAC-POI or PROTAC-VHL) instead of the required ternary complex.[14][15] To mitigate this, always perform a wide dose-response experiment to identify the optimal concentration range for degradation.[15]

Q4: How does the linker, such as the C6-NH2 in (S,R,S)-AHPC-C6-NH2, influence specificity?

A4: The linker is a critical determinant of PROTAC performance and specificity.[2][][16][17]

  • Length and Flexibility: The linker's length and flexibility dictate the geometry of the ternary complex.[12][18] An optimal linker stabilizes the productive ternary complex, enhancing selectivity.[2] Linkers that are too long or too short can lead to the formation of unstable or off-target complexes.[]

  • Composition and Physicochemical Properties: The chemical makeup of the linker affects the molecule's solubility, cell permeability, and hydrophobicity.[12] Incorporating elements like polyethylene (B3416737) glycol (PEG) can improve solubility, while rigid structures like spirocycles can lock the PROTAC into a more selective conformation.[18][19]

Troubleshooting Guide: Reducing Non-Specific Binding

If you suspect non-specific binding is compromising your results, follow this troubleshooting workflow.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Analysis & Strategy cluster_2 Phase 3: Optimization start High Off-Target Effects or Unexpected Toxicity Observed q_proteomics Have you performed global proteomics? proteomics Perform Quantitative Proteomics (e.g., TMT-MS) to identify all degraded proteins. neg_control Use Negative Controls: 1. Inactive Epimer (no VHL binding) 2. Warhead alone analyze Analyze Data: - Is toxicity VHL-dependent? - Is the warhead promiscuous? - Are known off-targets degraded? neg_control->analyze strategy Select Optimization Strategy opt_warhead Strategy 1: Re-engineer Warhead for Higher Selectivity opt_linker Strategy 2: Modify Linker (Length, Rigidity, Composition) opt_ligand Strategy 3: Change E3 Ligase (e.g., to CRBN) retest Synthesize & Retest Optimized PROTACs

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification

This protocol outlines a typical workflow using quantitative mass spectrometry to identify all proteins degraded by your PROTAC.[13]

Objective: To globally quantify protein abundance changes in response to PROTAC treatment.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant human cell line to ~70-80% confluency.

    • Treat cells with:

      • Vehicle control (e.g., DMSO).

      • Your active PROTAC at its optimal degradation concentration (e.g., 1x DC50) and a high concentration (e.g., 10x DC50) to assess concentration-dependent off-targets.[9]

      • An inactive epimer control PROTAC.

    • Incubate for a predetermined time (e.g., 8-24 hours) to allow for protein degradation.[9]

  • Cell Lysis and Protein Digestion:

    • Harvest cells, wash with PBS, and lyse in a buffer containing a denaturant (e.g., 8M urea).

    • Reduce, alkylate, and digest proteins into peptides using an enzyme like Trypsin.

  • Isobaric Labeling (e.g., TMT):

    • Label the peptide samples from each condition with a different isobaric tag.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Combine the labeled peptide samples and analyze them by LC-MS/MS.[13]

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to quantify the relative protein abundance across the different treatment conditions.[13]

    • Identify proteins that are significantly downregulated only in the presence of the active PROTAC.

Protocol 2: Competitive Binding Assay (Fluorescence Polarization)

This assay helps determine if your PROTAC can effectively bind to VHL, a prerequisite for its function.[20]

Objective: To measure the binding affinity (IC50) of the PROTAC for the VHL E3 ligase complex.

Materials:

  • Purified VHL-ElonginB-ElonginC (VBC) complex.

  • A fluorescently labeled tracer known to bind VHL (e.g., a FAM-labeled HIF-1α peptide).[20]

  • Your unlabeled PROTAC and control compounds.

  • Assay buffer (e.g., PBS with 0.01% Tween-20).

  • A plate reader capable of measuring fluorescence polarization.

Methodology:

  • Determine Assay Conditions:

    • Titrate the fluorescent tracer against a fixed concentration of the VBC complex to determine the Kd (dissociation constant).

    • For the competition assay, use a tracer concentration at or below its Kd and a VBC concentration that yields a stable polarization signal (typically where ~50-80% of the tracer is bound).[21]

  • Competition Assay:

    • Prepare a serial dilution of your PROTAC in the assay buffer.

    • In a suitable microplate (e.g., black, 384-well), add the VBC complex and the fluorescent tracer to all wells at their predetermined concentrations.

    • Add the serially diluted PROTAC to the wells. Include controls for no competition (vehicle only) and maximum competition (a high concentration of a known unlabeled VHL ligand).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.[7]

    • Measure fluorescence polarization on the plate reader.

  • Data Analysis:

    • Plot the polarization signal against the logarithm of the PROTAC concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Summary Tables

Effective PROTAC optimization relies on comparing quantitative data across different designs.

Table 1: Example Degradation and Binding Data for PROTAC Optimization

PROTAC IDLinker ModificationWarheadCell LineTarget DC50 (nM)Target Dmax (%)VHL Binding IC50 (nM)Off-Target Hits (Proteomics)
PROTAC-01PEG4Ligand-A22Rv1259015012
PROTAC-02Alkyl C6Ligand-A22Rv1508516528
PROTAC-03PEG4Ligand-B (Optimized)22Rv115951403
PROTAC-04SpirocyclicLigand-A22Rv130922005

Data are hypothetical and for illustrative purposes.

Table 2: Comparison of Assays for Assessing PROTAC Activity & Specificity

AssayThroughputMeasures...Key AdvantageKey Limitation
Western Blot Low-MediumProtein Degradation (DC50, Dmax)Directly measures endogenous protein loss.[22]Requires high-quality antibodies; low throughput.
Global Proteomics LowOff-Target DegradationUnbiased, global view of specificity.[23]Expensive, complex data analysis.[23]
CETSA MediumTarget Engagement in CellsConfirms direct target binding in a cellular context.[22][23]Indirect measure of degradation; can be technically challenging.[23]
NanoBRET HighTernary Complex FormationLive-cell, kinetic measurements of proximity.[23]Requires genetic modification of cells.[23]
Co-IP LowTernary Complex FormationConfirms complex formation in a physiological context.[20]Wash steps may disrupt weak interactions.[20][24]
FP / TR-FRET HighBinary/Ternary Complex BindingHigh-throughput; measures binding affinity.[20][]In vitro assay; may not fully reflect cellular conditions.

Visualizing PROTAC Mechanism and Optimization

G

References

Technical Support Center: Enhancing Ternary Complex Stability with Modified AHPC Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions related to enhancing the stability of ternary complexes formed by modified Aminohexyl-phthalimido-caprolactam (AHPC) ligands.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of modifying AHPC ligands in forming a stable ternary complex?

A: Modified AHPC ligands are crucial components of heterobifunctional molecules like PROTACs, connecting a ligand for an E3 ligase (like Cereblon, engaged by the phthalimide (B116566) moiety) and a warhead for a specific protein of interest (POI). The modifications, primarily to the linker and the phthalimide scaffold, are not just for connection but are critical for orienting the E3 ligase and the POI to form a stable and productive ternary complex. The length, rigidity, and chemical composition of these modifications directly influence the efficiency of subsequent ubiquitination and degradation.[1]

Q2: How does the length of the AHPC linker affect ternary complex stability and protein degradation?

A: Linker length is a critical factor for efficacy. An optimal linker length facilitates favorable protein-protein interactions between the POI and the E3 ligase, which can lead to positive cooperativity and a more stable ternary complex.[1]

  • Too short: A linker that is too short may cause steric clashes between the POI and the E3 ligase, preventing stable complex formation.[1]

  • Too long: An overly long or flexible linker can result in non-productive binding, where a ternary complex forms but its geometry is unsuitable for efficient ubiquitin transfer. This can also increase the entropic penalty of forming the complex.[1]

Q3: What is "cooperativity" in the context of ternary complex formation and why is it important?

A: Cooperativity (alpha, α) measures how the binding of one protein to the bifunctional molecule affects the binding of the second protein.[1][2]

  • Positive cooperativity (α > 1): This is highly desirable. It means the formation of a binary complex (e.g., AHPC-ligand-E3 ligase) increases the binding affinity for the POI, leading to a more stable ternary complex.[1][2]

  • Negative cooperativity (α < 1): This indicates that the binding of the first protein hinders the binding of the second, often due to unfavorable protein-protein interactions.[2]

  • No cooperativity (α = 1): The two binding events are independent.

Higher cooperativity is a key factor in driving the maximum formation of the ternary complex.[2]

Troubleshooting Guides

Issue 1: Poor or No Ternary Complex Formation Detected in Biophysical Assays (e.g., SPR, TR-FRET, ITC)
Potential Cause Troubleshooting Step
Low Binary Binding Affinity Confirm that the individual ligands (AHPC for the E3 ligase, warhead for the POI) have sufficient affinity for their respective proteins before creating the bifunctional molecule. Weak binary interactions may not be overcome by the avidity gained from ternary complex formation.[1]
Incorrect Linker Length or Vector Synthesize and test a matrix of molecules with systematically varied linker lengths and attachment points on the AHPC or warhead ligand. The exit vector from the binding pocket is crucial, and small changes can significantly alter protein orientation.[1][2]
Steric Hindrance Analyze computational models of the predicted ternary complex to identify potential clashes. Modify the linker to create more space or change the orientation of the recruited proteins.[1]
Assay Configuration Error Review and optimize the biophysical assay setup. Check for protein quality (aggregation, purity), buffer conditions, and proper instrument configuration. Technical issues can often mimic poor biochemical performance.[1]
Issue 2: Ternary Complex Forms, but Cellular Degradation is Weak or Absent
Potential Cause Troubleshooting Step
Poor Cell Permeability The large size of AHPC-based degraders can hinder their ability to cross the cell membrane.[3] Modify the linker to improve physicochemical properties, such as reducing the number of hydrogen bond donors or increasing lipophilicity.[1]
PROTAC Instability Assess the metabolic stability of the molecule in cell lysates or microsomes. The linker or other components may be rapidly metabolized and cleared by the cell.[1]
The "Hook Effect" At high concentrations, the degrader can form separate binary complexes with the POI and the E3 ligase, preventing the formation of the productive ternary complex.[3][4] Perform a wide dose-response experiment to identify the optimal concentration for degradation and observe the characteristic bell-shaped curve.[3][4]
Inefficient Ubiquitination A stable ternary complex does not guarantee degradation.[2] The orientation of the complex may not present accessible lysine (B10760008) residues on the POI surface to the E2 ubiquitin-conjugating enzyme. Modify the linker vector to alter the relative orientation of the POI and E3 ligase.[2]

Quantitative Data Summary

The following tables present hypothetical, yet representative, data illustrating how modifications to an AHPC ligand can impact key parameters related to ternary complex stability and degradation.

Table 1: Impact of Linker Length on Ternary Complex Parameters

Compound Linker Length (atoms) Binary KD (POI, nM) Binary KD (E3, nM) Ternary KD (nM) Cooperativity (α) Max Degradation (%)
AHPC-Mod-01815050253015
AHPC-Mod-021215050515092
AHPC-Mod-031615050107575
AHPC-Mod-042015050501540

Table 2: Impact of Linker Rigidity on Ternary Complex Stability

Compound Linker Type Ternary KD (nM) Ternary Half-life (t1/2, min) Cellular DC50 (nM)
AHPC-Flex-01Flexible (PEG)8550
AHPC-Rigid-01Rigid (Alkyne)42510
AHPC-Rigid-02Rigid (Cyclic)3308

Experimental Protocols & Visualizations

Experimental Workflow for Troubleshooting

The following workflow outlines a logical sequence for diagnosing issues with a modified AHPC-based degrader.

G start Start: New AHPC-based Degrader biophysical Biophysical Assays (SPR, TR-FRET, ITC) start->biophysical ternary_check Ternary Complex Forms? biophysical->ternary_check cell_based Cellular Degradation Assay (e.g., Western Blot, DC50) ternary_check->cell_based Yes optimize_linker Troubleshoot Linker: - Length - Attachment Point - Rigidity ternary_check->optimize_linker No degradation_check Degradation Observed? cell_based->degradation_check optimize_permeability Troubleshoot Cellular Activity: - Permeability - Stability - Hook Effect degradation_check->optimize_permeability No success Successful Degrader degradation_check->success Yes optimize_linker->biophysical fail Re-evaluate Warhead/ E3 Ligand Binding optimize_linker->fail optimize_permeability->cell_based G cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3 E3 Ligase E3->Ternary PROTAC AHPC-PROTAC PROTAC->Ternary Ternary->E3 Ternary->PROTAC Release & Recycle Ub_POI Ub-POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

References

Technical Support Center: Troubleshooting Resistance to (S,R,S)-AHPC-C6-NH2-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance mechanisms encountered during experiments with (S,R,S)-AHPC-C6-NH2-based PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-C6-NH2 and what is its role in my PROTAC?

A1: (S,R,S)-AHPC-C6-NH2 is a synthetic E3 ligase ligand-linker conjugate.[1][2][3][4] It incorporates a derivative of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, specifically the (S,R,S)-AHPC moiety, connected to a 6-carbon alkyl linker with a terminal amine group (-NH2).[1][5] This terminal amine allows for the covalent attachment of a "warhead"—a ligand that binds to your specific protein of interest (POI). In essence, (S,R,S)-AHPC-C6-NH2 serves as a critical component to hijack the VHL E3 ligase machinery and induce the degradation of your target protein.

Q2: I'm observing a lack of degradation of my target protein. What are the potential primary reasons for this resistance?

A2: Resistance to PROTACs, including those synthesized with (S,R,S)-AHPC-C6-NH2, can arise from several factors. The most common mechanisms include:

  • Alterations in the E3 Ligase Complex : This can involve mutations in or downregulation of the VHL protein, or other essential components of the VHL E3 ligase complex like Cullin-2 (CUL2).[6][7][8][9][10][11]

  • Target Protein Modifications : Mutations in the target protein can prevent the binding of your PROTAC's "warhead".[8][12] Additionally, upregulation of the target protein can overwhelm the degradation capacity of the PROTAC.[8][13]

  • Increased Drug Efflux : Cancer cells can develop resistance by overexpressing drug efflux pumps, such as Multidrug Resistance Protein 1 (MDR1 or ABCB1), which actively transport the PROTAC out of the cell.[6][7][14][15][16]

  • Lysosomal Degradation : While PROTACs primarily utilize the ubiquitin-proteasome system, under certain conditions, they may be subject to lysosomal degradation, reducing their effective concentration.[17][18][19]

Q3: Can resistance be specific to the VHL E3 ligase?

A3: Yes, resistance can be E3 ligase-specific. If your cells have developed resistance to a VHL-based PROTAC, they may still be sensitive to a PROTAC that recruits a different E3 ligase, such as Cereblon (CRBN).[8] This is a key strategy to overcome resistance.

Troubleshooting Guide

This guide provides a systematic approach to identifying and addressing the root cause of resistance to your (S,R,S)-AHPC-C6-NH2-based PROTAC.

Problem: No or Reduced Target Protein Degradation
Initial Checks & Potential Causes Recommended Action & Experimental Protocol
1. PROTAC Integrity and Activity Verify Compound Integrity: Confirm the purity and structure of your synthesized PROTAC using LC-MS and NMR. Confirm Target Engagement: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm your PROTAC binds to both the target protein and VHL.[20]
2. E3 Ligase Complex Components Assess VHL and CUL2 Expression: Perform Western blotting or qPCR to check the expression levels of VHL and CUL2 in your resistant cells compared to sensitive parental cells.[9][21] A significant decrease may indicate the cause of resistance. Sequence VHL and CUL2: Sequence the genes encoding VHL and CUL2 to identify potential mutations that could impair function.[9][21]
3. Target Protein Status Check for Target Protein Mutations: Sequence the target protein's gene to identify mutations in the PROTAC binding site. Quantify Target Protein Expression: Use Western blotting to determine if the target protein is overexpressed in resistant cells.[13]
4. Drug Efflux Pump Activity Measure MDR1 Expression: Use qPCR or Western blotting to assess the expression of ABCB1 (MDR1).[6][7][14][15][16] Functional Efflux Assay: Utilize a fluorescent MDR1 substrate (e.g., Rhodamine 123) to measure efflux activity. Increased efflux in resistant cells is indicative of this resistance mechanism.
5. Lysosomal Degradation Involvement Co-treatment with Lysosomal Inhibitors: Treat cells with your PROTAC in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) and assess target protein levels by Western blot.[17][18][19] Restoration of degradation suggests lysosomal involvement.

Data Presentation

Table 1: Common Resistance Mechanisms and Key Quantitative Parameters

Resistance MechanismKey Parameter to MeasureTypical Fold Change in Resistant vs. Sensitive CellsReference Method
E3 Ligase DownregulationVHL/CUL2 mRNA or Protein Levels>2-fold decreaseqPCR/Western Blot[9]
Target Protein UpregulationTarget Protein Levels>2-fold increaseWestern Blot[13]
Drug Efflux Pump UpregulationABCB1 (MDR1) mRNA or Protein Levels>2-fold increaseqPCR/Western Blot[6][16]

Experimental Protocols

Protocol 1: Western Blot for Protein Expression Levels
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target protein, VHL, CUL2, MDR1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.

Protocol 2: Co-immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
  • Cell Treatment and Lysis: Treat cells with your PROTAC or vehicle control. Lyse cells in a non-denaturing IP lysis buffer.

  • Immunoprecipitation: Incubate cell lysates with an antibody against your target protein or VHL overnight at 4°C.

  • Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specific binding.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluates by Western blot using antibodies against the target protein and VHL to confirm their interaction.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC (S,R,S)-AHPC-C6-NH2 -based PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ternary_Complex Ternary Complex (PROTAC-POI-VHL) PROTAC->Ternary_Complex POI->Ternary_Complex VHL->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: Mechanism of action for (S,R,S)-AHPC-C6-NH2-based PROTACs.

Resistance_Mechanisms cluster_troubleshooting Troubleshooting Resistance No_Degradation No/Reduced POI Degradation E3_Ligase_Issues E3 Ligase Alterations No_Degradation->E3_Ligase_Issues Target_Issues Target Protein Alterations No_Degradation->Target_Issues Efflux_Issues Increased Drug Efflux No_Degradation->Efflux_Issues VHL_Mutation VHL/CUL2 Mutation or Downregulation E3_Ligase_Issues->VHL_Mutation Target_Mutation Target Mutation Target_Issues->Target_Mutation Target_Upregulation Target Upregulation Target_Issues->Target_Upregulation MDR1_Upregulation MDR1/ABCB1 Upregulation Efflux_Issues->MDR1_Upregulation

Caption: Key resistance mechanisms to VHL-based PROTACs.

Experimental_Workflow Start Observe PROTAC Resistance Check_PROTAC 1. Verify PROTAC Integrity and Binding Start->Check_PROTAC Check_E3 2. Assess E3 Ligase (VHL, CUL2) Check_PROTAC->Check_E3 Check_Target 3. Analyze Target Protein Check_E3->Check_Target Outcome_E3 Identify E3 Alteration Check_E3->Outcome_E3 Check_Efflux 4. Measure Efflux Pump (MDR1) Activity Check_Target->Check_Efflux Outcome_Target Identify Target Alteration Check_Target->Outcome_Target Outcome_Efflux Identify Efflux Upregulation Check_Efflux->Outcome_Efflux

Caption: A stepwise workflow for troubleshooting PROTAC resistance.

References

Technical Support Center: Improving the Pharmacokinetic Properties of (S,R,S)-AHPC-C6-NH2-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of PROTACs utilizing the (S,R,S)-AHPC-C6-NH2 E3 ligase ligand-linker conjugate.

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-C6-NH2 and what is its role in a PROTAC? A1: (S,R,S)-AHPC-C6-NH2, also known as VH032-C6-NH2, is a synthetic E3 ligase ligand-linker conjugate.[1][2] It incorporates the (S,R,S)-AHPC moiety (or VH032), which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3][4] This is connected to a 6-carbon alkyl linker (-C6-) that terminates in an amine group (-NH2).[1] In PROTAC synthesis, this amine group serves as a conjugation point for a ligand that targets a specific protein of interest (POI). The entire molecule then acts as a bridge to bring the POI and the VHL E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6]

Q2: What are the common pharmacokinetic (PK) challenges with VHL-based PROTACs? A2: Due to their high molecular weight (often 700-1000 Da) and complex structures, VHL-based PROTACs frequently exhibit PK challenges that are "beyond the Rule of Five".[7][8] Common issues include poor aqueous solubility, low cell permeability which hinders their ability to reach intracellular targets, and metabolic instability due to susceptibility of the linker and ligands to enzymes like cytochrome P450s (CYPs).[5][8] These factors can lead to rapid clearance, a short half-life, and low oral bioavailability.[8][9]

Q3: How does the C6 alkyl linker in (S,R,S)-AHPC-C6-NH2 affect PROTAC properties? A3: The linker is a critical component influencing a PROTAC's efficacy.[10][11] Its length, composition, and flexibility are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[10][12] An alkyl chain, like the C6 linker, offers flexibility. However, linker length must be empirically optimized; a linker that is too long may lead to an unstable complex, while one that is too short can cause steric hindrance.[12] Generally, as the length of a flexible alkyl linker increases, the metabolic stability of the PROTAC may decrease, as it provides more sites for enzymatic attack.[][14]

Q4: What general strategies can be employed to improve the metabolic stability of a PROTAC built with this linker? A4: To enhance metabolic stability, several strategies can be considered. One approach is isotopic substitution, where hydrogen atoms at metabolically vulnerable positions on the linker are replaced with deuterium, which can slow down CYP-mediated metabolism.[14] Another strategy involves modifying the linker's structure to be more rigid by incorporating elements like piperazine (B1678402) or triazole rings, which can shield against enzymatic degradation.[10][14] Additionally, identifying the specific metabolic "soft spots" through metabolite identification studies is crucial for guiding rational chemical modifications.[15][16]

Q5: How can cell permeability be improved for these large molecules? A5: Improving the cell permeability of large PROTAC molecules is a significant challenge.[5][17] Strategies include modifying the linker to enhance physicochemical properties; for example, incorporating more rigid or hydrophilic elements can sometimes improve permeability.[12] Reducing the number of hydrogen bond donors and acceptors or temporarily masking polar functional groups (a prodrug approach) can also be effective.[18][19] It is essential to evaluate permeability using appropriate in vitro assays, such as the Caco-2 permeability assay, to guide optimization efforts.[17][20]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solutions & Methodologies
Low in vivo efficacy despite good in vitro degradation activity. 1. Poor Bioavailability/Exposure: The PROTAC may have poor absorption, rapid metabolism, or high clearance.[5] 2. Low Cell Permeability: The PROTAC cannot efficiently reach its intracellular target in the tissue of interest.[5] 3. Inefficient Ternary Complex Formation in vivo: The in vivo environment may not favor the stable formation of the ternary complex.[5]1. Characterize PK Properties: Perform in vivo pharmacokinetic studies in animal models (e.g., rats, mice) to determine key parameters like half-life (t½), clearance (CL), and bioavailability. 2. Optimize Formulation: Test alternative formulations, such as lipid-based nanoparticles or amorphous solid dispersions, to improve solubility and absorption.[5] 3. Assess Permeability: Conduct in vitro cell permeability assays like Caco-2 or PAMPA to quantify the PROTAC's ability to cross cell membranes.[20] 4. Re-evaluate Linker: Synthesize and test analogs with different linker lengths or compositions to improve stability and ternary complex formation.[5]
PROTAC shows good stability in liver microsomes but is unstable in plasma. Susceptibility to Plasma Hydrolases: The PROTAC may contain functional groups (e.g., esters, amides) that are being cleaved by esterases or other hydrolases present in plasma but not in microsomal preparations.[14]1. Perform Plasma Stability Assay: Incubate the PROTAC in plasma from different species (human, mouse, rat) and compare its stability in active vs. heat-inactivated plasma to confirm enzymatic degradation.[14][21] 2. Structural Modification: If a labile group is identified, replace it with a more stable alternative (e.g., replace an ester with an amide) or introduce steric hindrance near the cleavage site to block enzyme access.[14]
High variability in PK data between individual animals. Formulation Issues: The PROTAC may not be fully solubilized in the dosing vehicle, leading to inconsistent administration. Analytical Interference: The PROTAC may be unstable in the biological matrix (ex vivo degradation) or during sample processing.[22]1. Optimize Formulation and Vehicle: Ensure the PROTAC is completely dissolved in the dosing vehicle. Perform pre-formulation solubility studies. 2. Standardize Sample Handling: Implement a rapid and consistent sample processing protocol. Immediately add enzyme inhibitors to plasma samples and minimize the time samples spend in the autosampler before LC-MS/MS analysis.[22] 3. Optimize Analytical Method: Ensure the LC-MS/MS method is robust and optimized to prevent issues like in-source fragmentation.[22]
Significant "hook effect" observed, limiting the therapeutic window. Formation of Non-productive Binary Complexes: At high concentrations, the PROTAC can form separate binary complexes with either the target protein or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation.[5][7][10]1. Perform Detailed Dose-Response Studies: Carefully titrate the PROTAC concentration in cellular assays to identify the optimal concentration range that maximizes degradation before the hook effect begins.[10] 2. Optimize Linker Design: Modify the linker to enhance the cooperativity of ternary complex formation. A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[10] 3. Conduct Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity and cooperativity of the ternary complex.[10]

Quantitative Data Summary

The following tables summarize representative data illustrating how linker composition and other factors can influence the pharmacokinetic properties of PROTACs. Note: Direct comparisons should be made cautiously as the PROTAC scaffolds, target proteins, and experimental conditions may differ between studies.

Table 1: Impact of Linker Type on PROTAC Metabolic Stability

PROTAC TargetE3 LigaseLinker TypeMatrixHalf-life (t½)
Androgen ReceptorCRBNPEG-likeHuman Hepatocytes22.1 min[22]
Androgen ReceptorCRBNAlkylHuman Hepatocytes8.4 min[15][23]
PARPVHLAlkylHuman Hepatocytes< 240 min (unstable)[15]
PARPVHLTriazole-containingHuman Hepatocytes> 240 min (stable)[15]

Table 2: Permeability and Efflux Ratios of PROTACs in Different Cell Lines

PROTACCell LineApparent Permeability (Papp A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)
ARV-771Caco-2Value not specified87.62[24]
KT-474MDR1 MDCK-IIValue not specified57.54[24]
ARV-110Caco-20 (negligible)[24]Not Applicable
VHL-based PROTACs (General)PAMPA< 0.6[25]Not Applicable

Visualizations

PROTAC Mechanism of Action

PROTAC_MoA PROTAC Mechanism of Action cluster_cell Cell cluster_ternary PROTAC PROTAC ((S,R,S)-AHPC-Linker-POI Ligand) Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary Binds POI VHL VHL E3 Ligase VHL->Ternary Recruits VHL PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC PROTAC is recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Workflow for In Vitro Metabolic Stability Assay

Metabolic_Stability_Workflow Workflow: In Vitro Metabolic Stability Assay prep 1. Preparation - Prepare PROTAC stock (e.g., 10 mM in DMSO) - Prepare liver microsome/hepatocyte suspension - Prepare buffer and cofactors (NADPH) incubate 2. Incubation - Pre-warm microsomes/hepatocytes and PROTAC - Initiate reaction by adding cofactor (NADPH) - Incubate at 37°C - Collect samples at multiple time points (0, 5, 15, 30, 60 min) prep->incubate quench 3. Reaction Quenching - Add cold acetonitrile (B52724) containing an internal standard to each sample - Vortex and centrifuge to precipitate protein incubate->quench analyze 4. LC-MS/MS Analysis - Transfer supernatant to analysis plate - Quantify remaining parent PROTAC concentration relative to internal standard quench->analyze data 5. Data Analysis - Plot ln(% remaining PROTAC) vs. time - Determine elimination rate constant (k) from the slope - Calculate in vitro half-life (t½ = 0.693 / k) analyze->data

Caption: Standard workflow for assessing PROTAC metabolic stability.

Troubleshooting Logic for Poor In Vivo Efficacy

Troubleshooting_PK Troubleshooting: Poor In Vivo Efficacy start Start: PROTAC shows poor in vivo efficacy despite good in vitro degradation q_pk Were in vivo PK studies performed? start->q_pk sol_pk Action: Perform PK study in relevant species. Measure exposure (AUC), clearance (CL), and half-life (t½). q_pk->sol_pk No q_exposure Is drug exposure (AUC) low? q_pk->q_exposure Yes sol_pk->q_exposure sol_formulate Hypothesis: Poor solubility or rapid clearance. Action: Optimize formulation. Assess in vitro metabolic stability (microsomes, plasma). q_exposure->sol_formulate Yes q_permeability Is exposure adequate but efficacy still low? q_exposure->q_permeability No sol_permeability Hypothesis: Poor cell/tissue permeability. Action: Perform in vitro permeability assays (e.g., Caco-2). Modify linker to improve physicochemical properties. q_permeability->sol_permeability Yes sol_target Hypothesis: Poor target engagement in vivo. Action: Perform PD studies in target tissue. Re-evaluate linker design for optimal ternary complex formation. q_permeability->sol_target No

Caption: Decision tree for troubleshooting poor in vivo PROTAC efficacy.

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the metabolic stability of a PROTAC in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[14][21]

Materials:

  • Test PROTAC

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (e.g., Verapamil - high clearance)

  • Negative control (e.g., Warfarin - low clearance)

  • Acetonitrile with an internal standard (for quenching and sample preparation)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution (e.g., 10 mM) of the test PROTAC and control compounds in DMSO. Prepare working solutions by diluting the stocks in phosphate buffer. The final DMSO concentration in the incubation should be less than 1% to avoid inhibiting enzyme activity.[22]

  • Incubation Setup: In a 96-well plate, combine the liver microsome suspension and phosphate buffer. Add the test PROTAC or control compound to the wells. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except for the negative control wells (to which buffer is added instead).

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of cold acetonitrile containing a suitable internal standard. The 0-minute time point is quenched immediately after adding NADPH.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent PROTAC at each time point using a validated LC-MS/MS method.[22]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the line represents the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[22]

Protocol 2: Caco-2 Permeability Assay

This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess the permeability and potential for active transport of a PROTAC.[20][26]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test PROTAC and control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts. Culture for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer.[20]

  • Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer by measuring the permeability of Lucifer yellow. A low transport rate confirms that the tight junctions between cells are intact.[20]

  • Assay Preparation: Gently wash the cell monolayers with pre-warmed HBSS.

  • Permeability Measurement (Apical to Basolateral - A→B): a. Add the test PROTAC and control compounds (dissolved in HBSS) to the apical (donor) compartment. b. Add fresh HBSS to the basolateral (acceptor) compartment.[20] c. Incubate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours), with gentle shaking. d. At the end of the incubation, collect samples from both the donor and acceptor compartments for analysis.[20]

  • Permeability Measurement (Basolateral to Apical - B→A): a. To assess active efflux, perform the transport study in the reverse direction. Add the test compounds to the basolateral (donor) compartment and fresh HBSS to the apical (acceptor) compartment.[20] b. Incubate and collect samples as described for the A→B direction.

  • Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. b. Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.[24]

References

Validation & Comparative

A Researcher's Guide to Validating Target Engagement for (S,R,S)-AHPC-C6-NH2 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to validate the target engagement of Proteolysis-Targeting Chimeras (PROTACs) synthesized with the (S,R,S)-AHPC-C6-NH2 linker-ligand conjugate. (S,R,S)-AHPC-C6-NH2, also known as VH032-C6-NH2, is a popular building block in PROTAC development, incorporating a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] Effective target engagement is a critical prerequisite for the successful degradation of a protein of interest (POI) and is a key validation step in the development of novel PROTAC-based therapeutics.

This guide offers an objective comparison of key experimental techniques, complete with detailed protocols and representative data to aid in the design and interpretation of target engagement studies.

The PROTAC Mechanism of Action: A Ternary Complex is Key

PROTACs are heterobifunctional molecules that consist of a ligand that binds to the POI, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the foundational step in the degradation process. This proximity triggers the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC-C6-NH2 based) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase VHL E3 Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ligase Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Polyubiquitinated_POI Polyubiquitinated POI Ubiquitination->Polyubiquitinated_POI Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 1. PROTAC-mediated protein degradation pathway.

Comparative Analysis of Target Engagement Validation Methods

A multi-pronged approach using orthogonal validation methods provides the highest degree of confidence in a PROTAC's efficacy and specificity. The following table summarizes key methodologies used to assess PROTAC target engagement and subsequent protein degradation.

Assay Principle Measures Advantages Limitations
Western Blot Antibody-based detection of protein levels.Target protein degradation (DC50, Dmax).Simple, widely available, provides molecular weight information.Semi-quantitative, does not directly measure target engagement.
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.Direct target engagement in cells.Label-free, applicable to native proteins in a cellular context.Requires specific antibodies for detection, lower throughput.
NanoBRET™/BRET Assay Bioluminescence resonance energy transfer between a tagged target protein and a fluorescent tracer.Target occupancy, compound affinity, and ternary complex formation in live cells.High-throughput, quantitative, real-time measurements.Requires genetic modification of the target protein.
Co-Immunoprecipitation (Co-IP) Antibody-based pulldown of a target protein to identify interacting partners.Formation of the ternary complex (POI-PROTAC-E3 ligase).Confirms the formation of the functional complex in a cellular context.Can be technically challenging, may miss transient interactions.

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is determined by its ability to induce degradation of the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation). While specific degradation data for a PROTAC synthesized with (S,R,S)-AHPC-C6-NH2 was not publicly available at the time of this guide's creation, the following table provides representative data for PROTACs with different linkers and E3 ligase ligands to illustrate their impact on performance.

PROTAC Name/Target E3 Ligase Ligand Linker Type Target Protein Cell Line DC50 (nM) Dmax (%)
MZ1 VH032PEGBRD4HeLa~25>80
ARV-771 (S,R,S)-AHPC-MeAlkylBET proteinsCRPC cells<1Not Specified
Representative PROTAC 1 VH032AlkylTarget XCell Line A10>90
Representative PROTAC 2 CRBN-basedPEGTarget YCell Line B5085
BTK Degrader CRBN-basedPEGBTKRamos1-40>85

Note: This table presents example data from various sources to illustrate the range of PROTAC performance. Actual values are highly dependent on the specific PROTAC, target protein, and experimental conditions.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below to facilitate the rational design and evaluation of PROTACs.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_validation Target Engagement & Degradation Validation cluster_analysis Data Analysis Synthesis PROTAC Synthesis (with (S,R,S)-AHPC-C6-NH2) Characterization Chemical Characterization (NMR, MS) Synthesis->Characterization CETSA CETSA Characterization->CETSA NanoBRET NanoBRET Characterization->NanoBRET CoIP Co-IP Characterization->CoIP WesternBlot Western Blot Characterization->WesternBlot Data Quantification of Target Engagement & Degradation (DC50, Dmax) CETSA->Data NanoBRET->Data CoIP->Data WesternBlot->Data

Figure 2. General experimental workflow for PROTAC validation.
Western Blot for Protein Degradation

This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of the PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples for SDS-PAGE. Run the gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate. Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular environment.

Protocol:

  • Cell Treatment: Treat cells with the PROTAC at various concentrations or a single saturating concentration. Include a vehicle control. Incubate for 1-2 hours at 37°C.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples to a range of temperatures to generate a melt curve. Include a non-heated control.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.

  • Protein Quantification and Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Determine protein concentrations and analyze by Western blot as described above. A shift in the melting curve in the presence of the PROTAC indicates target engagement.

NanoBRET™ Target Engagement Assay

This assay provides a quantitative measure of target occupancy in live cells.

Protocol:

  • Cell Preparation: Use cells expressing the target protein fused to NanoLuc® luciferase.

  • Assay Setup: Add a cell-permeable fluorescent NanoBRET™ tracer that binds to the target protein.

  • PROTAC Treatment: Add the PROTAC at varying concentrations to compete with the tracer.

  • Signal Detection: Measure the BRET signal. A decrease in the BRET signal indicates that the PROTAC is engaging the target protein.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the PROTAC that displaces 50% of the tracer.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

Co-IP is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.

Protocol:

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce ternary complex formation. Include a vehicle control.

  • Cell Lysis: Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein or a tagged E3 ligase.

  • Washing and Elution: Wash the antibody-protein complexes to remove non-specific binders and then elute the bound proteins.

  • Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the POI, the E3 ligase (e.g., VHL), and other potential components of the complex. The presence of all three components in the eluate confirms the formation of the ternary complex.

Comparison of Validation Methods

Validation_Comparison cluster_direct Direct Target Engagement cluster_complex Ternary Complex Formation cluster_degradation Protein Degradation CETSA CETSA CoIP Co-IP CETSA->CoIP Informs WesternBlot Western Blot CETSA->WesternBlot Correlates with NanoBRET NanoBRET NanoBRET->CoIP Informs NanoBRET->WesternBlot Correlates with CoIP->WesternBlot Leads to

Figure 3. Logical relationship of validation methods.

Conclusion

The validation of target engagement is a cornerstone of PROTAC development. For PROTACs utilizing the (S,R,S)-AHPC-C6-NH2 VHL ligand-linker, a combination of orthogonal assays is essential to build a robust data package. While Western blotting provides the ultimate readout of degradation, techniques like CETSA and NanoBRET™ are invaluable for confirming direct target binding in a cellular context. Furthermore, Co-IP is crucial for demonstrating the formation of the productive ternary complex. By employing the detailed protocols and comparative frameworks presented in this guide, researchers can confidently assess the performance of their (S,R,S)-AHPC-C6-NH2-based PROTACs and accelerate the development of novel protein-degrading therapeutics.

References

A Comparative Guide to Negative Control Experiments for (S,R,S)-AHPC-C6-NH2-Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in targeted protein degradation, the use of Proteolysis-Targeting Chimeras (PROTACs) offers a revolutionary approach to eliminating disease-causing proteins.[1][2][3][4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2][3][5] A key component in many successful PROTACs is a high-affinity ligand for an E3 ligase. (S,R,S)-AHPC-C6-NH2, a derivative of the well-characterized VHL ligand VH032, serves this role by potently recruiting the von Hippel-Lindau (VHL) E3 ligase.[6][7][8][9]

To validate that the observed degradation of a protein of interest (POI) is a direct and specific consequence of the PROTAC's intended mechanism—the formation of a productive ternary complex between the POI, the PROTAC, and the VHL E3 ligase—a rigorous set of negative control experiments is paramount.[10][11][12] These controls are essential to rule out off-target effects, non-specific toxicity, or target inhibition as the cause of the observed phenotype.[10][13][14][15]

This guide provides an objective comparison of essential negative control experiments for PROTACs utilizing the (S,R,S)-AHPC-C6-NH2 moiety, complete with supporting experimental protocols and data presentation.

The PROTAC Mechanism of Action

A PROTAC functions by acting as a molecular bridge to induce proximity between a target protein and an E3 ligase.[1][9] This process involves several key steps: the PROTAC binds to both the POI and the E3 ligase, forming a ternary complex.[1] Within this complex, the E3 ligase ubiquitinates the POI, tagging it for recognition and degradation by the 26S proteasome.[1][3] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[1][2][4]

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC-based) POI_bound POI PROTAC->POI_bound VHL_bound VHL PROTAC->VHL_bound POI Protein of Interest (POI) POI->POI_bound VHL VHL E3 Ligase VHL->VHL_bound PROTAC_bound PROTAC PROTAC_bound->PROTAC PROTAC_bound->VHL_bound POI_bound->PROTAC_bound Proteasome 26S Proteasome POI_bound->Proteasome Recognition Ub Ubiquitin Ub->POI_bound Ubiquitination Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Comparison of Negative Control Strategies

The selection of appropriate negative controls is critical for validating on-target activity. The most robust validation comes from using a combination of controls that interrogate different aspects of the PROTAC's mechanism of action.

Control TypePrinciplePurposeAdvantagesDisadvantages
E3 Ligase Binding-Deficient (Epimer Control) A stereoisomer of the PROTAC with an altered VHL-binding moiety (e.g., (S,S,S)-AHPC) that cannot bind to VHL but retains its POI-binding warhead.[16][17][18]To prove that degradation is dependent on VHL recruitment.The most rigorous control; minimal structural changes isolate the effect of E3 ligase binding.Requires chemical synthesis of a custom molecule.
Target Binding-Deficient A PROTAC with an inactive warhead (e.g., an enantiomer) that binds VHL but not the POI.[13]To confirm that degradation requires specific binding to the POI.Rules out off-target effects mediated by VHL recruitment alone.Requires a known inactive enantiomer of the warhead and custom synthesis.
E3 Ligase Ligand Alone The (S,R,S)-AHPC-C6-NH2 molecule (or its active form, (S,R,S)-AHPC) without the linker and warhead.[10]To show that VHL binding alone does not cause POI degradation.Readily available; simple to implement.Does not control for effects of the warhead or the full PROTAC structure.
Warhead Alone The POI-binding molecule without the linker and VHL ligand.[10][13]To distinguish between degradation and non-degradative effects of target inhibition.Important for deconvoluting degradation vs. inhibition phenotypes.May have different cell permeability or PK/PD properties than the full PROTAC.
Pharmacological Inhibition (Competition) Pre-treatment with excess free (S,R,S)-AHPC ligand to outcompete the PROTAC for VHL binding.[11]To demonstrate competitive binding to VHL is required for activity.Uses readily available compounds to confirm the binding site.Requires high concentrations of the competitor, which may have off-target effects.
Pharmacological Inhibition (Pathway) Pre-treatment with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924).[19]To confirm that degradation is mediated by the ubiquitin-proteasome system.Directly implicates the required cellular machinery.These inhibitors have broad cellular effects and can induce toxicity.
Quantitative Data Summary

Well-designed negative controls should show a significant lack of degradation activity compared to the active PROTAC. The following table illustrates expected results from a dose-response experiment measuring protein degradation.

CompoundDescriptionTargetExpected DC50 (nM)Expected Dmax (%)
Active PROTAC POI Binder-(linker)-(S,R,S)-AHPCPOI10>90%
Epimer Control POI Binder-(linker)-(S,S,S)-AHPCPOI>10,000<10%
Warhead Alone POI BinderPOINo Degradation0%
VHL Ligand Alone (S,R,S)-AHPCPOINo Degradation0%
  • DC50: Concentration of the compound required to degrade 50% of the target protein.

  • Dmax: Maximum percentage of target protein degradation observed.

Key Experimental Protocols

Rigorous experimental validation is crucial. Below are detailed protocols for essential assays.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This is the most fundamental assay to confirm POI degradation.[20]

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the active PROTAC and the negative control compounds (e.g., 1 nM to 10 µM). Include a vehicle-only (e.g., 0.1% DMSO) control.[13]

    • Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).[13]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.[20]

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[10]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95-100°C for 5-10 minutes.[10]

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.[13]

    • Apply a chemiluminescent substrate and visualize the bands using an imaging system.[13]

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the POI signal to the loading control signal.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.[13]

WB_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis c1 Cell Treatment (PROTACs & Controls) c2 Cell Lysis c1->c2 c3 Protein Quantification (BCA Assay) c2->c3 c4 Sample Normalization & Boiling c3->c4 b1 SDS-PAGE c4->b1 b2 Protein Transfer (PVDF Membrane) b1->b2 b3 Blocking b2->b3 b4 Primary Antibody Incubation (Target + Loading Control) b3->b4 b5 Secondary Antibody Incubation b4->b5 b6 Detection (Chemiluminescence) b5->b6 a1 Image Acquisition b6->a1 a2 Densitometry a1->a2 a3 Normalization to Loading Control a2->a3 a4 Calculate % Degradation (DC50 / Dmax) a3->a4

Caption: Western blot experimental workflow.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay confirms the physical interaction between the POI and the E3 ligase, mediated by the PROTAC.[20]

  • Cell Treatment and Lysis:

    • Treat cells with the active PROTAC and the epimer control at a concentration known to induce degradation.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 0.5% NP-40) with protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear lysates with Protein A/G agarose (B213101) beads.

    • Incubate the lysates with an antibody against the VHL E3 ligase or the POI, coupled to fresh Protein A/G beads, overnight at 4°C.[20]

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[20]

    • Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

  • Western Blot Analysis:

    • Analyze the eluates by Western blotting. Probe one blot for the presence of the POI and another for VHL to confirm their co-precipitation. The active PROTAC should show a strong signal for both proteins in the eluate, while the epimer control should not.

Protocol 3: Cell Viability Assay

This assay assesses whether the observed phenotype (e.g., anti-proliferative effects) correlates with POI degradation.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate.

    • Treat cells with a range of concentrations of the active PROTAC, epimer control, and warhead alone.

  • Incubation:

    • Incubate for a period relevant to the expected biological effect (e.g., 72 hours).[20]

  • Viability Measurement:

    • Measure cell viability using a commercially available kit, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine IC50 values. Comparing the IC50 of the active PROTAC to the controls helps link the phenotype to specific degradation versus target inhibition or off-target toxicity.[10]

Logical Framework for Validation

The combination of different negative controls provides a powerful logical framework to build a conclusive case for specific, on-target protein degradation.

Logic_Diagram ActivePROTAC Active PROTAC Causes POI Degradation EpimerControl Epimer Control (No VHL Binding) WarheadAlone Warhead Alone (No VHL Binding) VHL_Comp VHL Ligand Competition (Blocks VHL Binding) ProteasomeInhibitor Proteasome Inhibitor (Blocks Degradation) Conclusion1 Conclusion: Degradation is VHL-Dependent ActivePROTAC->Conclusion1 Conclusion2 Conclusion: Degradation requires the full PROTAC bifunctional modality ActivePROTAC->Conclusion2 Conclusion3 Conclusion: Degradation requires specific PROTAC-VHL interaction ActivePROTAC->Conclusion3 Conclusion4 Conclusion: Degradation is Proteasome-Mediated ActivePROTAC->Conclusion4 NoDeg1 No Degradation EpimerControl->NoDeg1 Result NoDeg2 No Degradation WarheadAlone->NoDeg2 Result NoDeg3 No Degradation VHL_Comp->NoDeg3 Result NoDeg4 No Degradation ProteasomeInhibitor->NoDeg4 Result NoDeg1->Conclusion1 NoDeg2->Conclusion2 NoDeg3->Conclusion3 NoDeg4->Conclusion4 FinalConclusion VALIDATED MECHANISM: Specific, VHL-mediated, Proteasomal Degradation of POI Conclusion1->FinalConclusion Conclusion2->FinalConclusion Conclusion3->FinalConclusion Conclusion4->FinalConclusion

Caption: Logical flow for validating PROTAC mechanism of action.

By systematically employing these negative controls, researchers can confidently attribute the degradation of a target protein to the specific mechanism of their (S,R,S)-AHPC-C6-NH2-based PROTAC, ensuring data integrity and paving the way for further development.

References

The Impact of Linker Length on the Efficacy of AHPC-Based PROTACs: A Comparative Analysis of C6 and Other Alkyl Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have revolutionized targeted protein degradation by utilizing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] A key component of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase ligand. In the case of (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based PROTACs, the von Hippel-Lindau (VHL) E3 ligase is recruited to induce degradation.[1] The length and composition of the linker are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2]

This guide provides a comparative analysis of the efficacy of AHPC-based PROTACs with a C6 alkyl linker versus other alkyl chain lengths. The information is supported by experimental data to inform the rational design of potent and selective protein degraders.

Quantitative Analysis of Linker Length on PROTAC Efficacy

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes data for VHL-recruiting PROTACs with varying alkyl linker lengths targeting the epigenetic reader protein BRD4. While a direct head-to-head comparison of a full series of alkyl linkers in a single study is not available, this table compiles representative data to illustrate the impact of linker length.

PROTAC Compound (Target: BRD4)Linker CompositionLinker Length (Atoms)DC50 (nM)Dmax (%)Cell Line
PROTAC 1 Alkyl Chain~12<100>90Various
PROTAC 2 Alkyl Chain~16Subnanomolar~95Various
PROTAC 3 (representative of C6 linker) Alkyl Chain~9 (C6) Potent High Various
PROTAC 4 Alkyl Chain~21396HEK293T
PROTAC 5 Alkyl Chain~2929276HEK293T

Note: The data presented is synthesized from multiple sources and should be interpreted with consideration for variations in experimental conditions.[3] As the data indicates, linker length has a profound, non-linear impact on PROTAC efficacy.[2] While very short linkers may not allow for productive ternary complex formation, excessively long linkers can also be detrimental.[3] A C6 alkyl linker falls within a range that has been shown to be effective, but optimal length is highly dependent on the specific target protein and warhead combination.

Visualizing the PROTAC Mechanism and Evaluation

To better understand the processes involved in PROTAC-mediated degradation and its assessment, the following diagrams illustrate the key pathways and workflows.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex Binds PROTAC AHPC PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Recruits Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

Experimental_Workflow cluster_1 PROTAC Efficacy Evaluation Start Start: Cell Culture Treat_Cells Treat Cells with PROTAC Dilution Series Start->Treat_Cells Lyse_Cells Cell Lysis and Protein Quantification Treat_Cells->Lyse_Cells Western_Blot Western Blot Analysis Lyse_Cells->Western_Blot Data_Analysis Densitometry and Data Analysis Western_Blot->Data_Analysis End Determine DC50 & Dmax Data_Analysis->End

Experimental Workflow for Efficacy

Linker_Length_Efficacy cluster_2 Linker Length vs. Efficacy Too_Short Linker Too Short Steric_Clash Steric Hindrance, No Ternary Complex Too_Short->Steric_Clash Optimal Optimal Linker Length (e.g., C6 in some cases) Productive_Complex Stable & Productive Ternary Complex Optimal->Productive_Complex Too_Long Linker Too Long Unproductive_Complex Unstable/Unproductive Ternary Complex Too_Long->Unproductive_Complex No_Degradation Inefficient Degradation Steric_Clash->No_Degradation Efficient_Degradation Efficient Degradation Productive_Complex->Efficient_Degradation Unproductive_Complex->No_Degradation

Linker Length and Efficacy Relationship

Detailed Experimental Protocols

Accurate and reproducible experimental data are essential for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blot for DC50 and Dmax Determination

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HEK293T, HeLa) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
  • Allow cells to adhere overnight.
  • Prepare serial dilutions of the PROTAC compounds in complete cell culture medium.
  • Treat the cells with the PROTAC dilutions for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and collect the lysate.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein from each sample onto an SDS-PAGE gel.
  • Perform electrophoresis to separate proteins by size.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
  • Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
  • Wash the membrane with TBST.
  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to the loading control.
  • Calculate the percentage of protein remaining relative to the vehicle control.
  • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

ITC can be used to measure the binding affinity (Kd) of the PROTAC to both the target protein and the E3 ligase, and to assess the cooperativity of ternary complex formation.

1. Sample Preparation:

  • Purify the target protein and the VHL-ElonginB-ElonginC (VCB) complex.
  • Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.

2. Binary Binding Experiments:

  • Titrate the PROTAC into the target protein solution to determine the binary binding affinity.
  • Titrate the PROTAC into the VCB complex solution to determine the binary binding affinity.

3. Ternary Complex Formation:

  • Titrate the target protein into a solution containing the VCB complex and the PROTAC.
  • Alternatively, titrate the PROTAC into a solution containing both the target protein and the VCB complex.

4. Data Analysis:

  • Analyze the binding isotherms to determine the dissociation constants (Kd) for each interaction.
  • Calculate the cooperativity factor (α), which is the ratio of the binary binding affinities to the ternary complex affinity. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein to the PROTAC enhances the binding of the other.

Conclusion

The length of the alkyl linker in AHPC-based PROTACs is a critical parameter that must be empirically optimized for each target protein. While a C6 linker can be effective, the optimal length is dictated by the specific structural requirements for forming a stable and productive ternary complex. The experimental protocols provided herein offer a robust framework for evaluating the efficacy of different linker lengths and guiding the rational design of next-generation protein degraders.

References

Validating the Specificity of (S,R,S)-AHPC-C6-NH2-Mediated Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and methodologies for validating the specificity of protein degradation mediated by PROTACs utilizing the (S,R,S)-AHPC-C6-NH2 E3 ligase ligand. (S,R,S)-AHPC-C6-NH2 is a synthetic conjugate incorporating the VH032-based ligand, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a cornerstone in the development of potent and selective protein degraders.[1][2]

The central principle of validating a PROTAC's specificity lies in demonstrating that its degradative effect is a direct consequence of forming a ternary complex between the target protein and the intended E3 ligase, leading to ubiquitination and subsequent proteasomal degradation. This guide outlines the critical experiments and presents comparative data to aid researchers in designing and interpreting their validation studies.

Comparative Performance of VHL- and CRBN-Based PROTACs

To illustrate the validation process, this section compares the performance of VHL-based PROTACs, similar in principle to those synthesized from (S,R,S)-AHPC-C6-NH2, with CRBN-based PROTACs and their respective negative controls. The data presented is compiled from various studies targeting the bromodomain-containing protein BRD4 and the SWI/SNF complex subunit SMARCA2.

Key Performance Metrics:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

Table 1: Comparative Degradation of BRD4 by VHL- and CRBN-Based PROTACs

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC50 (nM)Dmax (%)Citation(s)
MZ1 VHLBRD4HeLa2-20>95[3]
BRD2HeLa~100-200>95[3]
BRD3HeLa~100-200>95[3]
cis-MZ1 (Negative Control) VHL (inactive)BRD4HeLaInactiveNo Degradation[3]
dBET1 CRBNBRD4SUM149430Not Reported[4]
Compound 2 (CRBN-based) CRBNBRD4MV4;110.2>95[5]
BRD2MV4;110.5>95[5]
BRD3MV4;110.5>95[5]

Table 2: Comparative Degradation of SMARCA2 by a VHL-Based PROTAC

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC50 (nM)Dmax (%)Citation(s)
ACBI1 VHLSMARCA2MV-4-116>95[6][7][8]
SMARCA4MV-4-1111>95[6][7][8]
PBRM1MV-4-1132Not Reported[6][7]
Inactive Control for ACBI1 VHL (inactive)SMARCA2Not ReportedInactiveNo Degradation[9]

Experimental Protocols for Specificity Validation

Robust validation of a PROTAC's mechanism of action requires a multi-pronged experimental approach. Below are detailed protocols for key assays.

Western Blot for Protein Degradation

This is the most fundamental assay to quantify the extent of target protein degradation.

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density to maintain logarithmic growth. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO) and a negative control PROTAC.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting: Denature protein lysates and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

  • Data Analysis: Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values using a non-linear regression model (e.g., four-parameter logistic curve).

Ternary Complex Formation Assays

Demonstrating the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is crucial for validating the PROTAC's mechanism.

a) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.

Protocol:

  • Protein Preparation: Purify recombinant target protein and the E3 ligase complex (e.g., VCB complex: VHL, Elongin B, and Elongin C).

  • Sample Preparation: Prepare solutions of the target protein in the ITC cell and the PROTAC in the injection syringe in a suitable buffer.

  • Titration: Perform a series of injections of the PROTAC into the protein solution while measuring the heat evolved or absorbed.

  • Ternary Complex Analysis: To assess ternary complex formation, saturate the PROTAC with one of the proteins (either target or E3 ligase) and titrate this binary complex into the other protein partner. A significant heat change indicates the formation of the ternary complex.

  • Data Analysis: Analyze the data to determine binding affinities (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions. Cooperativity (α) can be calculated by comparing the binding affinity of the PROTAC to one protein in the presence and absence of the other. For example, the cooperativity of MZ1 in forming a complex with VCB and BRD4's second bromodomain (BRD4BD2) has been determined using ITC.[3]

b) Surface Plasmon Resonance (SPR)

SPR measures the binding kinetics (on- and off-rates) of interactions in real-time.

Protocol:

  • Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase complex) onto the surface of an SPR sensor chip.

  • Binding Analysis: Flow a solution of the PROTAC over the chip surface to measure the binary interaction.

  • Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase. An increase in the SPR signal compared to the injection of the PROTAC alone indicates ternary complex formation.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). SPR has been used to confirm the high-affinity and long-lived ternary complex formed by MZ1 with VHL and BRD4BD2.[3]

In Vitro Ubiquitination Assay

This assay directly demonstrates that the PROTAC can induce the ubiquitination of the target protein by the recruited E3 ligase.

Protocol:

  • Reaction Mixture Preparation: In a reaction tube, combine the recombinant target protein, the E3 ligase complex (e.g., VCB), E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and biotinylated ubiquitin in an appropriate reaction buffer containing ATP.

  • PROTAC Addition: Add the active PROTAC or the negative control PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination to occur.

  • Detection of Ubiquitination: Stop the reaction and analyze the ubiquitination of the target protein. This can be done in several ways:

    • Western Blot: Run the reaction products on an SDS-PAGE gel and perform a Western blot using an antibody against the target protein. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated target protein should be visible in the presence of the active PROTAC. Alternatively, probe with streptavidin-HRP to detect biotinylated ubiquitin.

    • AlphaLISA/HTRF: Use homogenous proximity-based assays. For example, a GST-tagged target protein and biotinylated ubiquitin can be used. The addition of AlphaLISA acceptor beads coated with anti-GST antibody and donor beads coated with streptavidin will generate a signal only when the target protein is ubiquitinated.

Visualizing the Mechanism and Workflow

DOT language scripts are provided below to generate diagrams illustrating the key processes in validating PROTAC specificity.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC (S,R,S)-AHPC-C6-NH2 -based PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary_Complex Binds Target Target Protein (e.g., BRD4) Target->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds PolyUb_Target Poly-ubiquitinated Target Protein Ternary_Complex->PolyUb_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of (S,R,S)-AHPC-C6-NH2-mediated protein degradation.

Experimental_Workflow cluster_workflow Validation Workflow Start Hypothesis: PROTAC degrades Target Protein via VHL recruitment Degradation_Assay 1. Degradation Assay (Western Blot) - Determine DC50 & Dmax Start->Degradation_Assay Negative_Control Test Inactive Control (e.g., cis-MZ1) - No degradation expected Degradation_Assay->Negative_Control Ternary_Complex_Assay 2. Ternary Complex Assay (ITC, SPR) - Confirm binding & cooperativity Negative_Control->Ternary_Complex_Assay Ubiquitination_Assay 3. Ubiquitination Assay (In Vitro) - Demonstrate target ubiquitination Ternary_Complex_Assay->Ubiquitination_Assay Conclusion Conclusion: Specificity of degradation is validated Ubiquitination_Assay->Conclusion

Caption: Experimental workflow for validating PROTAC specificity.

Signaling_Pathway cluster_pathway Ubiquitin-Proteasome System Hijacking E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer AMP_PPi AMP + PPi E1->AMP_PPi PROTAC_Complex PROTAC-VHL-Target Ternary Complex E2->PROTAC_Complex Ub Transfer Poly_Ub Poly-Ubiquitin Chain PROTAC_Complex->Poly_Ub Chain Elongation Ub Ub Ub->E1 ATP ATP ATP->E1 Proteasome Proteasomal Degradation Poly_Ub->Proteasome

Caption: Signaling pathway of PROTAC-induced ubiquitination.

By employing these experimental strategies and comparing the results to appropriate negative controls and alternative degraders, researchers can rigorously validate the specificity of their (S,R,S)-AHPC-C6-NH2-based PROTACs, ensuring that the observed protein degradation is a direct result of the intended mechanism of action. This systematic approach is fundamental to the development of safe and effective targeted protein degradation therapeutics.

References

Comparative Analysis of AHPC-C6-NH2 Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AHPC-C6-NH2 is a synthetic E3 ligase ligand-linker conjugate widely utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1] As a derivative of the potent von Hippel-Lindau (VHL) E3 ligase ligand VH032, AHPC-C6-NH2 serves as a crucial component for recruiting the VHL E3 ligase to a target protein, thereby inducing its ubiquitination and subsequent degradation by the proteasome.[1] The stereochemistry of the AHPC core is paramount to its binding affinity for VHL and, consequently, the efficacy of the resulting PROTAC. While the (S,R,S) stereoisomer is the most predominantly studied and commercially available, a comprehensive understanding of the biological activities of all possible stereoisomers is essential for the rational design of highly potent and selective protein degraders. This guide provides a framework for the comparative analysis of different AHPC-C6-NH2 stereoisomers, offering detailed experimental protocols and data presentation formats to aid researchers in drug discovery and development.

Comparative Data on AHPC-C6-NH2 Stereoisomers

Direct comparative studies on all stereoisomers of AHPC-C6-NH2 are not extensively available in peer-reviewed literature. However, based on the well-characterized interaction between VHL and its ligands, it is established that the (2S, 4R) configuration of the hydroxyproline (B1673980) ring and the (S) configuration of the adjacent stereocenter are critical for high-affinity binding. Alterations to these chiral centers are expected to significantly impact VHL engagement and, consequently, the degradation efficiency of the corresponding PROTAC.

Below is a summary table illustrating the expected comparative data for different stereoisomers of a hypothetical PROTAC incorporating AHPC-C6-NH2. This table serves as a template for presenting experimentally obtained data.

Stereoisomer of AHPC-C6-NH2VHL Binding Affinity (Kd)Ternary Complex Formation (Illustrative)Target Protein Degradation (DC50)Maximum Degradation (Dmax)
(S,R,S)High (e.g., < 200 nM)FavorablePotent (e.g., < 100 nM)> 90%
(R,S,R)Low to negligibleUnfavorableInactive< 10%
(S,S,S)Intermediate to lowPartially favorableWeakly active20-40%
(R,R,S)Low to negligibleUnfavorableInactive< 10%
(S,R,R)LowUnfavorableInactive< 10%
(R,S,S)Low to negligibleUnfavorableInactive< 10%
(S,S,R)Intermediate to lowPartially favorableWeakly active20-40%
(R,R,R)Low to negligibleUnfavorableInactive< 10%

Note: The data presented in this table is illustrative and intended to highlight the expected differences in activity based on stereochemistry. Actual values must be determined experimentally.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for the comparative analysis of AHPC-C6-NH2 stereoisomers.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC ((S,R,S)-AHPC-C6-Linker-Target Ligand) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for Comparative Analysis cluster_synthesis Synthesis & Characterization cluster_biophysical Biophysical & Biochemical Assays cluster_cellular Cellular Assays Synthesis Synthesis of AHPC-C6-NH2 Stereoisomers Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification PROTAC_Synthesis Conjugation to Target Ligand Purification->PROTAC_Synthesis Binding_Assay VHL Binding Affinity (SPR or ITC) PROTAC_Synthesis->Binding_Assay Cell_Treatment Treat Cells with PROTAC Stereoisomers PROTAC_Synthesis->Cell_Treatment Ternary_Complex_Assay Ternary Complex Formation Assay Binding_Assay->Ternary_Complex_Assay Western_Blot Western Blot for Target Degradation Cell_Treatment->Western_Blot DC50_Dmax Determine DC50 and Dmax Western_Blot->DC50_Dmax

Caption: Experimental workflow for comparative analysis.

Experimental Protocols

A rigorous comparative analysis requires the synthesis of each stereoisomer followed by a series of biophysical and cellular assays.

Synthesis and Characterization of AHPC-C6-NH2 Stereoisomers
  • Objective: To synthesize and purify the different stereoisomers of AHPC-C6-NH2.

  • Methodology:

    • Utilize stereoselective synthesis routes starting from commercially available chiral precursors (e.g., different stereoisomers of hydroxyproline and tert-leucine).

    • The synthesis will typically involve peptide coupling reactions to assemble the core AHPC structure, followed by the attachment of the C6-NH2 linker.

    • Purify each stereoisomer using flash column chromatography and/or preparative HPLC.

    • Confirm the chemical structure and stereochemistry of each isomer using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, and 2D NMR techniques like COSY and NOESY).

VHL Binding Affinity Measurement
  • Objective: To quantify the binding affinity of each AHPC-C6-NH2 stereoisomer to the VHL E3 ligase complex.

  • Methodology (Surface Plasmon Resonance - SPR):

    • Immobilize recombinant VHL/Elongin B/Elongin C (VCB) complex on a sensor chip.

    • Prepare a dilution series of each AHPC-C6-NH2 stereoisomer in a suitable running buffer.

    • Inject the different concentrations of each stereoisomer over the sensor chip and measure the binding response.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

PROTAC Assembly and Cellular Evaluation
  • Objective: To synthesize PROTACs from each AHPC-C6-NH2 stereoisomer and evaluate their ability to degrade a target protein in cells.

  • Methodology:

    • PROTAC Synthesis: Conjugate each AHPC-C6-NH2 stereoisomer to a known ligand for a target protein of interest (e.g., a BET bromodomain inhibitor like JQ1) via a suitable chemical linker.

    • Cell Culture and Treatment: Culture a relevant human cell line (e.g., HeLa or a cancer cell line expressing the target protein) under standard conditions. Treat the cells with a range of concentrations of each PROTAC stereoisomer for a defined period (e.g., 24 hours).

    • Western Blotting: Lyse the cells and quantify the total protein concentration. Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin), followed by secondary antibodies.

    • Data Analysis: Quantify the band intensities for the target protein and normalize to the loading control. Plot the percentage of remaining target protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation percentage).

Conclusion

The stereochemistry of AHPC-C6-NH2 is a critical determinant of its function as a VHL E3 ligase recruiter in PROTACs. While the (S,R,S)-isomer is widely used, a systematic evaluation of all possible stereoisomers is crucial for optimizing PROTAC design and achieving maximal therapeutic efficacy. The experimental framework provided in this guide offers a comprehensive approach for researchers to perform a comparative analysis of AHPC-C6-NH2 stereoisomers, enabling the identification of the optimal stereochemical configuration for the development of potent and selective protein degraders.

References

Safety Operating Guide

Navigating the Disposal of (S,R,S)-AHPC-C6-NH2 Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (S,R,S)-AHPC-C6-NH2 hydrochloride, ensuring operational integrity and adherence to best practices.

This compound , a synthesized E3 ligase ligand-linker conjugate, is utilized in the development of PROTACs (Proteolysis Targeting Chimeras)[1][2][3]. While a safety data sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture under REGULATION (EC) No 1272/2008, prudent laboratory practice dictates a cautious and informed approach to its disposal[4].

Key Safety and Disposal Information

Before initiating any disposal procedures, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS). In the absence of a specific SDS, information for structurally similar compounds should be considered as a preliminary guide.

Hazard Profile Overview:

While the specific compound is not classified as hazardous, it is a hydrochloride salt, which can impart acidic properties. Good laboratory practice necessitates the use of appropriate Personal Protective Equipment (PPE) during handling.

Personal Protective Equipment (PPE):

  • Safety Goggles: To protect eyes from potential splashes.

  • Chemical-resistant Gloves: To prevent skin contact.

  • Lab Coat: To protect clothing and skin.

Quantitative Data Summary

For reference and proper handling, the following table summarizes key information for this compound.

PropertyValueSource(s)
Chemical Name This compound[2]
Synonyms VH032-C6-NH2 hydrochloride[2]
CAS Number 2230958-14-0[4]
Hazard Classification Not a hazardous substance or mixture[4]
Storage Conditions Refrigerator, protect from moisture, keep under inert gas[4]

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound aligns with general best practices for non-hazardous chemical waste, always in accordance with local, state, and federal regulations.

1. Unused or Surplus Material:

  • Waste Identification: Label the container clearly as "this compound" for disposal.

  • Waste Segregation: While not classified as hazardous, it is good practice to segregate it with other non-hazardous solid chemical waste.

  • Containerization: Ensure the waste is in a sealed, properly labeled container to prevent accidental spillage.

  • Disposal Request: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Adhere to their specific procedures for non-hazardous chemical waste pickup.

2. Small Spills (Solid):

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Mechanically sweep the spilled solid material into a designated waste container. Avoid generating dust.

  • Cleaning: Clean the spill area with a damp cloth or paper towel.

  • Waste Collection: Place the collected material and cleaning supplies into a sealed, labeled container for disposal as non-hazardous chemical waste.

3. Contaminated Labware:

  • Decontamination: For glassware and other reusable labware, wash thoroughly with an appropriate solvent (e.g., water, followed by a laboratory detergent) to remove all residues of the compound.

  • Rinsate Disposal: The initial rinsate should be collected as aqueous chemical waste. Subsequent rinses with water can typically be disposed of down the drain, but consult your local regulations.

  • Disposable Labware: Contaminated disposable items such as gloves, weighing paper, and pipette tips should be collected in a designated solid waste container for disposal as non-hazardous laboratory waste.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Identify this compound for Disposal consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Classified as Hazardous? consult_sds->is_hazardous non_hazardous_path Follow Non-Hazardous Waste Protocol is_hazardous->non_hazardous_path No (per SDS) hazardous_path Follow Hazardous Waste Protocol (Precautionary) is_hazardous->hazardous_path Yes / Uncertain spill_or_unused Spill or Unused Product? non_hazardous_path->spill_or_unused end Dispose According to Institutional and Local Regulations hazardous_path->end unused_product Unused Product: - Label Clearly - Segregate with Non-Hazardous Waste - Arrange for EHS Pickup spill_or_unused->unused_product Unused spill Small Spill: - Ventilate Area - Sweep Solid Material - Clean Spill Area - Collect Waste for Disposal spill_or_unused->spill Spill unused_product->end spill->end

Caption: Decision tree for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for (S,R,S)-AHPC-C6-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety, handling, and disposal information for (S,R,S)-AHPC-C6-NH2 hydrochloride (CAS No. 1448189-80-7), a synthesized E3 ligase ligand-linker conjugate used in the development of PROTACs.[1][2][3] Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[4]

GHS Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[4]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[4]

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[4]

Signal Word: Warning[4]

Personal Protective Equipment (PPE) and Handling

Strict adherence to PPE protocols is mandatory when handling this compound. Engineering controls, such as a fume hood or other well-ventilated area, are required.[4][5]

PPE CategorySpecification
Eye/Face Protection Safety goggles with side-shields.
Hand Protection Protective gloves.
Skin/Body Protection Impervious clothing.
Respiratory Protection A suitable respirator should be used.

Handling Precautions:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke when using this product.[4]

  • Use only outdoors or in a well-ventilated area.[4]

Storage and Stability
ConditionRecommendation
Storage Temperature Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4] For long-term storage, -20°C is recommended.[6]
Chemical Stability Stable under recommended storage conditions.
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.
Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of exposure. Accessible safety showers and eye wash stations must be available.

Exposure RouteFirst Aid Protocol
If Inhaled Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4]
If on Skin Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[4]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
If Swallowed Rinse mouth.[4]
Spill and Disposal Procedures

Spill Containment: In case of a spill, prevent further leakage if safe to do so. Do not allow the product to enter drains or water courses.[4] Absorb solutions with a liquid-binding material like diatomite or universal binders.[4]

Disposal: Dispose of contents and container in accordance with local, state, and federal regulations.[4] Contaminated materials should be decontaminated by scrubbing with alcohol before disposal.[4]

Visualized Workflows

The following diagrams illustrate the standard operating procedures for handling and emergency response.

cluster_handling Chemical Handling Workflow start Start prep Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->prep work_area Ensure Adequate Ventilation (Fume Hood) prep->work_area handle Handle (S,R,S)-AHPC-C6-NH2 Hydrochloride work_area->handle wash Wash Hands Thoroughly After Handling handle->wash store Store in Tightly Closed Container in a Well-Ventilated, Locked Area wash->store end_h End store->end_h

Caption: Standard workflow for handling this compound.

cluster_spill Spill Response Protocol spill Spill Occurs evacuate Evacuate Personnel to Safe Area spill->evacuate ventilate Ensure Adequate Ventilation spill->ventilate ppe Wear Full PPE ventilate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect and Place in Suitable Disposal Container contain->collect decontaminate Decontaminate Surface with Alcohol collect->decontaminate dispose Dispose of Waste According to Local Regulations decontaminate->dispose end_s End dispose->end_s

Caption: Step-by-step protocol for spill containment and cleanup.

cluster_first_aid First Aid Decision Tree action_node action_node exposure Exposure Event route Route of Exposure? exposure->route action_skin Wash with Soap and Water; Remove Contaminated Clothing route->action_skin Skin action_eyes Rinse Cautiously with Water; Remove Contact Lenses route->action_eyes Eyes action_inhalation Move to Fresh Air; Keep at Rest route->action_inhalation Inhalation action_ingestion Rinse Mouth route->action_ingestion Ingestion

Caption: Decision tree for first aid response to exposure.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.